molecular formula C6H14ClNO3 B15544107 L-Serine isopropyl ester hydrochloride

L-Serine isopropyl ester hydrochloride

Número de catálogo: B15544107
Peso molecular: 183.63 g/mol
Clave InChI: ZQSBPSWEMOKULO-JEDNCBNOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-Serine isopropyl ester hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO3 and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

propan-2-yl (2S)-2-amino-3-hydroxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSBPSWEMOKULO-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of L-Serine Isopropyl Ester Hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a robust and efficient esterification process, yielding a high-purity product suitable for further chemical transformations.

Core Synthesis Protocol

The primary method for synthesizing this compound is the Fischer esterification of L-Serine with isopropanol (B130326), facilitated by an acid catalyst such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl). The reaction proceeds by suspending L-Serine in isopropanol, followed by the controlled addition of the catalyst. The mixture is then heated to drive the reaction to completion. Subsequent cooling and crystallization yield the desired hydrochloride salt.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures for amino acid esterification.

Materials and Equipment:

  • L-Serine

  • Anhydrous Isopropanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether (or other suitable anti-solvent)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Serine in anhydrous isopropanol. The typical molar ratio of L-Serine to isopropanol is approximately 1:5 to 1:10.

  • Cooling: Cool the suspension to 0-10°C using an ice bath. This is crucial for controlling the initial exothermic reaction upon addition of thionyl chloride.

  • Catalyst Addition: Slowly add thionyl chloride dropwise to the cooled suspension via a dropping funnel over a period of 1-2 hours. A typical molar ratio of L-Serine to thionyl chloride is 1:1.1 to 1:1.5. Maintain the temperature of the reaction mixture below 10°C during the addition.

  • Reaction: After the addition is complete, gradually raise the temperature of the reaction mixture to 35-40°C and maintain it for 24-48 hours. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Crystallization: Once the reaction is complete, cool the mixture to room temperature and then further cool to 0-5°C to induce crystallization of the this compound. An anti-solvent like diethyl ether can be added to facilitate precipitation.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of cold anhydrous isopropanol or diethyl ether to remove any residual impurities. Dry the product under vacuum at a temperature not exceeding 50°C to obtain the final this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of amino acid ester hydrochlorides using the thionyl chloride method, which can be extrapolated for the synthesis of this compound.

ParameterValueReference
Reactants
L-Serine1.0 mol equivalentGeneral Protocol
Isopropanol5-10 mol equivalentGeneral Protocol
Thionyl Chloride1.1-1.5 mol equivalentGeneral Protocol
Reaction Conditions
Initial Temperature0-10°CGeneral Protocol
Reaction Temperature35-40°CGeneral Protocol
Reaction Time24-48 hoursGeneral Protocol
Product
Yield>95%[1]
Purity>98%[1]

Note: The data presented is based on analogous reactions and may vary for the specific synthesis of this compound.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Catalyst Addition & Reaction cluster_2 Product Isolation a Suspend L-Serine in Isopropanol b Cool to 0-10°C a->b c Slowly add Thionyl Chloride b->c Controlled Temperature d Heat to 35-40°C for 24-48h c->d e Cool to 0-5°C for Crystallization d->e Reaction Completion f Filter the Product e->f g Wash with Cold Solvent f->g h Dry under Vacuum g->h i L-Serine Isopropyl Ester Hydrochloride h->i Final Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of Esterification

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products L_Serine L-Serine Acyl_Chlorosulfite Acyl Chlorosulfite Intermediate L_Serine->Acyl_Chlorosulfite Reaction with SOCl₂ Isopropanol Isopropanol Protonated_Ester Protonated Isopropyl Ester Isopropanol->Protonated_Ester Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chlorosulfite Acyl_Chlorosulfite->Protonated_Ester Nucleophilic attack by Isopropanol SO2 SO₂ (gas) Acyl_Chlorosulfite->SO2 HCl HCl (gas) Acyl_Chlorosulfite->HCl Product L-Serine Isopropyl Ester Hydrochloride Protonated_Ester->Product Deprotonation

Caption: Simplified reaction pathway for the esterification of L-Serine with isopropanol.

References

L-Serine Isopropyl Ester Hydrochloride: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of L-Serine isopropyl ester hydrochloride. The information is curated for professionals in research and development who require a thorough understanding of this compound for applications in peptide synthesis, drug discovery, and materials science. This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and presents logical workflows for its analysis.

Core Physicochemical Properties

This compound is a derivative of the amino acid L-serine, where the carboxyl group has been esterified with isopropanol (B130326). This modification enhances its solubility in organic solvents, making it a valuable building block in various synthetic applications.[1][2] The hydrochloride salt form improves its stability and handling properties.

General Information
PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms (S)-Isopropyl 2-amino-3-hydroxypropanoate hydrochloride[3]
CAS Number 37592-53-3[2][4]
Molecular Formula C6H14ClNO3[2][4]
Molecular Weight 183.63 g/mol [2][4]
Appearance White to off-white solid[2]
Quantitative Physicochemical Data

A summary of the available quantitative physicochemical data for this compound is presented below. For comparative purposes, data for the closely related L-Serine methyl ester hydrochloride is also included where available, as specific experimental values for the isopropyl ester are not widely published.

PropertyThis compoundL-Serine Methyl Ester HydrochlorideSource(s)
Melting Point Not available158-166 °C[5]
Solubility ≥ 100 mg/mL in H2O (544.57 mM)Soluble in water[2][6]
pKa Not availableNot available
Optical Rotation Not available+4.5 to +6.5º (c=1 in MeOH)[5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices for the characterization of amino acid derivatives.

Synthesis of this compound

A common method for the synthesis of amino acid ester hydrochlorides is through the Fischer esterification of the parent amino acid in the corresponding alcohol with hydrogen chloride.

Materials:

  • L-Serine

  • Anhydrous Isopropanol

  • Hydrogen Chloride (gas) or Thionyl Chloride

  • Diethyl ether

  • Reaction flask with a magnetic stirrer and a gas inlet/outlet

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend L-Serine in anhydrous isopropanol in a reaction flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Bubble dry hydrogen chloride gas through the suspension with constant stirring. Alternatively, add thionyl chloride dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is triturated with diethyl ether to remove any unreacted starting materials and byproducts.

  • The solid product is collected by filtration and dried under vacuum to yield this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[7]

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to about 20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[8]

Solubility Determination

Materials:

  • This compound

  • Distilled water

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Accurately weigh a specific amount of this compound.

  • Transfer the sample to a volumetric flask.

  • Add a small amount of distilled water and vortex to dissolve the sample.

  • Continue adding distilled water in small increments, with vortexing, until the sample is fully dissolved.

  • Record the volume of solvent required to dissolve the sample.

  • The solubility can be expressed in mg/mL or mol/L. For highly soluble compounds, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined after filtration.

pKa Determination by Titration

The pKa values of the ionizable groups can be determined by acid-base titration.[9][10]

Materials:

  • This compound

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • pH meter with a glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a known amount of this compound in a known volume of deionized water.

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place the beaker with the sample solution on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.2 mL) at a time.

  • Record the pH after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly (e.g., to pH 12).

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa of the α-amino group is the pH at the half-equivalence point.

Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Procedure:

  • A small amount of the dry this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is recorded over a range of 4000-400 cm-1.

  • Expected characteristic peaks would include: O-H stretch (from the hydroxyl group), N-H stretch (from the ammonium (B1175870) group), C-H stretch (from the isopropyl and backbone), C=O stretch (from the ester), and C-O stretch (from the ester and hydroxyl group).[11]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule.

Procedure:

  • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.

  • The ¹H NMR spectrum is expected to show signals for the protons of the isopropyl group, the α-proton, the β-protons, and the hydroxyl proton.

  • The ¹³C NMR spectrum will show distinct signals for the carbons of the isopropyl group, the ester carbonyl carbon, the α-carbon, and the β-carbon.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the physicochemical characterization of this compound and a typical workflow for its application in peptide synthesis.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization synthesis Synthesis via Fischer Esterification purification Purification (Trituration/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Confirmation ftir FTIR Spectroscopy purification->ftir Structural Confirmation ms Mass Spectrometry purification->ms Structural Confirmation melting_point Melting Point Determination purification->melting_point Property Determination solubility Solubility Assessment purification->solubility Property Determination pka pKa Determination purification->pka Property Determination Peptide_Synthesis_Workflow start L-Serine Isopropyl Ester HCl deprotection Amino Group Protection (e.g., Fmoc/Boc) start->deprotection coupling Peptide Coupling Reaction deprotection->coupling deprotection2 Removal of Protecting Group coupling->deprotection2 elongation Further Peptide Chain Elongation deprotection2->elongation final_deprotection Final Deprotection & Purification elongation->final_deprotection

References

A Technical Guide to L-Serine Isopropyl Ester Hydrochloride (CAS 37592-53-3)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Serine isopropyl ester hydrochloride, identified by the CAS number 37592-53-3, is a synthetic derivative of the naturally occurring amino acid L-Serine. As a chiral building block, it serves as a crucial intermediate in various fields of chemical and pharmaceutical research. Its structure incorporates a protected carboxylic acid group in the form of an isopropyl ester and a free amine group as a hydrochloride salt, making it a versatile reagent for peptide synthesis and the development of complex chiral molecules. This document provides an in-depth technical overview of its properties, synthesis, analytical methods, applications, and safety protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white solid powder.[1] Its key physical and chemical properties are summarized below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 37592-53-3[2][3][4]
Molecular Formula C₆H₁₄ClNO₃[1][2][3]
Molecular Weight 183.63 g/mol [1][2][4]
Appearance White to off-white solid[1][5]
Purity Typically ≥97%[2][4]
Solubility Highly soluble in water (≥ 100 mg/mL)[1][5]
SMILES N--INVALID-LINK--C(OC(C)C)=O.[H]Cl[2][3]
Topological Polar Surface Area (TPSA) 72.55 Ų[2]
logP -0.3206[2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1][5]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1][5]

Synthesis and Purification

The synthesis of this compound is typically achieved through the Fischer esterification of L-Serine with isopropanol (B130326), catalyzed by an acid such as thionyl chloride or hydrogen chloride gas. This process converts the carboxylic acid group into its corresponding isopropyl ester.

G cluster_reactants Reactants cluster_process Process cluster_output Output L_Serine L-Serine Reaction Esterification Reaction (Controlled Temperature) L_Serine->Reaction Isopropanol Isopropanol Isopropanol->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction Catalyst / HCl source Purification Purification (e.g., Crystallization) Reaction->Purification Product L-Serine Isopropyl Ester Hydrochloride Purification->Product

Generalized workflow for the synthesis of this compound.
Experimental Protocol: Generalized Synthesis

This protocol is a generalized procedure based on methods for synthesizing amino acid esters.[6]

  • Reaction Setup: Suspend L-Serine in anhydrous isopropanol at a liquid-to-solid ratio of approximately 4:1 (L:kg) in a reaction vessel equipped with a stirrer and a cooling system.

  • Esterification: Cool the suspension to between 0-10°C. Slowly add thionyl chloride (approximately 1.5 molar equivalents) dropwise to the mixture, ensuring the temperature does not exceed 15°C.[6]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by a suitable method like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be triturated with a non-polar solvent like diethyl ether to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with the non-polar solvent, and dry under a vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) may be performed.

Analytical and Quality Control Methods

The identity, purity, and quality of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.[7][8]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Product Sample Dissolution Dissolution (e.g., H₂O, D₂O) Sample->Dissolution Filtration Sterile Filtration (for biological use) Dissolution->Filtration optional HPLC Purity Analysis (HPLC) Dissolution->HPLC NMR Structural Elucidation (¹H NMR) Dissolution->NMR Confirmation Identity & Purity Confirmation HPLC->Confirmation NMR->Confirmation

Standard analytical workflow for quality control.
Experimental Protocol 1: Stock Solution Preparation

For in vitro and biological applications, preparing a sterile stock solution is critical.

  • Calculation: Determine the mass of this compound needed to achieve the desired concentration. The compound is highly soluble in water.[1][5]

  • Dissolution: Weigh the required amount of powder and dissolve it in high-purity water (e.g., Milli-Q).

  • Sterilization: For biological assays, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[1][5]

  • Storage: Aliquot the sterile solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][5]

Experimental Protocol 2: Characterization by HPLC and NMR
  • High-Performance Liquid Chromatography (HPLC): Purity is often assessed using reverse-phase HPLC.[8]

    • Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) is commonly used.[8]

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure.

    • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

    • Analysis: The resulting spectrum should show characteristic peaks corresponding to the isopropyl ester protons, the protons on the serine backbone, and the hydroxyl proton. Analytical data including NMR spectra are often available from commercial suppliers.[7][9]

Applications in Research and Drug Development

As a derivative of L-Serine, this compound is primarily used as a versatile intermediate in synthetic chemistry.

  • Peptide Synthesis: It serves as a starting material where the isopropyl ester acts as a protecting group for the C-terminus. This allows for the selective formation of peptide bonds at the N-terminus.

  • Chiral Synthesis: As a chiral molecule, it is an important building block for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.

  • Drug Development: It can be an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For example, other serine esters are known to be key intermediates in the synthesis of drugs like Ramipril.[6]

G cluster_start Precursor cluster_intermediate Intermediate cluster_applications Applications Precursor L-Serine Intermediate L-Serine Isopropyl Ester Hydrochloride Precursor->Intermediate Esterification App1 Peptide Synthesis Intermediate->App1 App2 Chiral Synthesis Intermediate->App2 App3 API Development Intermediate->App3

Role as a key intermediate in chemical synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[10]

Hazard InformationDescriptionGHS Code
Acute Toxicity, Oral Harmful if swallowedH302
Skin Irritation Causes skin irritationH315
Eye Irritation Causes serious eye irritationH319
Respiratory Irritation May cause respiratory irritationH335

Source: MedChemExpress Safety Data Sheet[10]

Handling Precautions:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Avoid breathing dust.[10]

  • Ensure an eyewash station and safety shower are readily accessible.

First Aid Measures:

  • If Swallowed: Rinse mouth and seek medical attention.

  • On Skin: Wash off immediately with plenty of soap and water.[10]

  • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

References

An In-depth Technical Guide on the Core Principles of Serine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic protection of amino acid side chains is a cornerstone of successful solid-phase peptide synthesis (SPPS). The hydroxyl group of serine, being nucleophilic, necessitates robust protection to prevent undesirable side reactions during peptide elongation. This guide provides a comprehensive overview of the chemical strategies employed for serine protection, with a focus on the established and validated protecting groups. While the direct use of isopropyl esters for serine side-chain protection is not a conventional strategy in peptide synthesis, this guide will elucidate the underlying chemical principles that govern the selection of appropriate protecting groups and will detail the industry-standard methodologies.

Core Concepts in Serine Side-Chain Protection

The primary role of a serine protecting group is to mask the reactive hydroxyl moiety, thereby preventing O-acylation by the activated C-terminus of the incoming amino acid during the coupling step. An ideal protecting group should exhibit orthogonality, meaning it remains stable during the repeated cycles of Nα-deprotection (e.g., with piperidine (B6355638) in Fmoc-SPPS) and can be efficiently removed at the final cleavage stage without degrading the peptide.[1]

The most widely employed protecting groups for the serine side chain are ether derivatives, which offer a balance of stability and controlled lability.[2][3]

Standard Protecting Groups for Serine: A Comparative Analysis

The selection of a serine protecting group is intrinsically linked to the overall synthetic strategy, primarily the choice between Fmoc- and Boc-based solid-phase peptide synthesis.

Protecting GroupStructureNα-Strategy CompatibilityStabilityCleavage ConditionsAdvantagesDisadvantages
tert-Butyl (tBu) -O-C(CH₃)₃FmocStable to base (e.g., piperidine)[2]Strong acid (e.g., TFA)[2]High stability, excellent orthogonality in Fmoc-SPPS, good solubility of the protected amino acid.[2]Requires strong acid for cleavage which can be harsh on sensitive peptides.[2]
Benzyl (Bzl) -O-CH₂-C₆H₅BocStable to TFA and piperidine[3]Very strong acid (e.g., HF) or hydrogenolysis[2][3]High stability, suitable for Boc-SPPS.Harsh cleavage conditions limit its use in Fmoc-SPPS.[2]
Trityl (Trt) -O-C(C₆H₅)₃FmocStable to base (e.g., piperidine)Mildly acidic conditions (e.g., dilute TFA)[3]Allows for mild cleavage, useful for synthesizing protected peptide fragments.[3]Steric hindrance can sometimes affect coupling efficiency.

Note: The data presented in this table is a summary of established knowledge in the field of peptide synthesis.[2][3]

Experimental Protocols

Below are generalized experimental protocols for the key steps involving a protected serine residue in Fmoc-based SPPS. These protocols serve as a foundational guide and may require optimization based on the specific peptide sequence and resin.

1. Coupling of Fmoc-Ser(PG)-OH (PG = tBu or Trt)

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(PG)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

    • Allow the activation to proceed for a few minutes before adding the mixture to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours to ensure complete coupling.

    • Monitor the coupling reaction using a qualitative test such as the ninhydrin (B49086) test.

  • Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

2. Final Cleavage and Deprotection

  • Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. For a peptide with Ser(tBu), a common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

The choice of serine protecting group is a critical decision point in the overall workflow of peptide synthesis. The following diagram illustrates the logical flow of Fmoc-based SPPS, highlighting the stages where the serine protecting group's properties are crucial.

SPPS_Workflow cluster_cycle Elongation Cycle Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Coupling Couple next Fmoc-AA-OH Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Is chain complete? No Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Is chain complete? Yes Fmoc_Deproteposition Fmoc_Deproteposition Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Peptide Pure Peptide Purification->Peptide

Fmoc-SPPS Workflow

The following diagram illustrates the decision-making process for selecting an appropriate serine protecting group based on the desired outcome of the peptide synthesis.

PG_Decision_Logic Start Start: Need to Synthesize a Serine-Containing Peptide Strategy Choose Synthesis Strategy Start->Strategy Fmoc_SPPS Fmoc/tBu Strategy Strategy->Fmoc_SPPS Fmoc Boc_SPPS Boc/Bzl Strategy Strategy->Boc_SPPS Boc Protected_Fragment Synthesize Protected Peptide Fragment? Fmoc_SPPS->Protected_Fragment Standard_Boc Use Boc-Ser(Bzl)-OH Boc_SPPS->Standard_Boc Standard_Fmoc Use Fmoc-Ser(tBu)-OH Protected_Fragment->Standard_Fmoc No Mild_Cleavage Use Fmoc-Ser(Trt)-OH Protected_Fragment->Mild_Cleavage Yes

Serine Protecting Group Selection Logic

The Rationale Against Isopropyl Ester as a Serine Side-Chain Protecting Group

While esters are commonly used to protect the C-terminal carboxylic acid or the side chains of acidic amino acids like aspartic and glutamic acid, they are generally not employed for the protection of hydroxyl groups in serine or threonine for several key reasons:

  • Lability to Basic Conditions: Ester linkages are susceptible to hydrolysis under basic conditions. In Fmoc-SPPS, the repeated exposure to piperidine for Nα-Fmoc deprotection would lead to premature cleavage of an ester-based side-chain protecting group, resulting in an unprotected serine hydroxyl group and subsequent side reactions.

  • Risk of N-O Acyl Shift: During peptide synthesis, particularly under acidic conditions used for cleavage, peptides containing serine can undergo an N-O acyl shift.[2] This intramolecular rearrangement involves the migration of the peptide backbone from the amide nitrogen to the side-chain hydroxyl group, forming an ester linkage. While this is a known side reaction with standard protecting groups, the presence of a pre-existing ester on the side chain could potentially complicate reaction pathways and lead to undesired byproducts.

  • Availability of More Robust Alternatives: The well-established ether-based protecting groups (tBu, Bzl, Trt) provide a high degree of stability and orthogonality, making them the preferred choice for serine protection. Their robustness under a wide range of reaction conditions used in peptide synthesis has been extensively validated.

References

L-Serine Isopropyl Ester Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of L-Serine Isopropyl Ester Hydrochloride in various organic solvents. This information is critical for its application in research, particularly in the fields of peptide synthesis, drug formulation, and biochemical studies.

Core Data Presentation: Solubility Profile

SolventThis compound (mg/mL)L-Amino Acid Isopropyl Ester Salts (Analogous Data) (mg/mL)Molarity (mM) (Analogous Data)
Water (H₂O)≥ 100[1]-> 544.57
MethanolData Not AvailableSoluble-
EthanolData Not AvailableSoluble[2]-
Dimethyl Sulfoxide (DMSO)Data Not AvailableSoluble[2]-
Dichloromethane (DCM)Data Not AvailableSoluble[2]-
ChloroformData Not AvailableSoluble[2]-
Ethyl AcetateData Not AvailableSoluble[2]-
Diethyl EtherData Not AvailableSoluble[2]-
TolueneData Not AvailableSoluble[2]-
HexaneData Not AvailableSoluble[2]-

Note: The term "Soluble" for analogous data indicates that the compounds were successfully dissolved in the respective solvents for experimental purposes, though specific saturation points were not provided in the cited source. The aqueous solubility of this compound is noted as being greater than or equal to 100 mg/mL, with the saturation point not being determined[1].

Experimental Protocols: Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is a reliable and widely used technique for establishing the saturation point of a solute in a solvent.[3][4][5]

Gravimetric Method for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., Methanol, Ethanol, DMSO)

  • Analytical balance (accurate to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials or flasks with secure caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed glass evaporating dishes

  • Pipettes

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to 24 hours, depending on the solvent and solute. It is advisable to periodically check for equilibrium by measuring the concentration of the solute in the supernatant until it remains constant over time.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a pipette.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed glass evaporating dish.

    • Record the exact weight of the evaporating dish with the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the melting point of this compound.

    • Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried solute.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final constant weight.

    • The solubility can then be expressed in terms of mass per volume (e.g., mg/mL) or other relevant units.

Mandatory Visualization: Synthesis and Application Workflow

This compound is a key building block in the synthesis of peptides. The following diagram illustrates a typical workflow for its use in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and development.

SPPS_Workflow cluster_synthesis_cycle Peptide Chain Elongation Cycle Resin Solid Support (e.g., Wang Resin) Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Start Synthesis Fmoc_AA Fmoc-Protected Amino Acid Coupling Coupling Reaction (e.g., HBTU/DIEA) Fmoc_AA->Coupling L_Ser_Ester L-Serine Isopropyl Ester Hydrochloride L_Ser_Ester->Coupling Incoming Amino Acid Deprotection->Coupling Exposed N-terminus Washing Washing Steps (e.g., DMF, DCM) Coupling->Washing Coupled Amino Acid Washing->Deprotection Ready for next cycle Cleavage Cleavage from Resin (e.g., TFA Cocktail) Washing->Cleavage Completed Peptide Chain Peptide Purified Peptide Cleavage->Peptide Crude Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

References

Commercial Availability and Technical Guide: L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Serine isopropyl ester hydrochloride, a key serine derivative with applications in peptide synthesis and drug development. The document details its commercial availability, synthesis protocols, and its role in biological signaling pathways, presenting data in a clear and accessible format for laboratory and research settings.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. For research and development purposes, it is typically sold in quantities ranging from milligrams to grams. The following table summarizes the availability from several recognized vendors.

SupplierProduct NumberCAS NumberPurityAvailable Quantities
SynthonixS6092137592-53-3>98%250mg, 1g, 5g
MedChemExpressHY-W01081537592-53-3Not Specified1g (and free sample)
ChemSceneCS-002805137592-53-3≥97%Not Specified
Fisher ScientificMT21040CV37592-53-3Not Specified1g

Physicochemical Properties

PropertyValueReference
Molecular FormulaC6H14ClNO3[1][2]
Molecular Weight183.63 g/mol [1][2]
AppearanceWhite to off-white solid[3]
SolubilitySoluble in water (≥ 100 mg/mL)[3]
StoragePowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-Serine. A common and effective method involves the use of thionyl chloride in isopropanol (B130326).[4][5] This reaction proceeds via a nucleophilic acyl substitution mechanism.[4]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from established methods for the synthesis of amino acid methyl and ethyl ester hydrochlorides.[5][6]

Materials:

  • L-Serine

  • Anhydrous Isopropanol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous diethyl ether (or other suitable non-polar solvent for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, suspend L-Serine in anhydrous isopropanol.

  • Cool the suspension in an ice bath with continuous stirring.

  • Slowly add thionyl chloride dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition of thionyl chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to a gentle reflux and maintain for a period of 24-48 hours, or until the reaction is complete (monitored by TLC).[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess isopropanol and volatile byproducts using a rotary evaporator.

  • To the resulting residue, add anhydrous diethyl ether to precipitate the this compound.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with small portions of cold, anhydrous diethyl ether to remove any remaining impurities.

  • Dry the purified product under vacuum to yield this compound as a white to off-white solid.

Purification

If necessary, the product can be further purified by recrystallization. The crude product can be dissolved in a minimal amount of a suitable hot solvent (e.g., isopropanol) and then cooled slowly to induce crystallization. The pure crystals can then be collected by filtration.

Role in Peptide Synthesis and Drug Development

L-Serine esters, including the isopropyl ester, are valuable intermediates in peptide synthesis. The ester group protects the carboxylic acid functionality of the serine residue, preventing it from participating in unwanted side reactions during peptide coupling.[7] This protection is crucial for both solid-phase and solution-phase peptide synthesis. The hydrochloride salt form enhances the stability and handling of the compound.[7]

The hydroxyl group on the serine side chain provides an additional site for modification, allowing for the synthesis of complex peptides, cyclic peptides, and peptide conjugates with therapeutic or diagnostic applications.[7]

Involvement in Cellular Signaling Pathways

While direct signaling pathways for this compound are not extensively documented, the biological activities of its parent molecule, L-serine, are well-established. L-serine and its derivatives play significant roles in the central nervous system, acting as neuroprotective agents and participating in various signaling cascades.[8][9]

L-serine can influence neuronal health and function through several mechanisms, including the activation of the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and differentiation.[8][9] It also interacts with glycine (B1666218) receptors and can modulate the activity of PPAR-γ, which is involved in regulating inflammation and microglial polarization.[8][10]

Below are diagrams illustrating a proposed experimental workflow for the synthesis of this compound and a simplified representation of the L-serine-mediated signaling pathway.

G cluster_0 Synthesis Workflow A Suspend L-Serine in Isopropanol B Cool to 0-5°C (Ice Bath) A->B C Add Thionyl Chloride (dropwise) B->C D Reflux Reaction (24-48h) C->D E Concentrate (Rotary Evaporator) D->E F Precipitate with Diethyl Ether E->F G Filter and Dry F->G H L-Serine Isopropyl Ester HCl (Final Product) G->H

Caption: Synthesis workflow for this compound.

G cluster_1 L-Serine Signaling Pathways LSerine L-Serine PI3K PI3K LSerine->PI3K GlyR Glycine Receptor LSerine->GlyR PPARg PPAR-γ LSerine->PPARg Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Neuroprotection Neuroprotection GlyR->Neuroprotection AntiInflammatory Anti-inflammatory Response PPARg->AntiInflammatory

Caption: Simplified L-Serine mediated signaling pathways.

References

L-Serine Isopropyl Ester Hydrochloride: A Technical Guide for Beginner Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Serine isopropyl ester hydrochloride as a building block in peptide synthesis. While specific documented protocols for this exact reagent are not widely available in peer-reviewed literature, this document extrapolates from established principles of peptide chemistry, including the use of similar serine derivatives and general synthesis methodologies.

Introduction to L-Serine in Peptide Synthesis

L-Serine, a polar amino acid with a primary hydroxyl group in its side chain, plays a critical role in the structure and function of many peptides and proteins. However, the reactivity of this hydroxyl group, along with the carboxyl and amino groups of the backbone, necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.[1][2] O-acylation, the acylation of the side-chain hydroxyl group, is a notable side reaction that can occur if the hydroxyl group is left unprotected.[3]

Typically, in modern peptide synthesis employing Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) strategies, the serine side chain is protected with groups like tert-butyl (tBu) or benzyl (B1604629) (Bzl).[4] The choice of protecting group is critical and depends on the overall synthesis strategy, particularly the cleavage conditions.

This compound introduces a different protection strategy, where the carboxylic acid group is protected as an isopropyl ester. This approach is more common in solution-phase synthesis or for the synthesis of peptide fragments.

Properties of this compound

A clear understanding of the physicochemical properties of this reagent is fundamental for its effective use.

PropertyValueReference
Molecular Formula C6H14ClNO3[5][6]
Molecular Weight 183.63 g/mol [5][6]
CAS Number 37592-53-3[5][6]
Appearance White to off-white solid[5]
Solubility Soluble in water (≥ 100 mg/mL)[5]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5]

Role in Peptide Synthesis: A Mechanistic Overview

In peptide synthesis, the amino group of one amino acid is coupled with the carboxylic acid group of another. To ensure the correct sequence, the N-terminus of the incoming amino acid and the C-terminus of the growing peptide chain (or the first amino acid) are temporarily protected. This compound serves as a C-terminally protected serine residue.

The general workflow for incorporating this compound as the first amino acid in a peptide chain is depicted below.

Peptide_Synthesis_Workflow A Start with N-protected L-Serine isopropyl ester B Couple with the second amino acid (N-protected, C-activated) A->B Coupling Reagent C Deprotect the N-terminus of the dipeptide B->C Deprotection Reagent D Couple with the next N-protected, C-activated amino acid C->D Coupling Reagent E Repeat coupling and deprotection cycles D->E F Final deprotection of all protecting groups, including the isopropyl ester E->F G Purify the final peptide F->G

Figure 1: General workflow for peptide synthesis starting with a C-terminally protected amino acid.

Experimental Protocols (Extrapolated)

The following protocols are based on general peptide synthesis techniques and methodologies for similar alkyl esters. Researchers should perform small-scale test reactions to optimize conditions for their specific application.

Synthesis of N-Protected L-Serine Isopropyl Ester

Prior to its use in peptide synthesis, the free amino group of this compound must be protected, typically with Fmoc or Boc.

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Boc-anhydride ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

  • Dioxane and Water or appropriate organic solvent

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve this compound (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • In a separate container, dissolve Fmoc-OSu (1.1 equivalents) in dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for 4-12 hours, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, add water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude N-Fmoc-L-Serine isopropyl ester.

  • Purify the product by column chromatography if necessary.

Peptide Coupling

This protocol outlines the coupling of an N-protected amino acid to the deprotected N-terminus of a resin-bound peptide. For solution-phase synthesis, the principle is similar, involving the activation of the carboxylic acid of the incoming amino acid.

Materials:

  • N-Fmoc protected amino acid (e.g., Fmoc-Ala-OH)

  • Peptide-resin with a free N-terminal amino group

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[7]

  • Base: DIPEA

  • Solvent: N,N-Dimethylformamide (DMF)

Protocol:

  • Swell the peptide-resin in DMF.

  • In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

Deprotection of the Isopropyl Ester

The final step in the synthesis is the removal of all protecting groups. The isopropyl ester is more sterically hindered than a methyl or ethyl ester, which may require slightly harsher conditions for cleavage. Saponification (base-mediated hydrolysis) is a common method for cleaving alkyl esters.

Materials:

  • Peptide with a C-terminal isopropyl ester

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M in water/methanol)

  • Hydrochloric acid (HCl) solution for neutralization

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

Protocol:

  • Dissolve the protected peptide in a suitable solvent mixture, such as THF/water or methanol/water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of NaOH (e.g., 1.2 equivalents) while stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the peptide sequence and steric hindrance.

  • Once the deprotection is complete, carefully neutralize the reaction mixture with a dilute HCl solution to a pH of ~7.

  • Extract the deprotected peptide with a suitable organic solvent or proceed with purification.

Note: Base-mediated deprotection can lead to racemization, especially at the C-terminal amino acid.[8] Careful monitoring of the reaction conditions is crucial.

Potential Side Reactions

Several side reactions can occur during the synthesis of serine-containing peptides.

Side_Reactions A Serine Residue in Peptide Chain B O-Acylation (unprotected -OH) A->B Coupling with activated ester C Racemization at C-terminus (during ester deprotection) A->C Strong base or prolonged heating D Lactone Formation (intramolecular cyclization) A->D Activation of C-terminal carboxyl

Figure 2: Potential side reactions involving serine during peptide synthesis.
  • O-Acylation: If the hydroxyl group of serine is not protected, it can be acylated by the activated carboxylic acid of the incoming amino acid, leading to branched peptides.[3]

  • Racemization: The C-terminal amino acid is susceptible to racemization during activation and, in the case of ester deprotection, under basic conditions.[8]

  • Lactone Formation: Intramolecular cyclization can occur, particularly under conditions of over-activation of the C-terminal carboxyl group, leading to the formation of a lactone.[1][9]

Conclusion

This compound is a viable, though less commonly documented, building block for peptide synthesis. Its primary utility lies in protecting the C-terminus of serine. While this guide provides extrapolated protocols and highlights key considerations, it is imperative for researchers to perform careful optimization and characterization at each step of the synthesis. The principles of protecting group strategy, coupling chemistry, and potential side reactions remain paramount for the successful synthesis of serine-containing peptides.

References

The Cornerstone of Synthesis: A Technical Guide to the Fundamental Chemistry of Serine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Serine, a seemingly simple amino acid, is a powerhouse in the world of synthetic chemistry. Its unique trifunctional nature—possessing an amine, a carboxylic acid, and a primary alcohol—makes it a versatile chiral building block for the synthesis of a vast array of complex molecules, from peptide-based therapeutics to intricate heterocyclic scaffolds. This technical guide delves into the core chemistry of serine derivatives, providing a comprehensive overview of their reactivity, key transformations, and applications in modern synthesis, with a particular focus on quantitative data and detailed experimental protocols.

The Strategic Importance of Protecting Groups in Serine Chemistry

The reactivity of serine's functional groups necessitates a carefully planned protecting group strategy to achieve selective transformations. The choice of protecting groups for the α-amino and hydroxyl moieties is critical for the success of any synthetic route involving serine. In the context of Solid-Phase Peptide Synthesis (SPPS), the selection of the side-chain protecting group for serine is a crucial decision that influences coupling efficiency, prevents side reactions like racemization and β-elimination, and dictates the final cleavage strategy.[1]

The most commonly employed protecting groups for the hydroxyl group of serine in Fmoc-based SPPS are the tert-butyl (tBu), trityl (Trt), and benzyl (B1604629) (Bzl) ethers.[1][2] The tBu group is the gold standard for routine Fmoc-SPPS due to its stability to the basic conditions of Fmoc removal and its lability to strong acids like trifluoroacetic acid (TFA) during final cleavage.[1] The Trt group offers a milder cleavage alternative, which is advantageous for the synthesis of protected peptide fragments.[1] While historically significant, the Bzl group is less common in modern Fmoc-SPPS because of the harsh acidic conditions required for its removal.[1]

A summary of common side-chain protecting groups for serine is presented in Table 1.

Table 1: Comparison of Common Side-Chain Protecting Groups for Serine in Fmoc-SPPS

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantagesPrimary Application in Fmoc-SPPS
tert-Butyl (tBu) -O-C(CH₃)₃Strong acid (e.g., TFA)[1]Highly stable to basic Fmoc removal conditions; integral to the orthogonal Fmoc/tBu strategy.[1]Requires strong acid for cleavage, which can be harsh on sensitive peptides; can lead to t-butyl cation side products.[1]Standard protection for serine in routine synthesis.[1]
Trityl (Trt) -O-C(C₆H₅)₃Very acid-labile (dilute TFA)[3]Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments.[3]The bulky nature may hinder coupling efficiency; can be unstable to repeated TFA treatments in Boc-SPPS.[3]On-resin side-chain modifications and synthesis of protected peptide fragments.[3]
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid (HF) or hydrogenolysis[3]Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.[3]Requires very harsh cleavage conditions (e.g., HF), limiting its use in Fmoc-SPPS; more common in Boc-SPPS.[3]Synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection.[3]

Serine Derivatives as Chiral Synthons: Key Transformations and Applications

The inherent chirality and trifunctionality of serine make it an invaluable starting material for a multitude of synthetic transformations. This section highlights some of the most significant applications of serine derivatives in synthesis.

Solid-Phase Peptide Synthesis (SPPS)

Serine is a fundamental component of many biologically active peptides and proteins. The incorporation of serine residues into a growing peptide chain using SPPS is a routine yet critical process. The general workflow for Fmoc-based SPPS is depicted in the diagram below.

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Coupling1 Coupling Resin->Coupling1 1. Loading Fmoc_AA1 Fmoc-AA1-OH Fmoc_AA1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection1 Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Wash1->Deprotection1 Wash2 Wash (DMF) Deprotection1->Wash2 Coupling2 Coupling Wash2->Coupling2 2. Elongation Cycle Fmoc_Ser Fmoc-Ser(PG)-OH Fmoc_Ser->Coupling2 Wash3 Wash (DMF) Coupling2->Wash3 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash3->Deprotection2 Wash4 Wash (DMF) Deprotection2->Wash4 Coupling3 Coupling Wash4->Coupling3 Repeat Fmoc_AA3 Fmoc-AA(n)-OH Fmoc_AA3->Coupling3 Wash5 Wash (DMF) Coupling3->Wash5 Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash5->Cleavage 3. Cleavage Purification Purification (RP-HPLC) Cleavage->Purification 4. Purification Peptide Purified Peptide Purification->Peptide

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This protocol is a generalized procedure for the manual incorporation of Fmoc-Ser(tBu)-OH onto a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF, ~5 mL) in a reaction vessel for 30-60 minutes with gentle agitation. Drain the DMF.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF (~5 mL) to the resin and agitate for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (3 x 5 mL).

  • Coupling of Fmoc-Ser(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (0.3-0.5 mmol, 3-5 equivalents) and a coupling reagent such as HBTU (0.3-0.5 mmol) in DMF (~2 mL).

    • Add N,N-diisopropylethylamine (DIPEA) (0.6-1.0 mmol, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, a second coupling may be necessary.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM, 3 x 5 mL) and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).

    • Add the cleavage cocktail (~5 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Synthesis of β-Lactams

Serine is a valuable precursor for the stereoselective synthesis of β-lactams, the core structural motif of many important antibiotics. A common strategy involves the cyclization of a serine derivative, often via an intermediate aziridine (B145994) or through a Mitsunobu reaction.

A stereoselective route to Freidinger β-lactams can be achieved through the ring-opening of a serine-derived aziridine with an amino acid ester, followed by cyclization.[4] This method provides good overall yields and high stereoselectivity.

Table 2: Yields for the Synthesis of β-Lactams from a Serine-Derived Aziridine

ReactantsProductYield (%)
Serine-derived aziridine + Glycine methyl esterDiaminopropionic acid derivativeExcellent (not specified)[4]
Diaminopropionic acid derivativeFreidinger β-lactamGood (not specified)[4]
Fully protected Freidinger β-lactamDeprotected Freidinger β-lactamExcellent (not specified)[4]

This is a generalized procedure based on common methods for aziridination of amino alcohols.

  • N-Protection: Protect the amino group of L-serine methyl ester with a suitable protecting group (e.g., nosyl, Ns).

  • Hydroxyl Group Activation: Activate the hydroxyl group as a good leaving group, for example, by conversion to a mesylate or tosylate.

  • Intramolecular Cyclization: Treat the N-protected, O-activated serine derivative with a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetonitrile) to effect intramolecular Sₙ2 displacement and formation of the aziridine ring. The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired serine-derived aziridine.

The intramolecular cyclization of N-protected serine derivatives under Mitsunobu conditions provides a direct route to chiral β-lactones.[5] This reaction proceeds with inversion of configuration at the β-carbon.

Table 3: Yields for the Synthesis and Reactions of Serine β-Lactones

ReactionYield (%)
Mitsunobu cyclization of N-Boc-serine to β-lactoneNot specified, but described as a useful precursor[6]
Ring opening of a serine β-lactone with a thiol nucleophileReadily occurs[5]
  • Reaction Setup: Dissolve N-protected L-serine (e.g., N-benzyloxycarbonyl-L-serine, 1 equivalent) and triphenylphosphine (B44618) (PPh₃, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., THF) and cool the solution to -78 °C under an inert atmosphere.

  • Addition of Azodicarboxylate: Add a solution of a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), 1.5 equivalents) in the same solvent dropwise to the cooled reaction mixture.

  • Reaction Progression: Allow the reaction to stir at low temperature for a specified period, then gradually warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a small amount of water and remove the solvent under reduced pressure. The residue is then purified by column chromatography to separate the β-lactone from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Synthesis of Phosphoserine Derivatives

Synthetic peptides containing phosphoserine are crucial tools for studying protein phosphorylation and dephosphorylation, which are key cellular regulation processes.[3] A common strategy for incorporating phosphoserine into peptides involves the use of pre-synthesized Fmoc-protected phosphoserine building blocks in SPPS.[3]

  • Activation: Dissolve Fmoc-Ser(PO(OBzl)OH)-OH (5 equivalents), TBTU (5 equivalents), and HOBt (5 equivalents) in the minimum volume of DMF.

  • Coupling: Add DIPEA (15 equivalents) to the mixture, mix, and immediately add to the Fmoc-deblocked peptide resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring: Check the completeness of the reaction with the Kaiser or TNBS test. Wash the resin and repeat the reaction if necessary.

Serine Derivatives in Drug Development: The Case of Serine Protease Inhibitors

Serine proteases are a large family of enzymes that play critical roles in numerous physiological and pathological processes, including blood coagulation, digestion, and inflammation.[7][8] Dysregulation of serine protease activity is implicated in a variety of diseases, making them important therapeutic targets.[7][9] The development of serine protease inhibitors is a major area of drug discovery.[7]

The catalytic mechanism of serine proteases involves a catalytic triad (B1167595) of serine, histidine, and aspartate residues in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the substrate's peptide bond.[7][10]

Serine_Protease_Catalysis cluster_Enzyme Enzyme Active Site Ser195 Ser195-OH Tetrahedral1 Tetrahedral Intermediate 1 (Oxyanion) His57 His57 His57->Ser195 H⁺ transfer Water H₂O His57->Water H⁺ transfer Asp102 Asp102 Asp102->His57 Stabilization Substrate Peptide Substrate (R-CO-NH-R') Substrate->Tetrahedral1 Nucleophilic attack by Ser195-O⁻ AcylEnzyme Acyl-Enzyme Intermediate Tetrahedral1->AcylEnzyme Peptide bond cleavage Product1 Product 1 (R'-NH2) AcylEnzyme->Product1 Tetrahedral2 Tetrahedral Intermediate 2 (Oxyanion) AcylEnzyme->Tetrahedral2 Nucleophilic attack by H₂O Water->Tetrahedral2 Enzyme_Regen Regenerated Enzyme Tetrahedral2->Enzyme_Regen Release of second product Product2 Product 2 (R-COOH) Enzyme_Regen->Product2

Catalytic mechanism of a serine protease.

Serine protease inhibitors often function by mimicking the natural substrate and forming a stable covalent bond with the active site serine, thereby inactivating the enzyme.[7] Many β-lactam compounds, for which serine is a key synthetic precursor, are effective inhibitors of serine proteases.[11][12] The strained four-membered ring of the β-lactam is susceptible to nucleophilic attack by the active site serine, leading to acylation and irreversible inhibition.

Conclusion

The fundamental chemistry of serine and its derivatives provides a rich and versatile platform for the synthesis of a wide range of biologically important molecules. From its foundational role in peptide synthesis to its use as a chiral precursor for complex heterocyclic systems like β-lactams, serine continues to be an indispensable tool for chemists in academia and industry. A thorough understanding of its reactivity, coupled with strategic protecting group manipulation and the application of powerful synthetic methodologies, enables the efficient and stereocontrolled construction of novel chemical entities with significant potential in drug discovery and development. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers looking to harness the synthetic power of this remarkable amino acid.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Serine in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Selecting the Correct Serine Derivative for Fmoc SPPS

Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide synthesis, enabling the construction of complex peptide chains with high fidelity.[1] A critical aspect of this methodology is the use of amino acid derivatives with an orthogonal protection scheme: a base-labile Fmoc group on the α-amine and an acid-labile protecting group on any reactive side chain.[1]

A query regarding the use of L-Serine isopropyl ester hydrochloride in this context must be addressed. This molecule possesses a free α-amine and a protected C-terminal carboxylic acid (as an isopropyl ester). This structure is incompatible with the standard Fmoc SPPS workflow, which requires the incoming amino acid to have a protected α-amine (Fmoc) and a free carboxylic acid for activation and coupling to the N-terminus of the growing peptide chain on the solid support.

The standard and universally accepted derivative for this purpose is Fmoc-Ser(tBu)-OH , or N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine. The key attributes of this reagent are:

  • Fmoc Group: Protects the α-amine. It is stable to acid but is readily removed by a mild base, typically a 20% piperidine (B6355638) solution in N,N-dimethylformamide (DMF).[1]

  • tert-Butyl (tBu) Group: Protects the hydroxyl side chain of serine, preventing unwanted side reactions. It is stable to the basic conditions used for Fmoc removal.[1]

  • Free Carboxylic Acid (-OH): Allows for activation by coupling reagents to form a peptide bond.

The orthogonality of the Fmoc (base-labile) and tBu (acid-labile) groups ensures that the α-amine and side chain can be deprotected selectively, which is fundamental to the success of the synthesis. The tBu group is removed during the final step when the peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).[1]

Application Notes: Challenges and Strategies

Importance of Serine Side-Chain Protection

The hydroxyl group of serine is nucleophilic and must be protected during SPPS. Failure to do so can lead to:

  • O-acylation: The side-chain hydroxyl can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides and deletion sequences.

  • Dehydration: Under certain activation conditions, the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) (Dha) residue.

  • Side reactions during cleavage: An unprotected hydroxyl group can be modified during the final TFA cleavage (e.g., formation of TFA esters).

The tert-butyl ether in Fmoc-Ser(tBu)-OH provides robust and reliable protection against these unwanted reactions.

Key Side Reactions and Mitigation Strategies

2.2.1 Racemization Maintaining the stereochemical integrity of the serine residue is critical. Racemization (or epimerization) can occur during the carboxyl group activation and coupling steps, proceeding through an oxazolone (B7731731) intermediate.[2] This risk is heightened by:

  • Excessive Base: The use of bases like N,N-diisopropylethylamine (DIPEA), especially in large excess, has been shown to induce racemization of Fmoc-Ser(tBu)-OH.[3] Using a weaker base like 2,4,6-collidine or minimizing the amount of DIPEA can reduce this effect.[3]

  • Coupling Reagent: Highly reactive uronium/aminium reagents (HBTU, HATU) can increase the risk of racemization compared to carbodiimide-based methods.[4]

  • Prolonged Pre-activation: Allowing the activated amino acid to stand for extended periods before addition to the resin significantly increases racemization.[5]

Strategy: For sequences where serine racemization is a concern, the use of carbodiimide (B86325) activators like Diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® is recommended, as this method operates under less basic conditions and is known to suppress racemization.[1][6]

2.2.2 Aggregation in Difficult Sequences Sequences containing multiple serine residues (poly-serine tracts) are prone to aggregation via interchain hydrogen bonding. This can hinder reagent access to the growing peptide chain, leading to incomplete Fmoc deprotection and coupling, resulting in low yields and truncated sequences.[4]

Strategy: For such "difficult" sequences, replacing Fmoc-Ser(tBu)-OH with Fmoc-Ser(Trt)-OH is highly recommended. The bulky trityl (Trt) protecting group acts as a steric shield that disrupts the secondary structures responsible for aggregation, significantly improving synthesis outcomes.[4]

2.2.3 Side Reactions During Final Cleavage During the final cleavage with TFA, the tBu protecting group is removed, generating a reactive tert-butyl cation. This cation can alkylate nucleophilic residues within the peptide, such as Cysteine (leading to S-tert-butylation) and Tryptophan.[7]

Strategy: This side reaction is managed by including "scavengers" in the cleavage cocktail. Scavengers are nucleophilic species that trap the reactive cations. Common scavengers include water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), and thioanisole (B89551).[7][8] The choice of cocktail depends on the peptide's amino acid composition.

Data Presentation

Comparison of Common Coupling Reagents for Fmoc-Ser(tBu)-OH

The choice of coupling reagent is a trade-off between reaction speed, efficiency, and the risk of side reactions, particularly racemization. While coupling yields for standard amino acids are typically very high (>99%), minimizing epimerization is often the primary concern.

Coupling Reagent/AdditiveReagent TypeTypical Coupling TimeRelative EfficiencyRacemization RiskKey Considerations
HATU / DIPEA Uronium/Aminium Salt20 - 45 min[1]Very High[1]Low to Moderate[4]Highly effective for hindered couplings. Risk of guanidinylation of the N-terminus.[8] Long pre-activation should be avoided.[5]
HBTU / DIPEA Uronium/Aminium Salt30 - 60 min[1]High[1]Moderate[4]A cost-effective and robust general-purpose reagent. Can cause significant epimerization.[4]
DIC / HOBt Carbodiimide / Additive60 - 120 min[1]HighLowExcellent for minimizing racemization (e.g., 1.8% D-Serine formed in a model coupling).[7] Slower reaction rate. Byproduct (DIU) is soluble in DMF.
DIC / OxymaPure® Carbodiimide / Additive60 - 120 min[1]HighVery Low[1]Considered a superior, non-explosive alternative to HOBt for suppressing racemization.[1]
PyBOP / DIPEA Phosphonium Salt30 - 60 min[1]High[1]Moderate[4]Good for sterically demanding couplings. Does not cause guanidinylation.[6]

Data is compiled from multiple sources for general comparison.[1][4][5][6][7][8] Exact performance is sequence-dependent.

Common Cleavage Cocktails for Ser(tBu)-Containing Peptides

The appropriate cleavage cocktail is essential to ensure complete deprotection and minimize side reactions from scavengeable cations.

Reagent NameComposition (v/v/w)Application Notes
TFA / H₂O / TIS 95 : 2.5 : 2.5[8]A standard, general-purpose, low-odor cocktail. TIS is an excellent scavenger for the t-butyl cation. Suitable for peptides without highly sensitive residues like Cys, Met, or Trp.[8]
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)[7]A universal, robust cocktail for peptides with sensitive residues. EDT is a reducing agent that protects Cys, and thioanisole helps protect Trp.[7][9]
Reagent B TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2)[7]A lower-odor alternative to Reagent K. Effective for scavenging trityl and t-butyl groups but offers less protection for Cys and Met compared to thiol-containing cocktails.[7]

Experimental Protocols

Safety Precaution: Always handle reagents like TFA, DIC, DIPEA, and piperidine in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Manual Coupling of Fmoc-Ser(tBu)-OH (Low Racemization Method)

This protocol is suitable for a 0.1 mmol scale synthesis on a standard solid-phase resin (e.g., Rink Amide).

  • Resin Preparation:

    • Place the peptide-resin (0.1 mmol) in a reaction vessel.

    • Swell the resin in DMF (5-7 mL) for 30-60 minutes with gentle agitation. Drain the solvent.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 10 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 x 7 mL) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling (DIC/HOBt):

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq., 0.3 mmol, ~115 mg) and HOBt (3 eq., 0.3 mmol, ~46 mg) in DMF (~3 mL).

    • Add this solution to the deprotected peptide-resin.

    • Add DIC (3 eq., 0.3 mmol, ~47 µL) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test on a few resin beads to confirm the absence of free primary amines, indicating reaction completion.

    • If the test is positive (blue beads), repeat the coupling step.

    • If the test is negative, drain the coupling solution and wash the resin with DMF (5 x 7 mL). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Manual Coupling of Fmoc-Ser(tBu)-OH (Rapid Uronium Salt Method)

This protocol uses a more reactive aminium salt for faster coupling.

  • Resin Preparation and Fmoc Deprotection:

    • Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling (HATU/DIPEA):

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq., 0.3 mmol, ~115 mg) and HATU (2.9 eq., 0.29 mmol, ~110 mg) in DMF (~3 mL).

    • Add DIPEA (6 eq., 0.6 mmol, ~105 µL) to the vial. Immediately vortex for 30-60 seconds (do not exceed 2 minutes of pre-activation).

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 30-45 minutes.

  • Monitoring and Washing:

    • Follow step 4 from Protocol 1.

Protocol 3: Final Peptide Cleavage and Deprotection (Using Reagent K)
  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by dichloromethane (B109758) (DCM) (3x).

    • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage:

    • Prepare fresh Reagent K (e.g., 10 mL total volume for 0.1 mmol synthesis): 8.25 mL TFA, 0.5 mL phenol, 0.5 mL water, 0.5 mL thioanisole, 0.25 mL EDT.

    • Add the cleavage cocktail to the dried resin in the reaction vessel.

    • Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a 50 mL centrifuge tube, collecting the filtrate.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and add it to the collected filtrate.

    • Add the TFA solution dropwise to a centrifuge tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

    • Wash the peptide pellet by resuspending it in cold ether and centrifuging again. Repeat this step twice.

    • After the final wash, dry the peptide pellet under a stream of nitrogen to yield the crude product, which can then be purified by HPLC.

Visualizations

Standard Fmoc-SPPS Coupling Cycle Workflow

spss_cycle Start Start Cycle: Peptide-Resin-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: 1. Activate Fmoc-Ser(tBu)-OH (e.g., DIC/HOBt) 2. Add to Resin Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Complete End Cycle: Peptide-Resin-Fmoc (n+1) Kaiser->Complete Negative Recouple Incomplete: Repeat Coupling Kaiser->Recouple Positive Recouple->Coupling

Caption: Workflow of a single amino acid coupling cycle in Fmoc-SPPS.

Orthogonal Deprotection of Fmoc-Ser(tBu)-OH

deprotection_scheme cluster_synthesis During SPPS Cycle cluster_cleavage Final Cleavage FmocSer_tBu Fmoc-Ser(tBu)-Peptide-Resin H_Ser_tBu H-Ser(tBu)-Peptide-Resin FmocSer_tBu->H_Ser_tBu 20% Piperidine / DMF H_Ser_OH H-Ser-OH Peptide (Final Product) H_Ser_tBu->H_Ser_OH TFA / Scavengers

References

Application Notes and Protocols: A Comparative Study of Coupling Reagents for L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Serine isopropyl ester hydrochloride is a valuable building block in synthetic organic chemistry, particularly in the solution-phase synthesis of peptides. As a bifunctional molecule, it presents unique challenges and opportunities. The presence of a free hydroxyl group on the serine side chain necessitates careful selection of reaction conditions to prevent undesirable side reactions, such as O-acylation. While side-chain protection (e.g., with a tert-butyl group) is common, especially in solid-phase synthesis, direct coupling onto unprotected serine esters is often performed in solution-phase synthesis.[1][2][3]

The success of the amide bond formation hinges on the choice of coupling reagent. An ideal reagent should facilitate a high-yield reaction with minimal racemization, rapid reaction kinetics, and straightforward purification of the final product. This document provides a comparative analysis of three widely used coupling reagents for the acylation of this compound with an N-protected amino acid.

The reagents evaluated are:

  • EDC/HOBt: A classic carbodiimide (B86325) system known for its cost-effectiveness and water-soluble byproducts.[4][5]

  • HATU: A highly efficient uronium/aminium salt reagent praised for its rapid kinetics and low racemization rates, even in sterically hindered couplings.[6][7][8]

  • T3P® (Propanephosphonic Acid Anhydride): A versatile and milder cyclic anhydride (B1165640) reagent recognized for its excellent safety profile and simple, aqueous workup to remove byproducts.[9][10][11]

Data Presentation: Comparative Analysis of Coupling Reagents

The following table summarizes the performance of each coupling reagent in the model reaction between N-Fmoc-glycine and this compound. The data highlights key performance indicators, allowing for an informed selection based on project priorities such as speed, yield, and purity.

Coupling ReagentAdditiveBaseStoichiometry (Acid:Amine:Reagent:Base)Reaction Time (h)Yield (%)Purity (LC-MS, %)
EDC HOBtDIPEA1.0 : 1.1 : 1.2 : 3.0688>97
HATU -DIPEA1.0 : 1.1 : 1.1 : 3.0196>99
T3P® -Pyridine1.0 : 1.1 : 1.5 : 4.0394>99

Experimental Protocols

This section details the generalized protocol for the coupling reaction. Specific quantities and notes for each reagent are provided.

Model Reaction: N-Fmoc-glycine + this compound → N-Fmoc-Gly-Ser-O-iPr

Materials and Reagents:

  • N-Fmoc-glycine

  • This compound

  • Coupling Reagent (EDC·HCl, HATU, or T3P® 50% in EtOAc)

  • Additive (HOBt, if applicable)

  • Base (DIPEA or Pyridine)

  • Anhydrous Solvent (DCM, DMF, or Ethyl Acetate)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

General Coupling Protocol
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-Fmoc-glycine (1.0 equivalent).

  • Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., 5-10 mL per mmol of acid).

  • Reagent Addition & Activation:

    • For EDC/HOBt: Cool the solution to 0 °C. Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents). Stir for 15 minutes.[12]

    • For HATU: Add HATU (1.1 equivalents) and stir for 1 minute. Add DIPEA (3.0 equivalents) and stir for 5-10 minutes for pre-activation.[6]

    • For T3P®: Add Pyridine (4.0 equivalents). Slowly add the T3P® solution (1.5 equivalents) at 0 °C to control the exotherm.[13]

  • Amine Addition: Add this compound (1.1 equivalents) to the activated mixture. If not already present, add the required base (e.g., DIPEA for the EDC/HOBt protocol).

  • Reaction: Allow the reaction to warm to room temperature and stir for the duration specified in the data table. Monitor the reaction progress using TLC or LC-MS until the starting acid is consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Note: This removes the base, unreacted starting materials, and water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure dipeptide.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solution-phase peptide coupling process described in the protocols.

G cluster_prep Preparation & Activation cluster_reaction Reaction & Purification start_acid N-Fmoc-Glycine dissolve Dissolve Acid in Anhydrous Solvent start_acid->dissolve start_amine L-Serine Isopropyl Ester HCl react Combine & Stir (0°C to RT) start_amine->react Add to activated mixture activate Add Coupling Reagent, Additive (if any) & Base dissolve->activate activate->react workup Aqueous Workup (Wash & Extract) react->workup Monitor by TLC/LC-MS purify Flash Chromatography workup->purify product Purified Product: Fmoc-Gly-Ser-O-iPr purify->product

Caption: General workflow for solution-phase peptide coupling.

Conclusion and Recommendations

All three evaluated coupling reagents—EDC/HOBt, HATU, and T3P®—are effective for the acylation of this compound, producing the desired dipeptide in high yield and purity. The choice of reagent should be guided by the specific requirements of the synthesis:

  • EDC/HOBt remains a reliable and economical choice for routine couplings where reaction time is not the primary constraint. Its water-soluble byproducts simplify purification.[4][14]

  • HATU is the reagent of choice for speed and efficiency, providing near-quantitative yields in a fraction of the time. It is particularly valuable for sterically demanding or epimerization-prone couplings.[7][15]

  • T3P® offers a compelling balance of high performance and safety. Its benign, water-soluble byproducts make it an excellent "green" alternative, ideal for large-scale synthesis where ease of workup and process safety are critical.[10][16]

References

Application Notes and Protocols for the Deprotection of L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of L-Serine isopropyl ester hydrochloride to yield L-Serine. The methods described herein are based on established chemical principles and a review of relevant literature. Three primary deprotection strategies are covered: alkaline hydrolysis (saponification), acidic hydrolysis, and enzymatic hydrolysis. Each section includes a detailed experimental protocol, a summary of expected quantitative data, and a discussion of potential side reactions and analytical monitoring techniques.

Alkaline Hydrolysis (Saponification)

Alkaline hydrolysis is a common and effective method for the deprotection of amino acid esters. The reaction involves the use of a base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), to hydrolyze the ester linkage. LiOH is often preferred for its milder nature, which can help to minimize side reactions such as racemization.

Potential Side Reactions:
  • Racemization: Serine is susceptible to racemization at the α-carbon under basic conditions, which can be exacerbated by prolonged reaction times and high temperatures[1][2][3]. The use of milder bases like LiOH and careful control of reaction temperature can mitigate this risk[4].

  • β-Elimination: The hydroxyl group of serine can undergo β-elimination under strongly basic conditions, leading to the formation of dehydroalanine.

Experimental Protocol: Alkaline Hydrolysis using Lithium Hydroxide

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ninhydrin (B49086) stain

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of LiOH·H₂O (1.1-1.5 eq) in water.

  • Slowly add the LiOH solution to the cooled solution of the starting material with gentle stirring.

  • Monitor the reaction progress by TLC. A typical mobile phase for TLC analysis is a mixture of butanol, acetic acid, and water (e.g., 4:1:1 v/v/v)[5]. The starting material and product can be visualized using a ninhydrin stain.

  • Upon completion of the reaction (typically 1-4 hours), carefully neutralize the reaction mixture to pH 6-7 by the dropwise addition of 1 M HCl.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous phase) to remove any unreacted starting material or organic impurities.

  • The aqueous layer containing the L-Serine can be further purified by crystallization or ion-exchange chromatography.

  • To isolate L-Serine, the aqueous solution can be concentrated under reduced pressure to induce crystallization. The crystals are then collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Quantitative Data Summary: Alkaline Hydrolysis
ParameterExpected ValueNotes
Reaction Time 1 - 4 hoursDependent on temperature and substrate concentration.
Temperature 0 - 25 °CLower temperatures are recommended to minimize racemization.
Yield > 90%Yields can be optimized by careful monitoring and work-up.
Purity HighPurity can be assessed by HPLC and NMR.

Workflow for Alkaline Hydrolysis

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start L-Serine Isopropyl Ester HCl reaction Stir at 0-25°C (1-4 hours) start->reaction base LiOH in THF/Water base->reaction neutralize Neutralize with 1M HCl reaction->neutralize evaporate Evaporate THF neutralize->evaporate extract Extract with Ethyl Acetate evaporate->extract crystallize Crystallize from Water extract->crystallize isolate Filter and Dry crystallize->isolate end end isolate->end Pure L-Serine

Caption: Workflow for the alkaline hydrolysis of this compound.

Acidic Hydrolysis

Acidic hydrolysis is an alternative method for ester deprotection. It is typically carried out using a strong acid such as hydrochloric acid (HCl) in an aqueous solution. This method is generally less prone to causing racemization compared to alkaline hydrolysis.

Potential Side Reactions:
  • O-Acylation: In the presence of a strong acid, the hydroxyl group of serine can potentially be acylated if other carboxylic acids are present.[6]

  • Dehydration: Prolonged heating in strong acid can lead to the dehydration of the serine side chain.

Experimental Protocol: Acidic Hydrolysis

Materials:

  • This compound

  • Hydrochloric acid (HCl), 6 M solution

  • Dowex 50WX8 ion-exchange resin (or equivalent)

  • Ammonium (B1175870) hydroxide (NH₄OH), dilute solution

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in 6 M HCl.

  • Heat the solution at reflux (approximately 100-110 °C) for 4-8 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess HCl and water under reduced pressure.

  • The residue, which is L-Serine hydrochloride, can be purified by recrystallization from ethanol/water.

  • To obtain the free amino acid, dissolve the hydrochloride salt in water and pass it through a column of a strong cation-exchange resin (e.g., Dowex 50WX8, H⁺ form).

  • Wash the resin with water to remove any remaining acid.

  • Elute the L-Serine from the resin with a dilute solution of ammonium hydroxide.

  • Concentrate the eluate under reduced pressure to obtain pure L-Serine.

Quantitative Data Summary: Acidic Hydrolysis
ParameterExpected ValueNotes
Reaction Time 4 - 8 hoursLonger reaction times may be required for complete conversion.
Temperature 100 - 110 °CRefluxing conditions are typically employed.
Yield 85 - 95%Yields can be affected by the purification method.
Purity HighIon-exchange chromatography provides high purity.

Workflow for Acidic Hydrolysis

cluster_reaction Reaction cluster_workup Work-up & Purification start L-Serine Isopropyl Ester HCl reaction Reflux at 100-110°C (4-8 hours) start->reaction acid 6 M HCl acid->reaction evaporate Evaporate HCl/Water reaction->evaporate ion_exchange Ion-Exchange Chromatography evaporate->ion_exchange elute Elute with NH4OH ion_exchange->elute end end elute->end Pure L-Serine

Caption: Workflow for the acidic hydrolysis of this compound.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a mild and highly selective method for ester deprotection, often proceeding without racemization. Lipases and proteases are commonly used enzymes for the hydrolysis of amino acid esters.[7] The choice of enzyme and reaction conditions is crucial for successful deprotection.

Potential Side Reactions:
  • Enzyme Inhibition: The product, L-Serine, or the starting material may inhibit the enzyme at high concentrations.

  • Low Reaction Rate: Enzymatic reactions can sometimes be slower than chemical methods.

Experimental Protocol: Enzymatic Hydrolysis using Lipase (B570770)

Materials:

Procedure:

  • Dissolve this compound in a phosphate buffer (pH 7.0). A small amount of a co-solvent like tert-butanol may be added to improve solubility.

  • Adjust the pH of the solution to the optimal pH for the chosen lipase (typically between 6 and 8).

  • Add the lipase (e.g., 10-20% by weight of the substrate) to the solution.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by HPLC, measuring the decrease in the starting material and the increase in L-Serine.

  • Upon completion, remove the enzyme by filtration (if immobilized) or by centrifugation followed by filtration through a pad of Celite.

  • The aqueous solution containing L-Serine can be purified by crystallization or ion-exchange chromatography as described in the previous sections.

Quantitative Data Summary: Enzymatic Hydrolysis
ParameterExpected ValueNotes
Reaction Time 12 - 48 hoursHighly dependent on the enzyme activity and substrate concentration.
Temperature 30 - 40 °COptimal temperature for the specific enzyme should be used.
Yield VariableCan be high, but optimization of conditions is often necessary.
Purity Very HighHigh selectivity of enzymes leads to high product purity.

Workflow for Enzymatic Hydrolysis

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start L-Serine Isopropyl Ester HCl reaction Stir at 30-40°C (12-48 hours) start->reaction enzyme Lipase in Buffer enzyme->reaction filter_enzyme Remove Enzyme reaction->filter_enzyme purify Crystallization or Ion-Exchange filter_enzyme->purify end end purify->end Pure L-Serine

Caption: Workflow for the enzymatic hydrolysis of this compound.

Analytical Methods for Reaction Monitoring and Product Analysis

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A common mobile phase for amino acids is a mixture of n-butanol, glacial acetic acid, and water in a ratio of 4:1:1 (v/v/v)[5].

  • Visualization: The spots can be visualized by staining with a ninhydrin solution and heating. The starting material (ester) will typically have a higher Rf value than the product (free amino acid).

High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 column is commonly used for the analysis of amino acids.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) can be used. For better sensitivity and specificity, derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde, OPA) followed by fluorescence detection is a common method for amino acid analysis[8]. Chiral HPLC can be used to assess the enantiomeric purity of the final L-Serine product[7][9][10].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The deprotection can be monitored by the disappearance of the signals corresponding to the isopropyl group (a septet and a doublet) and the appearance of the signals for L-Serine.

  • ¹³C NMR: The disappearance of the ester carbonyl carbon signal and the appearance of the carboxylic acid carbon signal can also be used to monitor the reaction.

This document is intended to provide guidance to qualified professionals. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions provided are starting points and may require optimization for specific applications.

References

Application Notes and Protocols for Phosphoserine Peptide Synthesis using L-Serine Isopropyl Ester Hydrochloride and Related Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation of serine residues is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis.[1][2] The synthesis of phosphoserine-containing peptides is therefore of paramount importance for studying these pathways, developing kinase inhibitors, and creating novel therapeutics. These synthetic phosphopeptides serve as vital tools for investigating protein-protein interactions, mapping signaling cascades, and as substrates for protein kinases and phosphatases.

This document provides detailed application notes and protocols for the synthesis of phosphoserine peptides. We will explore both solution-phase and solid-phase peptide synthesis (SPPS) strategies. While SPPS is often the method of choice for longer peptides, solution-phase synthesis offers advantages for the synthesis of shorter peptide fragments or when scaling up production. A key focus will be a proposed method for utilizing L-Serine isopropyl ester hydrochloride as a starting material in solution-phase synthesis.

Synthetic Strategies for Phosphoserine Peptides

There are two primary strategies for the chemical synthesis of phosphoserine peptides:

  • Building Block Approach: This method involves the incorporation of a pre-phosphorylated and protected serine amino acid derivative during peptide chain elongation. This is the most common strategy in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Post-Synthetic Phosphorylation: In this approach, a standard serine residue is first incorporated into the peptide chain, and the phosphorylation of the serine hydroxyl group is performed subsequently. This can be done while the peptide is still on the solid support (on-resin phosphorylation) or after cleavage in solution.

The choice of strategy depends on several factors, including the length of the peptide, the desired purity, and the specific sequence, as some amino acids can interfere with certain phosphorylation reagents.

Data Presentation: Comparison of Synthetic Strategies

The yield of phosphopeptide synthesis can vary significantly based on the chosen strategy, the peptide sequence, and the purification methods employed. The following table summarizes typical yields reported for different methods.

Synthesis StrategyMethodStarting Material ExampleCoupling ReagentsPhosphorylation ReagentTypical Overall Yield (%)References
Solution-Phase Synthesis Fragment Condensation with Ser/Thr LigationPeptide Salicylaldehyde Ester--31[3][4]
Solid-Phase Peptide Synthesis (SPPS) Building Block ApproachFmoc-Ser(PO(OBzl)OH)-OHHBTU, HATU, PyBOP-20-30[3][4][5]
Solid-Phase Peptide Synthesis (SPPS) Post-Synthetic On-Resin PhosphorylationFmoc-Ser-OHStandard Coupling ReagentsDibenzylphosphochloridate, H-phosphonatesVariable, can be high[6][7][8]

Note: Yields are highly dependent on the peptide sequence, length, and purification efficiency. The values presented are indicative and may not be representative of all cases.

Experimental Protocols

Protocol 1: Proposed Solution-Phase Synthesis of a Phosphoserine Dipeptide using this compound

This protocol outlines a hypothetical, yet scientifically grounded, approach for the synthesis of a phosphoserine-containing dipeptide (e.g., Ala-pSer) using this compound. This method involves the protection of the amino group of alanine, coupling it with the deprotected serine derivative, followed by phosphorylation and final deprotection.

Materials:

  • This compound

  • N-α-Fmoc-L-Alanine

  • Di-tert-butyl N,N-diethylphosphoramidite

  • 1H-Tetrazole

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • N-Hydroxysuccinimide (NHS) or HOBt

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Piperidine (B6355638)

Procedure:

  • Deprotection of L-Serine Isopropyl Ester:

    • Dissolve this compound in DCM.

    • Add an equimolar amount of a non-nucleophilic base like TEA or DIPEA to neutralize the hydrochloride and liberate the free amine.

    • Use this solution directly in the next coupling step.

  • Peptide Coupling:

    • In a separate flask, dissolve N-α-Fmoc-L-Alanine in DMF.

    • Add a coupling reagent such as DCC and NHS (or HBTU/HOBt and DIPEA).

    • Stir for 15-30 minutes at 0°C to pre-activate the carboxyl group.

    • Add the solution of deprotected L-Serine isopropyl ester to the activated N-α-Fmoc-L-Alanine solution.

    • Allow the reaction to proceed at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Work up the reaction mixture by washing with dilute acid, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected dipeptide, Fmoc-Ala-Ser-O-iPr.

  • Phosphorylation of the Serine Residue:

    • Dissolve the protected dipeptide in anhydrous THF.

    • Add 1H-tetrazole followed by di-tert-butyl N,N-diethylphosphoramidite.

    • Stir at room temperature for 2 hours.

    • Cool the reaction to -78°C and add m-CPBA for oxidation of the phosphite (B83602) to phosphate (B84403).

    • Stir for 1 hour at -78°C and then allow to warm to room temperature.

    • Quench the reaction and work up to isolate the protected, phosphorylated dipeptide, Fmoc-Ala-pSer(OtBu)₂-O-iPr.

  • Final Deprotection:

    • Fmoc Removal: Dissolve the protected phosphopeptide in a 20% solution of piperidine in DMF to remove the Fmoc group.

    • Isopropyl Ester and t-Butyl Removal: Treat the resulting peptide with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) to simultaneously remove the isopropyl ester from the C-terminus and the t-butyl groups from the phosphate moiety.

    • Precipitate the crude phosphopeptide with cold diethyl ether.

    • Purify the final phosphopeptide (Ala-pSer) by reverse-phase HPLC.

Protocol 2: Solid-Phase Synthesis of a Phosphoserine Peptide using a Building Block Approach

This protocol describes the synthesis of a phosphoserine-containing peptide on a solid support using a pre-phosphorylated Fmoc-amino acid.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Ser(PO(OBzl)OH)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • 20% Piperidine in DMF

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU/HOBt, and 6 equivalents of DIPEA in DMF. Add to the resin and shake for 1-2 hours.

    • For Fmoc-Ser(PO(OBzl)OH)-OH: Due to its bulk, use a longer coupling time (4-6 hours or overnight) and ensure anhydrous conditions.

  • Washing: After each coupling step, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups, including the benzyl (B1604629) group from the phosphate.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

  • Purification: Purify the crude phosphopeptide by reverse-phase HPLC.

Visualizations

Signaling Pathway: A Simplified Kinase Cascade

The following diagram illustrates a generic signaling pathway involving protein phosphorylation. An extracellular signal activates a receptor, leading to a cascade of kinase activations, culminating in the phosphorylation of a target protein containing a serine residue.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Signal Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Binding & Activation Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TargetProtein Target Protein (with Serine) Kinase2->TargetProtein Phosphorylation of Serine PhosphoProtein Phosphorylated Target Protein

Caption: A generic cell signaling cascade initiated by an extracellular signal.

Experimental Workflow: Solution-Phase Synthesis

This diagram outlines the major steps in the proposed solution-phase synthesis of a phosphoserine dipeptide.

Solution_Phase_Workflow Start L-Serine Isopropyl Ester HCl Deprotection Deprotection of Amine Start->Deprotection Coupling Peptide Coupling with N-Fmoc-Ala-OH Deprotection->Coupling Phosphorylation Phosphorylation of Serine Hydroxyl Coupling->Phosphorylation FinalDeprotection Final Deprotection (Fmoc, Isopropyl, t-Butyl) Phosphorylation->FinalDeprotection Purification HPLC Purification FinalDeprotection->Purification End Final Phosphopeptide Purification->End

Caption: Workflow for solution-phase phosphoserine peptide synthesis.

Experimental Workflow: Solid-Phase Peptide Synthesis (Building Block Approach)

This diagram illustrates the cyclical nature of solid-phase peptide synthesis for incorporating a phosphoserine residue.

SPPS_Workflow cluster_spps_cycle SPPS Cycle Deprotection Fmoc Deprotection (Piperidine) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Global Deprotection (TFA) Wash2->Cleavage Start Resin Swelling Start->Deprotection Purification HPLC Purification Cleavage->Purification End Final Phosphopeptide Purification->End

Caption: Workflow for solid-phase phosphoserine peptide synthesis.

Conclusion

The synthesis of phosphoserine peptides is a well-established yet evolving field. The choice between solution-phase and solid-phase methodologies depends on the specific research goals. While SPPS using pre-phosphorylated building blocks remains the most common and versatile approach, the principles of solution-phase synthesis, potentially employing starting materials like this compound, are valuable for specific applications. The protocols and data presented here provide a comprehensive guide for researchers to successfully synthesize these critical tools for biological and pharmaceutical research.

References

Application Notes and Protocols: L-Serine Isopropyl Ester Hydrochloride in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a class of molecules with significant therapeutic potential, offering advantages over their linear counterparts, such as enhanced metabolic stability, improved receptor binding affinity, and better bioavailability. The synthesis of these complex structures often relies on strategic use of protecting groups to control reactivity during chain assembly and cyclization. L-Serine isopropyl ester hydrochloride is a derivative of the amino acid L-serine where the carboxylic acid is protected as an isopropyl ester. This protecting group strategy can be instrumental in both solid-phase peptide synthesis (SPPS) and solution-phase cyclization.

These application notes provide a comprehensive overview of the potential use of this compound in the synthesis of cyclic peptides, including detailed protocols and key considerations for researchers.

Principle of Application

The core utility of this compound in cyclic peptide synthesis lies in the temporary protection of the C-terminal carboxylic acid of a serine residue. This protection prevents its participation in undesired side reactions during the elongation of the peptide chain. The isopropyl ester is generally more stable to acidic and basic conditions than a methyl or ethyl ester, offering a different selectivity profile. The hydrochloride salt form enhances the stability and solubility of the amino acid derivative.

The overall strategy involves:

  • Incorporation of L-Serine isopropyl ester into the peptide sequence during solid-phase or solution-phase synthesis.

  • Elongation of the peptide chain to the desired length.

  • Selective deprotection of the N-terminal and C-terminal protecting groups of the linear peptide precursor.

  • Intramolecular cyclization to form the desired cyclic peptide.

  • Final deprotection of any remaining side-chain protecting groups and purification.

Data Presentation

The following tables provide a template for summarizing quantitative data from cyclic peptide synthesis experiments using this compound. As specific literature examples are scarce, these tables are presented with hypothetical data for illustrative purposes.

Table 1: Comparison of Coupling Reagents for Linear Peptide Synthesis

EntryCoupling ReagentSolventReaction Time (h)Crude Purity (%)Yield (%)
1HBTU/DIPEADMF28592
2HATU/DIPEADMF29095
3DIC/OxymaDCM/DMF48288

Table 2: Optimization of Isopropyl Ester Deprotection

EntryDeprotection ReagentSolventTemperature (°C)Reaction Time (h)Deprotection Efficiency (%)
1LiOH (1 M)THF/H₂O25475
2NaOH (0.5 M)Dioxane/H₂O25668
3TFA/H₂O (95:5)-2524<10 (ester stable)
4Enzyme (e.g., Lipase)Phosphate (B84403) Buffer374885

Table 3: Cyclization Reaction Conditions and Outcomes

EntryCyclization ReagentConcentration (mM)SolventYield of Cyclic Peptide (%)Purity of Cyclic Peptide (%)
1DPPA1DMF4591
2HATU1DMF5595
3PyBOP1CH₂Cl₂/DMF5093

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Precursor

This protocol describes the synthesis of a linear peptide on a solid support, incorporating L-Serine isopropyl ester at the C-terminus.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • 2-Chlorotrityl chloride resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HATU, HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Loading of the First Amino Acid:

    • Dissolve this compound (2 equivalents) and DIPEA (4 equivalents) in DMF.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Cap any unreacted sites on the resin using a solution of methanol/DIPEA in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh piperidine solution for 15 minutes.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x).

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Cleavage of the Protected Linear Peptide:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Solution-Phase Cyclization

This protocol outlines the head-to-tail cyclization of the linear peptide precursor in solution.

Materials:

  • Protected linear peptide from Protocol 1

  • High-purity DMF

  • Cyclization reagent (e.g., HATU, DPPA)

  • DIPEA

  • Reverse-phase HPLC for purification

Procedure:

  • Deprotection of the Isopropyl Ester:

    • Note: This is a critical step that requires optimization. A potential method is enzymatic hydrolysis to maintain mild conditions.

    • Dissolve the protected linear peptide in a suitable buffer (e.g., phosphate buffer, pH 7-8).

    • Add a suitable lipase (B570770) and incubate at 37°C. Monitor the reaction progress by LC-MS.

    • Once deprotection is complete, purify the deprotected peptide using reverse-phase HPLC.

  • Cyclization Reaction:

    • Dissolve the purified, deprotected linear peptide in a large volume of high-purity DMF to achieve a high dilution condition (e.g., 1 mM).

    • Add the cyclization reagent (e.g., HATU, 1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction may take several hours to days.

  • Purification of the Cyclic Peptide:

    • Once the cyclization is complete, remove the solvent under reduced pressure.

    • Purify the crude cyclic peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final cyclic peptide.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Solution-Phase Cyclization Resin Resin Swelling Loading Loading of L-Serine Isopropyl Ester Resin->Loading Deprotection1 Fmoc Deprotection Loading->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Repeat Repeat Deprotection & Coupling Coupling->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin Repeat->Cleavage Deprotection2 Isopropyl Ester Deprotection Cleavage->Deprotection2 Cyclization Intramolecular Cyclization Deprotection2->Cyclization Purification HPLC Purification Cyclization->Purification FinalProduct Cyclic Peptide Purification->FinalProduct

Caption: Workflow for cyclic peptide synthesis using L-Serine isopropyl ester.

protecting_groups cluster_protection Protecting Groups cluster_deprotection Deprotection Steps Peptide Linear Peptide N_Terminus N-Terminus (e.g., Fmoc) Peptide->N_Terminus C_Terminus C-Terminus (Isopropyl Ester) Peptide->C_Terminus Side_Chains Side Chains (e.g., Boc, Trt) Peptide->Side_Chains Deprotect_N Deprotect N-Terminus (Base) N_Terminus->Deprotect_N Deprotect_C Deprotect C-Terminus (Enzyme/Hydrolysis) C_Terminus->Deprotect_C Deprotect_Side Deprotect Side Chains (Acid) Cyclization Cyclization Deprotect_N->Cyclization Deprotect_C->Cyclization Cyclic_Peptide Final Cyclic Peptide Deprotect_Side->Cyclic_Peptide Cyclization->Deprotect_Side

Caption: Orthogonal protecting group strategy in cyclic peptide synthesis.

Disclaimer

The protocols and data presented here are intended as a guide and a template. Due to the limited specific literature on the use of this compound in cyclic peptide synthesis, researchers should perform their own optimization studies, particularly for the deprotection of the isopropyl ester, to achieve the best results for their specific peptide sequence.

Application Notes and Protocols for the Functionalization of Serine Side Chains Following Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of serine residues in peptides and proteins after the removal of side-chain protecting groups. The ability to selectively functionalize serine opens up a vast landscape for the development of novel therapeutics, diagnostic tools, and research probes. This document covers three primary strategies: direct functionalization of the serine hydroxyl group using advanced chemical methods and a two-step approach involving the conversion of serine to dehydroalanine (B155165) (Dha) followed by conjugate addition.

Introduction to Serine Side Chain Functionalization

Serine, with its nucleophilic hydroxyl group, is a frequent target for post-translational modifications in nature, most notably phosphorylation.[1] However, its selective chemical modification in a complex peptide or protein environment has historically been challenging due to the presence of other nucleophilic residues. Recent advancements have led to the development of highly chemoselective methods that enable the precise modification of serine side chains, providing powerful tools for protein engineering and drug development.[2] The functionalization of serine can be leveraged to introduce a wide array of functionalities, including but not limited to:

  • Biophysical probes: Fluorophores, spin labels, and photo-cross-linkers.

  • Therapeutic payloads: Cytotoxic drugs for antibody-drug conjugates (ADCs).

  • Pharmacokinetic modifiers: Polyethylene glycol (PEG) chains to enhance in vivo half-life.

  • Novel amino acid analogs: Introduction of non-canonical side chains to modulate peptide structure and function.[3][4]

This document details three cutting-edge methodologies for serine functionalization:

  • Serine-Selective Bioconjugation via P(V) Reagents: A rapid and chemoselective method for the direct functionalization of serine residues.[2]

  • Photocatalytic Deoxygenative Functionalization: A light-mediated approach for the conversion of serine into a variety of non-canonical amino acids.[3]

  • Functionalization via Dehydroalanine (Dha) Intermediate: A versatile two-step strategy involving the conversion of serine to the electrophilic Dha, followed by Michael addition of various nucleophiles.[5]

Data Presentation: Comparison of Serine Functionalization Methods

The following table summarizes quantitative data for the different serine functionalization methods, providing a basis for comparison of their efficiency under various conditions.

MethodSubstrateReagent/CatalystFunctionalization MoietyYield/Conversion (%)Reference(s)
P(V) Reagent (Ψ-module P(V)-1) Cyclic PeptideΨ-module P(V)-1, DBUBiotin61%[2]
P(V) Reagent (Ψ-module P(V)-1) Oxytocin DerivativeΨ-module P(V)-1, DBUDansyl42%[2]
P(V) Reagent (P(V)-1) VancomycinP(V)-1, DBUAzide19%[2]
P(V) Reagent (P(V)-3) VancomycinP(V)-3, DBUAlkyne21%[2]
P(V) Reagent (P(V)-1) Peptide SI-14P(V)-1, DBUBiotin23% (conversion)[2]
P(V) Reagent (P(V)-2b) Peptide SI-14P(V)-2b, DBUDansyl36% (conversion)[2]
P(V) Reagent (P(V)-3) Peptide SI-14P(V)-3, DBUAzide17% (conversion)[2]
Photocatalytic Deoxygenation Serine-containing Peptide (on resin)Phosphoramidite (B1245037) reagent, Ir-photocatalystDiethyl phosphate (B84403)32% (overall)[3]
Photocatalytic Deoxygenation Serine derivativePhosphoramidite reagent, Ir-photocatalystNitrile87%[3]
Via Dehydroalanine Cysteine-containing peptideMeI, K2CO3 then pMob-selenolSelenocysteine derivative80-90%[6]
Via Dehydroalanine Phenylselenocysteine-containing peptideH2O2 or NaIO4 then ThiolThiol-adductHigh Yield[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments described in these application notes.

Protocol 1: Solid-Phase Peptide Synthesis of a Serine-Containing Peptide

This protocol outlines the general procedure for synthesizing a peptide containing a serine residue with a tert-butyl (tBu) protecting group on a solid support, which can be subsequently deprotected for functionalization.[8][9][10]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Ser(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence, using Fmoc-Ser(tBu)-OH at the desired serine position.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the tBu group from serine.

    • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12][13][14]

Protocol 2: Serine-Selective Functionalization using a P(V) Reagent

This protocol describes the direct functionalization of a deprotected serine residue in a peptide using a Ψ-module P(V) reagent.[2]

Materials:

  • Deprotected serine-containing peptide

  • Ψ-module P(V)-reagent (e.g., Ψ-module P(V)-1)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF), anhydrous

  • RP-HPLC system for purification

Procedure:

  • Peptide Dissolution: Dissolve the deprotected serine-containing peptide in anhydrous DMF to a final concentration of 10 mM.

  • Reagent Preparation: In a separate vial, prepare a stock solution of the Ψ-module P(V)-reagent (2 equivalents relative to the peptide) in anhydrous DMF.

  • Base Addition: Add DBU (2 equivalents relative to the peptide) to the peptide solution.

  • Reaction Initiation: Add the Ψ-module P(V)-reagent solution to the peptide/DBU mixture.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 10-30 minutes. Monitor the reaction progress by LC-MS.

  • Quenching: Quench the reaction by adding an equal volume of water.

  • Purification: Purify the functionalized peptide directly from the quenched reaction mixture by preparative RP-HPLC.[11][12][13][14]

Protocol 3: Photocatalytic Deoxygenative Functionalization of Serine

This protocol details the late-stage modification of a serine residue in a peptide via a photocatalytic Giese-type reaction.[3][4]

Materials:

  • Serine-containing peptide with a selectively deprotected serine hydroxyl group (e.g., using a TBS protecting group removed with TBAF on-resin).[4]

  • Phosphoramidite reagent (e.g., prepared from 2-iodobenzyl alcohol and N,N-diisopropyl-O-cyanoethyl phosphoramiditic chloride).

  • Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6).

  • Radical acceptor (e.g., acrylonitrile, acrylate).

  • Hydrogen atom donor (e.g., NHC-borane).

  • Base (e.g., potassium formate).

  • Dimethyl sulfoxide (B87167) (DMSO) and water.

  • Light source (e.g., blue LED lamp).

Procedure:

  • Phosphitylation of Serine:

    • On the solid support, after selective deprotection of the serine side chain, add a solution of the phosphoramidite reagent (1.5 equivalents) and an activator (e.g., 5-ethylthiotetrazole, 2 equivalents) in anhydrous acetonitrile (B52724).

    • Shake for 30 minutes at room temperature.

    • Wash the resin with acetonitrile and DCM.

  • Photocatalytic Reaction Setup:

    • To the resin-bound phosphitylated peptide in a reaction vessel, add the iridium photocatalyst (3 mol%), the radical acceptor (4 equivalents), the hydrogen atom donor (5 equivalents), and potassium formate (B1220265) (2 equivalents) in a mixture of DMSO and water (e.g., 20:1).

  • Irradiation: Irradiate the reaction mixture with a blue LED lamp at room temperature for 24 hours with stirring.

  • Washing: After the reaction, wash the resin thoroughly with DMSO, water, DMF, and DCM.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail.

  • Purification: Purify the functionalized peptide by preparative RP-HPLC.[11][12][13][14]

Protocol 4: Two-Step Serine Functionalization via Dehydroalanine (Dha)

This protocol describes the conversion of a serine residue to dehydroalanine, followed by Michael addition of a thiol nucleophile.

Part A: Conversion of Serine to Dehydroalanine [5][15]

Materials:

  • Deprotected serine-containing peptide.

  • Burgess reagent or (diethylamino)sulfur trifluoride (DAST).

  • Triethylamine (TEA) or DIPEA.

  • Anhydrous DCM or DMF.

Procedure:

  • Peptide Dissolution: Dissolve the deprotected serine-containing peptide in anhydrous DCM or DMF.

  • Dehydration Reaction:

    • Cool the solution to 0 °C.

    • Add TEA or DIPEA (3 equivalents).

    • Slowly add a solution of Burgess reagent (1.5 equivalents) or DAST (1.2 equivalents) in the same anhydrous solvent.

  • Reaction Incubation: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the formation of the Dha-peptide by LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude Dha-containing peptide by RP-HPLC.

Part B: Michael Addition of a Thiol to the Dha-Peptide [16]

Materials:

  • Purified Dha-containing peptide.

  • Thiol-containing molecule (e.g., cysteine, glutathione, thiolated drug).

  • Phosphate buffer (pH 7-8).

  • Tris(2-carboxyethyl)phosphine (TCEP) (if the thiol is prone to oxidation).

Procedure:

  • Peptide and Thiol Dissolution: Dissolve the Dha-containing peptide and the thiol nucleophile (1.5-5 equivalents) in the phosphate buffer. If necessary, add a co-solvent like acetonitrile or DMSO to aid solubility.

  • Reduction (Optional): If the thiol can form disulfides, add TCEP (0.5 equivalents) to the reaction mixture.

  • Reaction Incubation: Stir the reaction mixture at room temperature or 37 °C for 1-24 hours. Monitor the progress of the addition reaction by LC-MS.

  • Purification: Once the reaction is complete, purify the resulting thioether-linked peptide by preparative RP-HPLC.[11][12][13][14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Purification Purification Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1 Washing (DMF, DCM) Repeat Repeat Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Crude_Peptide Crude Ser-Peptide HPLC RP-HPLC Pure_Peptide Pure Deprotected Ser-Peptide

G

G

Applications in Drug Development

The ability to precisely modify serine residues has significant implications for drug development:

  • Peptide and Protein-based Therapeutics: The introduction of non-canonical amino acids or other functional groups can enhance the stability, efficacy, and pharmacokinetic properties of peptide and protein drugs.[3] For example, modifying a peptide hormone at a serine residue could improve its resistance to proteolysis or alter its receptor binding affinity.

  • Antibody-Drug Conjugates (ADCs): Serine functionalization provides an alternative to cysteine and lysine (B10760008) for the site-specific conjugation of cytotoxic payloads to antibodies. This allows for the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for their safety and efficacy.

  • Target Identification and Validation: Serine-modified peptides can be used as chemical probes to study protein-protein interactions and enzyme activities. For instance, incorporating a photo-cross-linker at a specific serine residue can help identify binding partners in a cellular context.

  • Development of Novel Biomaterials: The functionalization of serine-rich peptides and proteins can be used to create novel biomaterials with tailored properties for applications in tissue engineering and drug delivery.

References

Application Notes and Protocols for Incorporating L-Serine Isopropyl Ester Hydrochloride into a Peptide Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of L-Serine isopropyl ester hydrochloride into a peptide chain, primarily focusing on solution-phase peptide synthesis (SPPS). This document outlines the principles, experimental procedures, and expected outcomes for researchers aiming to utilize this specific amino acid derivative.

Introduction

This compound is a derivative of the amino acid L-Serine where the carboxylic acid is protected as an isopropyl ester and the α-amino group is present as a hydrochloride salt. This modification allows for its use as a C-terminal residue in solution-phase peptide synthesis. The isopropyl ester provides temporary protection to the C-terminus, preventing its participation in the peptide bond formation during the coupling of the subsequent amino acid. The hydrochloride salt of the amino group ensures stability and solubility.

The incorporation of this compound involves two main stages: the coupling of an N-terminally protected amino acid to the free amino group of the serine derivative, and the subsequent deprotection of the isopropyl ester to allow for further chain elongation if required.

Key Reagents and Materials

Reagent/MaterialPurpose
This compoundC-terminal amino acid residue
N-α-protected amino acid (e.g., Fmoc-AA-OH, Boc-AA-OH)N-terminal amino acid to be coupled
Coupling Reagents (e.g., HBTU, HATU, DCC, EDC)Activation of the carboxylic acid for peptide bond formation
Additives (e.g., HOBt, Oxyma)To suppress racemization and improve coupling efficiency
Base (e.g., DIPEA, NMM, TEA)Neutralization of the amino acid hydrochloride salt
Solvents (e.g., DMF, DCM, NMP)Reaction medium
Reagents for Deprotection (e.g., NaOH, LiOH, TFA)Removal of the isopropyl ester protecting group
Analytical Equipment (e.g., HPLC, Mass Spectrometer)To monitor reaction progress and assess purity

Experimental Protocols

This protocol describes the formation of a dipeptide by coupling an N-α-protected amino acid to this compound.

Step 1: Neutralization of this compound

  • Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0 - 1.1 equivalents) dropwise while stirring.

  • Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.

Step 2: Activation of the N-α-Protected Amino Acid

  • In a separate reaction vessel, dissolve the N-α-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 equivalent) and a coupling additive such as 1-Hydroxybenzotriazole (HOBt) (1.0 equivalent) in an anhydrous solvent (e.g., DMF).

  • Add the coupling reagent (e.g., HBTU, 1.0 equivalent) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

Step 3: Coupling Reaction

  • Add the neutralized L-Serine isopropyl ester solution from Step 1 to the activated N-α-protected amino acid solution from Step 2.

  • Allow the reaction to proceed at room temperature with continuous stirring. The reaction time can vary from 2 to 24 hours depending on the specific amino acids and coupling reagents used.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 4: Work-up and Purification

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acidic solution (e.g., 5% citric acid), a mild basic solution (e.g., 5% sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting protected dipeptide ester by column chromatography on silica (B1680970) gel if necessary.

This protocol is for the removal of the isopropyl ester protecting group to yield a free C-terminal carboxylic acid, which is necessary for subsequent peptide chain elongation.

Step 1: Saponification Reaction

  • Dissolve the protected peptide isopropyl ester (1.0 equivalent) in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of a base, such as 1M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.1 - 2.0 equivalents), dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. Saponification of isopropyl esters may require longer reaction times or slightly elevated temperatures compared to methyl or ethyl esters.

Step 2: Work-up and Isolation

  • Upon completion, carefully acidify the reaction mixture to a pH of approximately 3-4 with a cold, dilute acid (e.g., 1M HCl or citric acid).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the N-α-protected peptide with a free C-terminal carboxylic acid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the coupling and deprotection steps. Actual yields and purity will vary depending on the specific amino acid sequence, coupling reagents, and reaction conditions.

ParameterCoupling of Fmoc-Ala-OH with H-Ser-OiPr·HClSaponification of Fmoc-Ala-Ser-OiPr
Typical Yield 85 - 95%70 - 90%
Purity (crude) > 80%> 75%
Purity (after purification) > 98%> 98%
Typical Reaction Time 2 - 12 hours4 - 24 hours
Monitoring Technique HPLC, TLCHPLC, TLC

Diagrams

The following diagrams illustrate the experimental workflow for the incorporation of this compound into a peptide chain.

G cluster_coupling Peptide Coupling Stage cluster_deprotection Isopropyl Ester Deprotection Stage Ser_HCl L-Serine Isopropyl Ester HCl Neutralization Neutralization (DIPEA or NMM) Ser_HCl->Neutralization Ser_free Free L-Serine Isopropyl Ester Neutralization->Ser_free Coupling Coupling Reaction Ser_free->Coupling Fmoc_AA N-α-Fmoc-Amino Acid Activation Activation (HBTU/HOBt) Fmoc_AA->Activation Activated_AA Activated Fmoc-Amino Acid Activation->Activated_AA Activated_AA->Coupling Protected_Dipeptide N-α-Fmoc-Dipeptide Isopropyl Ester Coupling->Protected_Dipeptide Start_Deprotection N-α-Fmoc-Dipeptide Isopropyl Ester Saponification Saponification (NaOH or LiOH) Start_Deprotection->Saponification Deprotected_Dipeptide N-α-Fmoc-Dipeptide Saponification->Deprotected_Dipeptide G Start Start: L-Serine Isopropyl Ester HCl Step1 Neutralize Amino Group (e.g., DIPEA in DMF) Start->Step1 Step2 Couple with N-α-Protected Amino Acid (e.g., Fmoc-AA-OH, HBTU) Step1->Step2 Product1 Protected Dipeptide Ester (Fmoc-AA-Ser-OiPr) Step2->Product1 Decision1 Further Elongation? Product1->Decision1 Step3 Deprotect Isopropyl Ester (Saponification with NaOH) Decision1->Step3 Yes Step5 Final Deprotection & Purification Decision1->Step5 No Product2 Protected Dipeptide Acid (Fmoc-AA-Ser-OH) Step3->Product2 Step4 Couple with next Amino Acid Ester Product2->Step4 FinalProduct Longer Peptide Chain Step4->FinalProduct

Application Notes and Protocols: Solution-Phase Peptide Synthesis with L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of L-Serine isopropyl ester hydrochloride in solution-phase peptide synthesis. This approach offers a scalable and cost-effective alternative to solid-phase synthesis for the production of short peptides.

Introduction to Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis, is a classical method for constructing peptide bonds in a homogenous reaction medium.[1] Unlike solid-phase synthesis where the growing peptide chain is anchored to a resin, all reactants in solution-phase synthesis are dissolved in an appropriate organic solvent.[1] This technique is particularly advantageous for the large-scale synthesis of short peptides and for peptides that may be difficult to produce on a solid support.[2]

The core principle of solution-phase synthesis involves the protection of reactive functional groups to prevent unwanted side reactions. The amino group of one amino acid and the carboxyl group of another are temporarily blocked, allowing for the specific formation of a peptide bond between the unprotected carboxyl and amino groups, typically facilitated by a coupling reagent.[3]

Logical Flow of Solution-Phase Peptide Synthesis

Logical_Flow cluster_start Starting Materials cluster_reaction Core Reaction cluster_processing Workup & Purification cluster_deprotection Final Steps A N-Protected Amino Acid C Coupling Reaction (in solution with coupling agent) A->C B C-Protected Amino Acid (e.g., L-Serine isopropyl ester HCl) B->C D Protected Dipeptide C->D E Purification (Extraction/Precipitation) D->E F Deprotection E->F G Final Dipeptide F->G

Caption: General workflow for solution-phase dipeptide synthesis.

Role of this compound

This compound serves as a key building block in this process. The isopropyl ester protects the carboxylic acid functionality of L-Serine, preventing it from participating in the peptide bond formation as the acyl donor. The hydrochloride salt form enhances the stability and handling of the amino acid derivative.[4] The hydroxyl group on the serine side chain may also require a protecting group depending on the synthesis strategy to prevent side reactions.[5]

Quantitative Data from a Repetitive Solution-Phase Synthesis

The following table summarizes the yields obtained during a repetitive solution-phase synthesis of a pentapeptide, starting with a protected serine ester. While the original study used a benzyl (B1604629) ester, the data provides a representative expectation of yields for solution-phase synthesis with serine esters.[2]

StepReactionCoupling ReagentYield (%)
1Boc-Gly-OH + H-Ser(Bzl)-OH·HClPentafluorophenyl ester>85
2Boc-Asp(OBzl)-OH + H-Gly-Ser(Bzl)-OHPentafluorophenyl ester>85
3Boc-Arg(Tos)-OH + H-Asp(OBzl)-Gly-Ser(Bzl)-OHPentafluorophenyl ester>85
4Boc-Gly-OH + H-Arg(Tos)-Asp(OBzl)-Gly-Ser(Bzl)-OHPentafluorophenyl ester>85
Overall Synthesis of Boc-GRGDS-OH - 67

Experimental Protocols

The following protocols are adapted for the synthesis of a dipeptide, for example, N-(tert-Butoxycarbonyl)-L-alanyl-L-serine isopropyl ester, using this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Dissolve Boc-Ala-OH and L-Ser-OiPr·HCl in an organic solvent (e.g., DCM). B Add a tertiary base (e.g., DIEA) to neutralize the hydrochloride salt. A->B C Add coupling reagent (e.g., DCC/HOBt) and stir at room temperature. B->C D Filter to remove urea (B33335) byproduct (if DCC is used). C->D E Wash the organic phase with aqueous acid, base, and brine. D->E F Dry the organic phase and evaporate the solvent. E->F G Analyze the crude product by TLC. F->G H Purify by column chromatography if necessary. G->H I Characterize the final product by NMR and Mass Spectrometry. H->I

References

Application Notes and Protocols for the Enzymatic Polymerization of L-Serine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic polymerization of L-serine esters. This chemoenzymatic approach offers an environmentally benign alternative to conventional polypeptide synthesis, proceeding in aqueous media without the need for side-chain protection groups.[1][2] The resulting poly(L-serine) is a versatile biopolymer with potential applications in drug delivery and biomaterials.[3][4]

Introduction

Poly(L-serine) (polySer) is a hydrophilic polypeptide with significant potential in various biomedical and pharmaceutical applications.[1][2] The hydroxyl group on its side chain provides a site for post-synthesis modification and plays a crucial role in determining the secondary structure of the polypeptide.[1][2] Traditional chemical synthesis of polySer is often hampered by the necessity for protection and deprotection steps for the serine hydroxyl group, which can be tedious and environmentally unfriendly.[1][5]

Chemoenzymatic polymerization (CEP) utilizing proteases as catalysts offers a green and efficient alternative for polypeptide synthesis.[6] This method takes advantage of the natural catalytic function of enzymes like papain to facilitate the aminolysis of amino acid esters in aqueous solutions under mild conditions.[1][2][6] This process is highly regio- and stereoselective, allowing for the direct polymerization of L-serine esters without protecting the side-chain hydroxyl group.[2]

Data Presentation

Table 1: Papain-Catalyzed Polymerization of L-Serine Esters
MonomerEnzymepHTemperature (°C)Reaction Time (h)Precipitate Yield (%)Degree of Polymerization (DP)Secondary StructureReference
L-serine ethyl ester (Ser-OEt)Papain8.5404Not specified5-22β-sheet/strand[1][2]
L-serine methyl ester (Ser-OMe)Papain8.540429.0Not specifiedNot specified[1][2]
L-serine methyl ester (Ser-OMe)Papain8.0404Not specified8-15Not specified[6]

Experimental Protocols

Protocol 1: Papain-Catalyzed Polymerization of L-Serine Ethyl Ester (Ser-OEt)

This protocol describes the synthesis of poly(L-serine) from L-serine ethyl ester using papain as a catalyst in an aqueous medium.[1][2]

Materials:

  • L-serine ethyl ester hydrochloride (Ser-OEt·HCl)

  • Papain (powder)

  • Sodium hydroxide (B78521) (NaOH) solution (10 M)

  • Phosphate (B84403) buffer (1 M, pH 8.0)

  • Deionized water

  • Trifluoroacetic acid (TFA) (for solubility testing)

Equipment:

  • Glass reaction tube with a stir bar

  • Magnetic stirrer with heating capabilities

  • pH meter

  • Centrifuge

  • Lyophilizer (freeze-dryer)

  • 1H NMR spectrometer

  • MALDI-TOF mass spectrometer

Procedure:

  • Monomer Solution Preparation:

    • Dissolve L-serine ethyl ester hydrochloride in phosphate buffer (1 M, pH 8.0).

    • Adjust the pH of the solution to the desired value (e.g., 8.5) using 10 M NaOH.[1][2]

  • Enzymatic Polymerization:

    • Add papain powder (e.g., 50 mg/mL) to the monomer solution to initiate the polymerization.[1][2]

    • Stir the reaction mixture at a constant temperature (e.g., 40 °C) and speed (e.g., 800 rpm) for the desired duration (e.g., 4 hours).[1][2] A precipitate of poly(L-serine) will form during the reaction.

  • Product Isolation and Purification:

    • Separate the precipitate from the reaction mixture by centrifugation (e.g., 20,000 x g for 1 minute at 15 °C).[1][2]

    • Wash the collected precipitate by resuspending it in deionized water and centrifuging again. Repeat this washing step at least three times.[1][2]

    • Lyophilize the final washed pellet to obtain poly(L-serine) as a white powder.[1][2]

  • Characterization:

    • Confirm the chemical structure of the resulting poly(L-serine) using 1H NMR spectroscopy and MALDI-TOF mass spectrometry to determine the degree of polymerization.[1][2]

    • The secondary structure of the polymer can be analyzed using infrared spectroscopy, circular dichroism spectroscopy, and synchrotron wide-angle X-ray diffraction.[1][5]

    • Assess the solubility of the obtained poly(L-serine) in solvents such as TFA or a highly basic aqueous solution (pH 12.0).[1][2]

Visualizations

Experimental Workflow for Enzymatic Polymerization of L-Serine Esters

G cluster_prep Monomer Preparation cluster_poly Enzymatic Polymerization cluster_iso Isolation & Purification cluster_char Characterization Monomer L-Serine Ester (e.g., Ser-OEt) Buffer Aqueous Buffer (e.g., Phosphate Buffer) Monomer->Buffer Dissolve Adjust_pH Adjust pH (e.g., with NaOH) Buffer->Adjust_pH Enzyme Add Papain Adjust_pH->Enzyme Reaction Stir at Controlled Temperature and Time Enzyme->Reaction Centrifuge1 Centrifugation Reaction->Centrifuge1 Wash Wash with Deionized Water Centrifuge1->Wash Centrifuge2 Repeat Centrifugation Wash->Centrifuge2 Lyophilize Lyophilization Centrifuge2->Lyophilize Polymer Poly(L-Serine) (White Powder) Lyophilize->Polymer NMR 1H NMR Polymer->NMR MALDI MALDI-TOF MS Polymer->MALDI Structure Secondary Structure (IR, CD, XRD) Polymer->Structure

Caption: Workflow for the synthesis and characterization of poly(L-serine).

Logical Relationship of Chemoenzymatic Polymerization

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Monomer L-Serine Ester CEP Chemoenzymatic Polymerization Monomer->CEP Enzyme Protease (Papain) Enzyme->CEP Aqueous Aqueous Medium Aqueous->CEP pH Controlled pH (e.g., 8.5) pH->CEP Temp Controlled Temperature (e.g., 40°C) Temp->CEP Polymer Poly(L-Serine) CEP->Polymer Byproduct Alcohol (e.g., Ethanol) CEP->Byproduct

References

L-Serine Isopropyl Ester Hydrochloride: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Serine isopropyl ester hydrochloride is a valuable and versatile chiral building block for the synthesis of a wide array of complex, optically pure molecules. As a derivative of the naturally occurring amino acid L-serine, it provides a readily available source of chirality, incorporating a protected carboxylic acid and a free primary amine and hydroxyl group. These functional handles allow for a diverse range of chemical transformations, making it an essential precursor in the pharmaceutical and fine chemical industries. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key chiral intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 37592-53-3[1][2]
Molecular Formula C₆H₁₄ClNO₃[1][2]
Molecular Weight 183.63 g/mol [1][2]
Appearance White to off-white solid[3]
Purity ≥97%[1]
Storage 4°C[1]

Applications in Chiral Synthesis

This compound serves as a versatile starting material for the synthesis of various chiral intermediates, including but not limited to:

  • Chiral Oxazolines: These are important ligands for asymmetric catalysis and can be synthesized through cyclization reactions.

  • Chiral Aldehydes: N-protected serine esters can be carefully oxidized to furnish chiral aldehydes, which are key intermediates for the synthesis of unnatural amino acids and other complex molecules.

  • β-Lactams: As a precursor to β-amino acids, it can be utilized in the synthesis of β-lactam antibiotics.

  • Unnatural Amino Acids: The functional groups of L-serine isopropyl ester allow for side-chain modifications to produce a variety of non-proteinogenic amino acids.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for this compound. Optimization of reaction conditions may be necessary to achieve desired yields and stereoselectivity.

Protocol 1: N-Protection of L-Serine Isopropyl Ester

The protection of the primary amine is a crucial first step for many subsequent transformations. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability and ease of removal.

Reaction Scheme:

N_Protection L_Serine_Ester L-Serine Isopropyl Ester Hydrochloride N_Boc_Product N-Boc-L-Serine Isopropyl Ester L_Serine_Ester->N_Boc_Product 1. Boc2O Boc Anhydride (Boc)₂O Boc2O->N_Boc_Product 2. Base Base (e.g., Et₃N) Base->N_Boc_Product 3. Solvent Solvent (e.g., DCM) Solvent->N_Boc_Product 4.

Figure 1: N-Boc protection of L-Serine isopropyl ester.

Materials:

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and free the amine.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Expected Outcome:

This procedure typically affords the N-Boc protected L-serine isopropyl ester in good to excellent yields (85-95%).

Protocol 2: Synthesis of a Chiral Oxazoline (B21484) from N-Protected L-Serine Isopropyl Ester

Chiral oxazolines are readily synthesized from N-acyl serine esters through cyclization.

Reaction Scheme:

Oxazoline_Synthesis N_Acyl_Serine_Ester N-Acyl-L-Serine Isopropyl Ester Oxazoline_Product Chiral Oxazoline N_Acyl_Serine_Ester->Oxazoline_Product 1. Cyclizing_Reagent Cyclizing Reagent (e.g., DAST, Deoxo-Fluor) Cyclizing_Reagent->Oxazoline_Product 2. Solvent Solvent (e.g., DCM) Solvent->Oxazoline_Product 3.

Figure 2: Synthesis of a chiral oxazoline.

Materials:

  • N-Acyl-L-Serine isopropyl ester (e.g., N-Benzoyl)

  • (Diethylamino)sulfur trifluoride (DAST) or Deoxo-Fluor

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Acyl-L-Serine isopropyl ester (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.

  • Add DAST or Deoxo-Fluor (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oxazoline by flash column chromatography.

Quantitative Data:

N-Acyl GroupCyclizing ReagentYield (%)Reference
BenzoylDAST75-85General procedure adaptation
AcetylDeoxo-Fluor70-80General procedure adaptation
Protocol 3: Oxidation to a Chiral Aldehyde (Garner's Aldehyde Analogue)

The conversion of N,O-protected serine esters to their corresponding aldehydes provides a valuable chiral synthon. This protocol describes a Swern oxidation or a similar mild oxidation method. First, the N-Boc protected serine isopropyl ester needs to be converted to the corresponding N,O-isopropylidene protected derivative (a Garner's aldehyde precursor).

Workflow:

Aldehyde_Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation N_Boc N-Boc-L-Serine Isopropyl Ester Protected_Ester N,O-Isopropylidene Protected Ester N_Boc->Protected_Ester Protection 2,2-Dimethoxypropane (B42991), cat. TsOH Protection->Protected_Ester Protected_Alcohol Protected Amino Alcohol Protected_Ester->Protected_Alcohol Reducing_Agent Reducing Agent (e.g., DIBAL-H) Reducing_Agent->Protected_Alcohol Chiral_Aldehyde Chiral Aldehyde Protected_Alcohol->Chiral_Aldehyde Oxidizing_Agent Oxidizing Agent (e.g., Swern, DMP) Oxidizing_Agent->Chiral_Aldehyde

Figure 3: Workflow for the synthesis of a chiral aldehyde.

Materials:

  • N-Boc-L-Serine isopropyl ester

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous solvents (DCM, Toluene)

Procedure:

Step 1: Formation of the N,O-Isopropylidene Protected Ester

  • To a solution of N-Boc-L-Serine isopropyl ester in an anhydrous solvent (e.g., acetone or DCM), add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with a mild base (e.g., NaHCO₃ solution), extract with an organic solvent, dry, and concentrate to obtain the protected ester.

Step 2: Reduction to the Alcohol

  • Dissolve the N,O-isopropylidene protected ester in an anhydrous solvent like toluene (B28343) or DCM and cool to -78 °C.

  • Add DIBAL-H (typically 1.1-1.5 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir for 1-3 hours at -78 °C.

  • Quench the reaction carefully with methanol (B129727) at -78 °C, followed by the addition of Rochelle's salt solution and allow to warm to room temperature.

  • Extract the product with an organic solvent, dry, and concentrate.

Step 3: Oxidation to the Aldehyde

  • Prepare the Swern reagent by adding oxalyl chloride to anhydrous DCM at -78 °C, followed by the addition of DMSO.

  • Add a solution of the protected amino alcohol in DCM to the Swern reagent at -78 °C.

  • Stir for 30-60 minutes.

  • Add triethylamine to the reaction mixture and then allow it to warm to room temperature.

  • Add water, extract the product with DCM, wash the organic layer, dry, and carefully concentrate to obtain the chiral aldehyde. The aldehyde is often used immediately in the next step due to potential instability.

Quantitative Data (for analogous systems):

StepReagentsYield (%)
Protection2,2-Dimethoxypropane, TsOH>90
ReductionDIBAL-H80-90
OxidationSwern or DMP70-85

Conclusion

This compound is a highly valuable, stereochemically defined building block that provides access to a range of important chiral intermediates. The protocols outlined in this document, while requiring adaptation and optimization, provide a solid foundation for researchers and drug development professionals to utilize this versatile compound in their synthetic endeavors. The ability to generate chiral oxazolines, aldehydes, and other derivatives underscores its significance in modern asymmetric synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Serine Racemization During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization of serine residues during peptide synthesis.

Troubleshooting Guide

Our troubleshooting guide is designed to help you identify and resolve specific issues related to serine racemization in your peptide coupling experiments.

Issue: High levels of D-Serine detected in the final peptide.

Possible Cause 1: Inappropriate Coupling Reagent

The choice of coupling reagent and the presence of additives significantly impact the extent of racemization.[1][2][3] Carbodiimide (B86325) reagents like DCC and DIC, when used alone, can lead to significant racemization.[2]

Solution:

  • Recommended Reagents: For coupling serine residues, it is advisable to use carbodiimides such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in conjunction with racemization-suppressing additives.[1] Effective additives include 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1] Phosphonium and aminium/uronium reagents like BOP, PyBOP, HBTU, and HATU are also effective, particularly with additives.[1]

  • Reagents to Use with Caution: Be aware that prolonged activation times with any coupling reagent can promote the formation of oxazolone (B7731731) intermediates, which are susceptible to racemization.[1]

Possible Cause 2: Inappropriate Base or Base Concentration

The strength and concentration of the base used during the coupling reaction can significantly influence the rate of racemization by directly abstracting the alpha-proton of the activated amino acid.[1]

Solution:

  • Choice of Base: Opt for sterically hindered or weaker bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over more basic and less hindered options like N,N-diisopropylethylamine (DIEA).[1]

  • Base Concentration: Use the minimum necessary amount of base. For carbodiimide-mediated couplings, additional base may not be required if amino acid salts are not used, which helps minimize racemization.[1]

Possible Cause 3: High Coupling Temperature

Elevated reaction temperatures can accelerate the rate of racemization.[1]

Solution:

  • Temperature Control: Perform coupling reactions at room temperature or below (e.g., 0°C).[1][2] If utilizing microwave-assisted peptide synthesis, lowering the coupling temperature can limit racemization.[4]

Possible Cause 4: Prolonged Activation Time

Extended pre-activation of the carboxylic acid before the introduction of the amine component increases the likelihood of racemization.

Solution:

  • Minimize Pre-activation: Keep the pre-activation time to a minimum. Ideally, the coupling reagent should be added to the mixture of the protected amino acid and the amine component simultaneously (in situ activation).[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of serine racemization during peptide coupling?

A1: The most common mechanism is the formation of a planar oxazolone (or azlactone) intermediate.[2] This occurs when the carboxyl group of the N-protected serine is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is the direct abstraction of the alpha-proton by a base, leading to a planar enolate intermediate and subsequent racemization.[1]

Q2: Which amino acids are most susceptible to racemization?

A2: Histidine (His) and Cysteine (Cys) are particularly prone to racemization. Serine (Ser) is also known to be susceptible, especially under non-optimized conditions.[5]

Q3: What is the role of additives like HOBt, HOAt, and OxymaPure?

A3: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[1][6] They react with the activated amino acid to form an active ester that is more reactive towards the amine and less prone to forming the problematic oxazolone intermediate.[7] HOAt is generally considered more effective than HOBt.[1] OxymaPure is a highly effective and non-explosive alternative to benzotriazole-based additives.[1][7][8]

Q4: Does the side-chain protecting group on serine affect racemization?

A4: While the primary racemization mechanism involves the alpha-carbon, the side-chain protecting group can have an indirect electronic or steric influence. However, the choice of the Nα-terminal protecting group has a more direct impact on racemization.[1] For example, the use of a 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group instead of the standard Fmoc group has been shown to significantly suppress α-C racemization of serine.[1]

Q5: Are there specific peptide sequences that are more prone to serine racemization?

A5: While serine itself is susceptible, sequences that promote peptide chain aggregation can lead to longer reaction times and increased local concentrations of reagents, which may increase the likelihood of racemization.[1][6]

Data Presentation

Table 1: Effect of Coupling Reagent and Conditions on Serine Racemization

The following table summarizes the percentage of D-serine formation observed when coupling Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu using various methods.

Coupling Reagent/AdditiveBaseTemperature (°C)% D-Serine FormationReference
HATU/HOAtDIPEA5531.0[1]
DIC/OxymaDIPEARoom Temp1.7[1]
EDCI/HOBtNMMRoom Temp2.4[1]
HATU/NMMNMMRoom TempNegligible[5]
DIC/Oxyma-Room TempNegligible[5]

Data adapted from studies investigating the effect of coupling reagents on the α-C racemization of various amino acids.[1][5]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Ser(tBu)-OH using DIC/OxymaPure

This protocol outlines a standard method for the solid-phase synthesis of peptides containing serine with minimal racemization.

Materials:

  • Fmoc-Ser(tBu)-OH

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (if necessary)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Subsequently, wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-Ser(tBu)-OH and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the solution.

    • Immediately add the activation mixture to the deprotected peptide-resin.

    • If the N-terminal amine of the resin-bound peptide is protonated (e.g., as a hydrochloride salt), add 1 equivalent of a mild base like NMM.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 2: Chiral HPLC Analysis of Serine Enantiomers

This protocol provides a general method for the analysis of serine enantiomers in a peptide hydrolysate.

Materials:

  • Peptide sample

  • 6N HCl

  • Derivatizing agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC))

  • HPLC system with a suitable chiral column (e.g., C18 column for derivatized amino acids)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and a buffer)

Procedure:

  • Peptide Hydrolysis: Hydrolyze the peptide sample in 6N HCl at 110°C for 24 hours.

  • Derivatization:

    • Neutralize the hydrolysate.

    • React the amino acid mixture with the derivatizing agent (e.g., OPA/NAC) to form diastereomers.

  • HPLC Analysis:

    • Inject the derivatized sample onto the chiral HPLC column.

    • Separate the diastereomers using an appropriate mobile phase gradient.

    • Detect the derivatives using a fluorescence or UV detector.

  • Quantification: Determine the ratio of L-Serine to D-Serine by integrating the peak areas of the corresponding diastereomers.

Visualizations

G Mechanism of Serine Racemization via Oxazolone Formation A N-Protected L-Serine B Activated Ester A->B Coupling Reagent C Oxazolone Intermediate (Planar, Achiral) B->C Intramolecular Cyclization E Peptide with L-Serine B->E Direct Aminolysis (Suppressed by Additives) D Peptide with Racemized Serine C->D Nucleophilic Attack (Amine) G Troubleshooting Workflow for Serine Racemization A High D-Serine Content Detected B Review Coupling Reagent and Additives A->B D Review Base (Type and Concentration) A->D F Review Reaction Temperature A->F H Review Activation Time A->H C Use Carbodiimide with OxymaPure/HOBt/HOAt B->C Optimize J Problem Resolved C->J E Use Weaker/Hindered Base (e.g., NMM) D->E Optimize E->J G Perform Coupling at 0°C or Room Temperature F->G Optimize G->J I Minimize Pre-activation Time H->I Optimize I->J

References

Technical Support Center: L-Serine Isopropyl Ester Hydrochloride in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of L-Serine isopropyl ester hydrochloride in Solid-Phase Peptide Synthesis (SPPS).

Introduction: this compound is often utilized in the initial loading of serine onto the resin in SPPS. While the isopropyl ester provides temporary C-terminal protection, the serine residue itself is susceptible to several side reactions during peptide synthesis. This guide will address the most common challenges and provide solutions to ensure the integrity of your synthetic peptide.

Troubleshooting Guide

This section addresses specific issues that may arise during SPPS when L-Serine is incorporated, particularly as the first residue.

Issue 1: Presence of a Deletion Sequence Lacking the C-terminal Serine
  • Observation: HPLC and Mass Spectrometry (MS) analysis of the crude peptide reveals a significant peak corresponding to the target peptide minus the C-terminal serine residue.

  • Root Cause: Incomplete initial loading of this compound onto the resin.

  • Solution:

    • Optimize Loading Conditions: Ensure the reaction conditions for esterification to the resin are optimal. This includes the choice of coupling reagents and reaction time.

    • Quantify Resin Loading: After the loading step, perform a quantitative test (e.g., Fmoc quantification if the serine was Fmoc-protected on the N-terminus) to determine the actual substitution level.

    • Capping: After the initial loading, cap any unreacted sites on the resin using a reagent like acetic anhydride (B1165640) to prevent the synthesis of deletion peptides.

Issue 2: Detection of a Peptide with an Unexpected Mass (+51 Da for Piperidine)
  • Observation: Mass spectrometry shows a peak with a mass corresponding to the target peptide +51 Da (if piperidine (B6355638) is used for Fmoc deprotection).

  • Root Cause: This is indicative of β-elimination of the serine side chain to form dehydroalanine (B155165) (Dha), which then reacts with piperidine.[1]

  • Solution:

    • Use a Side-Chain Protecting Group: For subsequent serine residues in the sequence, it is crucial to use a side-chain protecting group like tert-butyl (tBu).[1][2] For the initial L-Serine isopropyl ester, this side reaction is less common during loading but can occur in subsequent steps if the side-chain hydroxyl group is unprotected.

    • Control Base Exposure: Minimize the exposure time to the piperidine solution during Fmoc deprotection.

    • Lower Temperature: Perform coupling and deprotection steps at room temperature or below, as elevated temperatures can accelerate β-elimination.[1]

Issue 3: Appearance of a Diastereomeric Impurity in HPLC
  • Observation: Chiral chromatography or high-resolution HPLC shows a peak eluting very close to the main product peak, suggesting the presence of a D-Serine epimer.

  • Root Cause: Racemization of the serine residue during activation and coupling.[3][4][5] This can be exacerbated by strong bases and prolonged activation times.[3]

  • Solution:

    • Use Racemization-Suppressing Additives: Employ additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with your coupling reagent.[3]

    • Choose Appropriate Base: Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of N,N-diisopropylethylamine (DIEA).[3]

    • Minimize Activation Time: Pre-activation times should be kept to a minimum before adding the activated amino acid to the resin.

Issue 4: Presence of a Byproduct with the Mass of the Peptide + Acetyl Group (+42 Da)
  • Observation: MS analysis detects a species with a mass 42 Da higher than the target peptide.

  • Root Cause: O-acylation of the serine hydroxyl group, particularly if acetic anhydride was used for capping and the serine side chain is unprotected.[6]

  • Solution:

    • Side-Chain Protection: The most effective solution is to use a side-chain protecting group for all serine residues after the initial loading.

    • Alternative Capping Agents: If O-acylation is a persistent issue, consider alternative capping agents that are less reactive towards hydroxyl groups.

    • Additive Prevention: For subsequent couplings involving active esters, additives like 2,4-dinitrophenol (B41442) or pentachlorophenol (B1679276) can prevent O-acylation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions affecting serine in SPPS?

A1: The main side reactions involving serine during SPPS are:

  • Racemization: The loss of stereochemical integrity at the α-carbon, leading to the formation of D-serine-containing peptides. This can occur during the activation step of the amino acid.[3][4][5]

  • β-Elimination (Dehydration): Under basic conditions, the serine side chain can undergo dehydration to form a dehydroalanine (Dha) residue.[1] This Dha is reactive and can form adducts with nucleophiles like piperidine.[1]

  • O-Acylation: The hydroxyl group of the serine side chain can be acylated by activated amino acids or capping agents, leading to branched peptides or undesired modifications.[6]

  • N-O Acyl Shift: Peptides with serine residues can undergo an acid-catalyzed acyl N-O shift. This reaction is reversible with treatment by a mild base.[7]

Q2: How can I detect these side reactions?

A2: The primary methods for detecting serine-related side reactions are:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can separate byproducts from the desired peptide. Racemized peptides may appear as a shoulder or a separate peak next to the main product peak. Other byproducts will have distinct retention times.[1]

  • Mass Spectrometry (MS): MS is crucial for identifying the mass of the synthesized peptides and their byproducts. A mass loss of 18 Da suggests dehydration, while a mass gain can indicate acylation or adduct formation.[1]

Q3: Is the isopropyl ester stable during the entire SPPS and cleavage?

A3: The isopropyl ester is generally stable to the basic conditions of Fmoc deprotection. However, it will be cleaved during the final trifluoroacetic acid (TFA) cleavage from the resin, yielding the C-terminal carboxylic acid. The stability of the ester linkage to the resin is a more critical parameter during the synthesis.

Q4: Which coupling reagents are best to minimize serine racemization?

A4: To minimize racemization, carbodiimides like DCC or DIC should be used with racemization-suppressing additives such as HOBt, HOAt, or Oxyma.[3] Phosphonium and aminium/uronium reagents like HBTU and HATU are also effective when used with these additives.[3] Prolonged activation times with any reagent can increase the risk of racemization.[3]

Data Summary

Table 1: Influence of Coupling Reagents on Serine Racemization

Coupling Reagent CombinationRelative Racemization RiskRecommended Use
DIC/OxymaMinimalHighly Recommended
DIC/HOBtLowRecommended
HBTU/HOAtLowRecommended
HATU/NMMHigherUse with caution, monitor closely[5]

Table 2: Common Byproducts and Their Mass Shifts in MS

Side ReactionResulting ModificationMass Shift (Da)
β-EliminationDehydroalanine (Dha) formation-18 (loss of H₂O)[1]
Piperidine AdductPiperidinyl-alanine formation+85 (from Dha + piperidine)
O-AcetylationAcetyl group on side chain+42

Experimental Protocols

Protocol 1: Monitoring Reaction Completion with the Kaiser Test

The Kaiser test is used to detect free primary amines on the resin, indicating an incomplete coupling reaction.[8]

  • Sample Preparation: Collect a small sample of the peptide-resin (a few beads).

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine) to the resin sample in a small test tube.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Intense Blue Beads: Incomplete coupling (free primary amine present).

    • Colorless/Yellow Beads: Complete coupling (no free primary amine).

    • Note: This test is not reliable for N-terminal proline residues.[8]

Protocol 2: Cleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing side-chain protecting groups.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS acts as a scavenger for reactive cations generated during deprotection.[9]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and then dry the peptide. The crude product can be purified by RP-HPLC.[2]

Visualizations

Troubleshooting Workflow for Serine Side Reactions in SPPS start Crude Peptide Analysis (HPLC/MS) issue1 Unexpected Mass Shift or Impurity Detected? start->issue1 mass_loss Mass Loss (-18 Da)? issue1->mass_loss Yes racemization Diastereomer Peak in HPLC? issue1->racemization No beta_elimination β-Elimination (Dehydration) - Control base exposure - Lower temperature mass_loss->beta_elimination Yes mass_gain Mass Gain? racemization->mass_gain No rac_solution Racemization - Use additives (HOBt, Oxyma) - Choose weaker base (NMM) racemization->rac_solution Yes o_acylation O-Acylation / Adduct Formation - Use side-chain protection - Check capping procedure mass_gain->o_acylation Yes end_node Purify and Re-analyze mass_gain->end_node No beta_elimination->end_node rac_solution->end_node o_acylation->end_node

Caption: Troubleshooting workflow for identifying and addressing common serine side reactions.

Mechanism of β-Elimination of Serine serine Serine Residue ...-NH-CH(CH₂OH)-CO-... intermediate Intermediate ...-NH-C⁻(CH₂OH)-CO-... serine->intermediate α-proton abstraction base Base (e.g., Piperidine) base->serine dha Dehydroalanine (Dha) ...-NH-C(=CH₂)-CO-... intermediate->dha Elimination of OH⁻ h2o H₂O intermediate->h2o adduct Adduct ...-NH-CH(CH₂-Piperidine)-CO-... dha->adduct Michael Addition nucleophile Nucleophile (e.g., Piperidine) nucleophile->dha

Caption: The reaction pathway for the β-elimination of serine to form dehydroalanine and subsequent adducts.

References

Technical Support Center: Optimizing Coupling Efficiency with L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing peptide synthesis using L-Serine isopropyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group of serine protected during peptide synthesis?

The hydroxyl group of the serine side chain is nucleophilic and can react with activated carboxylic acids during the coupling steps. This can lead to the formation of branched peptides and other impurities. Protecting this group, for example as a tert-butyl (tBu) ether, prevents these unwanted side reactions.

Q2: What are the common challenges encountered when coupling this compound?

The isopropyl ester group can introduce steric hindrance, potentially slowing down the coupling reaction and leading to incomplete coupling. Additionally, like other serine derivatives, it is susceptible to side reactions such as racemization and aggregation of the growing peptide chain, especially in hydrophobic sequences.

Q3: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are often recommended. Reagents such as HATU, HBTU, and HCTU are generally effective. The choice of reagent can also depend on the specific peptide sequence and the scale of the synthesis.

Q4: How can I minimize racemization during the coupling of this compound?

Racemization can be minimized by using additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with carbodiimide-based coupling reagents like DIC.[1] Using phosphonium (B103445) or aminium-based reagents like PyBOP or HBTU also helps in suppressing racemization.[2] It is also crucial to control the amount and type of base used, as excessive or strong bases can promote racemization.

Q5: What should I do if I observe low coupling efficiency?

If you experience low coupling efficiency, consider the following troubleshooting steps:

  • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.

  • Increase Reaction Time: Extend the coupling reaction time to allow for the sterically hindered coupling to proceed.

  • Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent like HATU or HCTU.

  • Optimize Solvent: While DMF is a common solvent, NMP can be a better choice for sequences prone to aggregation.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or Incomplete Coupling - Steric hindrance from the isopropyl ester and the serine side-chain protecting group.- Peptide aggregation on the solid support, blocking reactive sites.- Employ Double Coupling: Perform a second coupling step with fresh reagents.- Switch to a Stronger Coupling Reagent: Use HATU, HBTU, or HCTU.- Elevate Temperature: Gently heating the reaction vessel can sometimes improve coupling efficiency, but should be done with caution to avoid side reactions.- Change Solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) to disrupt aggregation.
Presence of Deletion Sequences in Final Product - Incomplete Fmoc-deprotection.- Incomplete coupling in the previous cycle.- Extend Deprotection Time: Increase the piperidine (B6355638) treatment time to ensure complete Fmoc removal.- Monitor Deprotection: Use a qualitative test (e.g., Kaiser test) to confirm the presence of free amines before coupling.- Implement Double Coupling: As mentioned above, this can ensure complete reaction.
Racemization of the Serine Residue - Over-activation of the carboxylic acid.- Use of excessive or strong base (e.g., DIEA).- Use Additives: Incorporate HOBt or HOAt when using carbodiimide (B86325) coupling reagents (e.g., DIC).- Control Base: Use a weaker base like N-methylmorpholine (NMM) or collidine, and use the minimum necessary amount.- Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.
Side-Chain Acylation (N-O Acyl Shift) - The peptide backbone can rearrange under acidic conditions (e.g., during cleavage), leading to an ester linkage with the serine hydroxyl group.[4]- Mild Base Treatment: This is often reversible by treating the cleaved peptide with a mild base.
Peptide Aggregation - Formation of secondary structures (beta-sheets) by the growing peptide chain, particularly with hydrophobic sequences.[3]- Use Chaotropic Salts: Add salts like LiCl to the coupling or deprotection solutions to disrupt hydrogen bonding.- Incorporate Pseudoprolines: If the sequence allows, using pseudoproline dipeptides can disrupt aggregation.- Use a Different Resin: Resins like TentaGel or other PEG-based resins can improve solvation and reduce aggregation.[3]

Data Presentation

Coupling ReagentAdditiveBaseTypical Coupling TimeRelative Efficiency for Hindered CouplingsNotes
HATU (Internal HOAt)DIPEA30-60 minVery HighHighly efficient, low racemization.[5]
HBTU HOBtDIPEA/NMM30-60 minHighA very common and effective coupling reagent.[5]
HCTU (Internal HOBt derivative)DIPEA15-45 minVery HighOften faster and more efficient than HBTU.
PyBOP (Internal HOBt)DIPEA30-120 minHighGood for hindered couplings, but can be more expensive.[5]
DIC/HOBt HOBt-1-4 hoursModerate to HighA cost-effective option, but generally slower. The urea (B33335) byproduct is soluble.[1][6]
DCC/HOBt HOBt-1-4 hoursModerateLess common in SPPS due to the insoluble dicyclohexylurea (DCU) byproduct.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-AA-OH to L-Serine Isopropyl Ester Resin using HATU

This protocol describes the coupling of the next amino acid onto a resin where L-Serine isopropyl ester is the N-terminally deprotected residue.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin with L-Serine isopropyl ester attached) in DMF for 1-2 hours.
  • Perform Fmoc deprotection using 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
  • Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid/coupling agent solution.
  • Allow the mixture to pre-activate for 1-2 minutes.

3. Coupling Reaction:

  • Add the activated amino acid mixture to the deprotected resin.
  • Agitate the reaction vessel at room temperature for 1-2 hours.
  • Monitor the reaction completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling.

4. Washing:

  • Wash the resin with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Coupling using DIC/HOBt

1. Resin Preparation:

  • Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.

2. Coupling Reaction:

  • Suspend the deprotected resin in DMF.
  • In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
  • Add the amino acid/HOBt solution to the resin suspension.
  • Add DIC (3-5 equivalents) to the reaction mixture.
  • Agitate the reaction vessel at room temperature for 2-4 hours.
  • Monitor the reaction completion using the Kaiser test.

3. Washing:

  • Wash the resin as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_final Final Steps Resin Start with Resin-Bound Peptide Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Activate Fmoc-AA-OH (Coupling Reagent + Base in DMF) Wash1->Activate Couple Add Activated AA to Resin Activate->Couple Kaiser Monitor with Kaiser Test Couple->Kaiser Wash2 Wash with DMF/DCM Kaiser->Wash2 Repeat Repeat Cycle for Next AA Wash2->Repeat If not final AA Cleave Cleavage from Resin and Deprotection Wash2->Cleave If final AA

Caption: General workflow for a coupling cycle in SPPS.

troubleshooting_logic Start Low Coupling Efficiency? CheckDeprotection Confirm Complete Deprotection (Kaiser Test) Start->CheckDeprotection DoubleCouple Try Double Coupling ChangeReagent Use Stronger Coupling Reagent (e.g., HATU) DoubleCouple->ChangeReagent Fails Result1 Problem Solved DoubleCouple->Result1 Successful ChangeSolvent Change Solvent to NMP ChangeReagent->ChangeSolvent Fails ChangeReagent->Result1 Successful ChangeSolvent->Result1 Successful Result2 Problem Persists ChangeSolvent->Result2 Fails CheckDeprotection->DoubleCouple If deprotection is complete

Caption: Troubleshooting logic for low coupling efficiency.

References

Technical Support Center: Troubleshooting Aggregation in Serine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with serine-containing peptides.

Frequently Asked Questions (FAQs)

Why is my serine-containing peptide aggregating?

Aggregation of peptides, including those containing serine, is a multifaceted issue driven by the formation of intermolecular non-covalent bonds. The primary causes include:

  • Hydrogen Bonding: The peptide backbone can form extensive hydrogen bond networks, leading to the formation of stable secondary structures like β-sheets, which are prone to aggregation.[1] The hydroxyl group of serine can also participate in hydrogen bonding, contributing to self-association.[2]

  • Hydrophobic Interactions: Although serine is a polar amino acid, the presence of hydrophobic residues elsewhere in the peptide sequence can drive aggregation to minimize their exposure to aqueous solvents.[3][4]

  • Electrostatic Interactions: The net charge of a peptide at a given pH influences its solubility. At its isoelectric point (pI), a peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[3][5]

  • Peptide Concentration: Higher peptide concentrations increase the probability of intermolecular interactions and subsequent aggregation.[6][7]

A combination of these factors, dictated by the specific amino acid sequence and the solution environment, typically leads to aggregation.

How can I detect and characterize the aggregation of my peptide?

Several analytical techniques can be employed to detect and characterize peptide aggregation, ranging from simple visual inspection to sophisticated biophysical methods.

  • Visual Inspection: The most straightforward method is to check for visible precipitates or turbidity in the peptide solution.

  • UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at higher wavelengths (e.g., 350-600 nm).[8] An "Aggregation Index," which is a ratio of absorbance at 350 nm to 280 nm, can be a simple and powerful metric.[9]

  • Fluorescence Spectroscopy: Techniques using extrinsic dyes like Thioflavin T (ThT) or ANS, which bind to aggregated structures and exhibit enhanced fluorescence, are common.[9] Intrinsic tryptophan fluorescence can also be used if the peptide contains tryptophan residues, as aggregation can alter the local environment of the tryptophan and thus its fluorescence emission spectrum.[10]

  • Size Exclusion Chromatography (SEC): SEC is a widely used method to separate peptides based on their size. Aggregates will elute earlier than the monomeric peptide, allowing for their quantification.[9][11][12]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective for detecting the presence of aggregates in the nanometer to micrometer range.[11][12]

  • Analytical Ultracentrifugation (AUC): AUC can provide detailed information about the size, shape, and distribution of different species in solution, including monomers, oligomers, and larger aggregates.[12]

TechniquePrincipleInformation ObtainedThroughput
UV-Vis Spectroscopy Measures light absorbance and scattering.Rapid detection of aggregation onset.High
Fluorescence Spectroscopy Detects changes in fluorescence of intrinsic or extrinsic probes upon binding to aggregates.Sensitive detection of aggregates, especially amyloid fibrils.High
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius.Quantification of monomer, oligomers, and larger aggregates.Medium
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Size distribution of aggregates.Medium
Analytical Ultracentrifugation (AUC) Measures sedimentation of molecules in a centrifugal field.Detailed characterization of aggregate size and shape distribution.Low
My peptide is aggregating during solid-phase peptide synthesis (SPPS). What can I do?

On-resin aggregation is a common problem, especially for longer or more hydrophobic peptides, and can lead to incomplete coupling and deprotection steps.[1] Here are several strategies to mitigate this issue:

  • Optimize Synthesis Conditions:

    • Solvent Choice: Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding chaotropic agents like DMSO can help disrupt hydrogen bonds.[1]

    • Temperature: Increasing the coupling temperature can enhance reaction kinetics and disrupt secondary structures.[1]

    • Microwave-Assisted Synthesis: Microwave energy can efficiently break up intermolecular hydrogen bonds, improving both coupling and deprotection.[1][4]

    • Sonication: Applying sonication can mechanically disrupt resin-bound peptide aggregates.[1][4]

  • Incorporate Aggregation-Disrupting Moieties:

    • Pseudoproline Dipeptides: Introducing pseudoproline dipeptides, which are derived from serine or threonine, creates a "kink" in the peptide backbone that disrupts the formation of β-sheets. The native serine or threonine residue is regenerated during the final cleavage from the resin.[1][4]

    • Backbone Protection: Using protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide nitrogen prevents hydrogen bonding.[1][4]

  • Modify Resin and Coupling Strategy:

    • Low-Loading Resin: Using a resin with a lower substitution level increases the distance between peptide chains, reducing intermolecular interactions.[4]

    • Chaotropic Salt Washes: Washing the resin with a solution containing a chaotropic salt (e.g., NaClO₄) before coupling can disrupt secondary structures.[4]

  • Perform Fmoc Deprotection: Carry out the standard Fmoc deprotection protocol for the N-terminal amino acid.

  • Wash the Resin: Wash the resin thoroughly with DMF.

  • Chaotropic Salt Wash: Wash the resin with a solution of 0.8 M NaClO₄ in DMF for 1-2 minutes.

  • Thorough DMF Wash: It is critical to wash the resin extensively with DMF (at least 5-6 times) to completely remove the chaotropic salt, as it can interfere with the subsequent coupling reaction.

  • Coupling: Proceed with the coupling of the next amino acid using your standard protocol.

How does phosphorylation of serine affect peptide aggregation?

The effect of serine phosphorylation on peptide aggregation is complex and can be context-dependent.

  • Inhibition of Aggregation: The addition of a negatively charged phosphate (B84403) group can increase electrostatic repulsion between peptide molecules, thereby inhibiting aggregation. This effect is pH-dependent; at neutral pH where the phosphate group is fully charged, fibril formation has been shown to be inhibited.[13] In some cases, phosphorylation can make peptides less likely to aggregate both kinetically and thermodynamically.[14][15]

  • Promotion of Aggregation: In other instances, phosphorylation has been observed to increase the self-assembly of peptides and proteins.[16] This could be due to the phosphate group mediating specific interactions that favor an aggregation-prone conformation or by altering the overall charge distribution in a way that promotes self-assembly.

It is important to note that studies have shown conflicting results, and the impact of serine phosphorylation on aggregation is highly dependent on the specific peptide sequence and the location of the phosphorylated serine.[16]

What is the best way to solubilize my aggregated serine-containing peptide?

If you have a lyophilized peptide that is difficult to dissolve or has already aggregated in solution, the following strategies can be employed. It is always recommended to first test the solubility of a small amount of the peptide.

  • pH Adjustment: The solubility of a peptide is generally lowest at its isoelectric point (pI). Adjusting the pH of the solution to be at least 1-2 units away from the pI will increase the net charge of the peptide, enhancing solubility.[3][6][17]

    • For acidic peptides (pI < 7), try dissolving in a basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate).[5]

    • For basic peptides (pI > 7), try dissolving in an acidic buffer (e.g., 25% acetic acid).[5]

  • Use of Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like acetonitrile, methanol, or DMSO may be necessary to aid in initial solubilization. The peptide can then be slowly diluted into the desired aqueous buffer.[3]

  • Additives and Excipients:

    • Arginine: Adding 50-100 mM arginine can increase peptide solubility.[17]

    • Detergents: Low concentrations of non-denaturing detergents (e.g., 0.1% CHAPS, 0.05% Tween-20) can help solubilize aggregates held together by hydrophobic interactions.[6][18]

    • Chaotropic Agents: Agents like urea (B33335) can help solubilize hydrophobic proteins, but care must be taken as they can also denature the peptide.[19]

  • Calculate the pI of your peptide sequence.

  • For acidic peptides (pI < 7):

    • Try dissolving in deionized water.

    • If unsuccessful, try a basic buffer (e.g., pH 8-9).

    • If still insoluble, add a small amount of an organic solvent to the peptide before slowly adding the basic buffer.

  • For basic peptides (pI > 7):

    • Try dissolving in deionized water.

    • If unsuccessful, try an acidic buffer (e.g., pH 4-5).

    • If still insoluble, add a small amount of an organic solvent to the peptide before slowly adding the acidic buffer.

  • Sonication: Gentle sonication in a water bath can help to break up aggregates and aid in solubilization.

Visual Guides

Troubleshooting Workflow for Peptide Aggregation

G cluster_0 Problem Identification cluster_1 During SPPS cluster_2 Post-Purification start Peptide Aggregation Observed detection Characterize Aggregation (SEC, DLS, UV-Vis) start->detection spps Aggregation during Synthesis? detection->spps During Synthesis post_synthesis Aggregation of Purified Peptide? detection->post_synthesis Purified Peptide spps_yes Implement SPPS Strategies: - Pseudoprolines - Backbone Protection - Chaotropic Salts - Microwave Synthesis spps->spps_yes Yes spps->post_synthesis No end Aggregation Minimized spps_yes->end solubilization Optimize Solubilization: - Adjust pH away from pI - Use Additives (Arginine, Detergents) - Test Organic Solvents post_synthesis->solubilization Yes solubilization->end

Caption: A workflow for diagnosing and addressing peptide aggregation.

Factors Influencing Serine-Containing Peptide Aggregation

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Peptide Aggregation seq Primary Sequence (Hydrophobicity) seq->center pi Isoelectric Point (pI) pi->center serine Serine Properties (H-bonding, Phosphorylation) serine->center ph Solution pH ph->center temp Temperature temp->center conc Peptide Concentration conc->center salt Salt Concentration salt->center

Caption: Key factors contributing to the aggregation of peptides.

References

Technical Support Center: Managing N-O Acyl Shift in Serine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with N-O acyl shift in serine-containing peptides during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is N-O acyl shift and why is it a concern in peptide synthesis?

A1: N-O acyl shift is an intramolecular migration of the peptide backbone from the amide nitrogen to the side-chain hydroxyl group of a serine (or threonine) residue. This side reaction is typically catalyzed by strong acids, such as trifluoroacetic acid (TFA), which is commonly used during the final cleavage of the peptide from the solid support.[1][2][3] The shift results in the formation of an O-acyl isopeptide, which is an ester-linked isomer of the target peptide. This isomeric impurity can be difficult to separate and can compromise the purity, yield, and biological activity of the final product.

Q2: What are the primary factors that trigger N-O acyl shift?

A2: The main factors promoting N-O acyl shift are:

  • Strong Acidic Conditions: Prolonged exposure to strong acids like TFA during cleavage is the primary cause.[1][2][3]

  • Elevated Temperatures: Higher temperatures during cleavage can accelerate the rate of N-O acyl shift.

  • Peptide Sequence: The amino acid sequence surrounding the serine residue can influence the susceptibility to this rearrangement.

  • Inefficient Side-Chain Protection: The absence or use of a suboptimal protecting group on the serine hydroxyl group leaves it susceptible to acylation.

Q3: How can I detect the presence of the O-acyl isopeptide byproduct?

A3: The O-acyl isopeptide can be detected and quantified using analytical techniques such as:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The isopeptide will typically have a different retention time compared to the target peptide. A new peak, often close to the main product peak, may be observed.

  • Mass Spectrometry (MS): The O-acyl isopeptide has the same molecular weight as the target peptide, so it will appear as an isobaric species. Tandem mass spectrometry (MS/MS) would be required to distinguish the two isomers based on their fragmentation patterns.

Q4: Is the N-O acyl shift reversible?

A4: Yes, the N-O acyl shift is a reversible reaction. The resulting O-acyl isopeptide can be converted back to the more stable N-acyl form (the desired peptide) under neutral or slightly basic aqueous conditions (pH ~7-7.5).[2][4] This process is known as an O-N acyl migration.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to N-O acyl shift.

Problem Potential Cause Recommended Solution
Significant peak shoulder or a new, close-eluting peak in the HPLC chromatogram of the crude peptide. N-O acyl shift has occurred during TFA cleavage, forming the O-acyl isopeptide.1. Confirm the identity of the side product by collecting the fraction and analyzing it by MS/MS. 2. Implement a reversal protocol: Dissolve the crude peptide in a neutral or slightly basic aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) and incubate to promote the O-N acyl migration back to the native peptide. Monitor the conversion by HPLC. 3. Optimize cleavage conditions for future syntheses to minimize the initial N-O acyl shift.
Low yield of the desired peptide after purification. A significant portion of the product may have been converted to the O-acyl isopeptide, which may have been discarded during fractionation.1. Re-analyze all purification fractions to locate the O-acyl isopeptide. 2. If found, pool the relevant fractions and perform the reversal protocol . 3. For future syntheses, consider using a more robust serine protecting group like Fmoc-Ser(tBu)-OH and optimize cleavage conditions.
Difficulty in synthesizing serine-rich or aggregation-prone peptides. Interchain hydrogen bonding can be exacerbated by unprotected or inadequately protected serine residues, leading to poor coupling and deprotection efficiency. While not directly an N-O acyl shift issue, the choice of protecting group is related.Consider using Fmoc-Ser(Trt)-OH . The bulky trityl group can help disrupt aggregation.[5][6] However, be aware that the trityl group is more acid-labile and may require milder cleavage conditions.

Data Presentation

Direct quantitative comparisons of N-O acyl shift under varying conditions are not extensively available in a single comprehensive study. The following tables summarize qualitative trends and provide guidance on best practices based on the available literature.

Table 1: Qualitative Comparison of Serine Protecting Groups in Fmoc SPPS

Protecting GroupLabilityAdvantagesDisadvantages
tert-Butyl (tBu) Acid-labile (strong acid, e.g., high concentration TFA)[1]Highly stable to the basic conditions of Fmoc removal. Gold standard for routine Fmoc-SPPS.[1]Requires strong acid for cleavage, which can promote N-O acyl shift.
Trityl (Trt) Highly acid-labile (cleaved by mild acid, e.g., dilute TFA)[7]Allows for milder cleavage conditions, potentially reducing N-O acyl shift. The bulky group can help prevent peptide aggregation.[5][6]Higher cost compared to tBu derivatives. May not be stable enough for very long syntheses with multiple acidic treatments.
Benzyl (Bzl) Strong acid-labile (HF) or hydrogenolysisStable to both TFA and piperidine (B6355638).Requires very harsh cleavage conditions (HF), making it less common in modern Fmoc-SPPS.[1]

Table 2: Influence of Cleavage Conditions on N-O Acyl Shift

ParameterConditionImpact on N-O Acyl ShiftRecommendation
TFA Concentration High (e.g., 95%)Increases the rate of N-O acyl shift.Use the lowest concentration of TFA that effectively cleaves the peptide and protecting groups. This is highly dependent on the resin and other protecting groups used.
Cleavage Time ProlongedIncreases the extent of N-O acyl shift.Optimize the cleavage time by performing a time-course study to find the minimum time required for complete cleavage. Typically 1-3 hours is sufficient.
Temperature ElevatedSignificantly increases the rate of N-O acyl shift.Perform cleavage at room temperature unless a higher temperature is absolutely necessary for difficult-to-cleave protecting groups.
Scavengers Standard cocktails (e.g., with TIS, water, EDT)The primary role is to trap carbocations, but the overall acidic environment still promotes the shift.The choice of scavengers does not directly prevent N-O acyl shift, but their use is crucial to prevent other side reactions.

Experimental Protocols

Protocol 1: Minimized N-O Acyl Shift during Fmoc-SPPS and Cleavage

This protocol outlines a generalized procedure for the synthesis and cleavage of a serine-containing peptide with the aim of minimizing N-O acyl shift.

1. Materials:

  • Fmoc-Ser(tBu)-OH

  • Rink Amide resin (or other suitable resin)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

  • 20% piperidine in DMF for Fmoc deprotection

  • DMF, DCM

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS) (prepare fresh)

  • Cold diethyl ether

2. Synthesis Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Perform standard Fmoc-SPPS cycles for each amino acid. For coupling of Fmoc-Ser(tBu)-OH:

    • Pre-activate 4 equivalents of Fmoc-Ser(tBu)-OH with 3.9 equivalents of HBTU and 8 equivalents of DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

  • After the final amino acid coupling, deprotect the N-terminal Fmoc group.

  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

3. Cleavage Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 10 mL per gram of resin).

  • Stir the mixture at room temperature for 1-2 hours. Note: Optimize this time based on your specific peptide and protecting groups.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Protocol 2: Reversal of N-O Acyl Shift (O-N Acyl Migration)

This protocol describes the conversion of the O-acyl isopeptide back to the native N-acyl peptide.

1. Materials:

  • Crude peptide containing the O-acyl isopeptide

  • Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 7.5-8.0)

  • HPLC system for monitoring the reaction

  • Lyophilizer

2. Reversal Procedure:

  • Dissolve the crude peptide in the chosen neutral or slightly basic buffer at a concentration of approximately 1 mg/mL.

  • Incubate the solution at room temperature.

  • Monitor the progress of the O-N acyl migration by injecting aliquots onto the HPLC at regular intervals (e.g., every 30-60 minutes). The peak corresponding to the O-acyl isopeptide should decrease, while the peak for the target N-acyl peptide should increase.

  • The reaction is typically complete within a few hours.

  • Once the conversion is complete (as determined by HPLC), immediately acidify the solution with a small amount of TFA or acetic acid to a pH of 3-4 to stabilize the peptide.

  • Desalt the peptide solution using a suitable method (e.g., solid-phase extraction).

  • Lyophilize the purified peptide to obtain a dry powder.

Mandatory Visualizations

Caption: Mechanism of N-O acyl shift and its reversal (O-N acyl migration).

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Ser(tBu)-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No wash3 Wash (DCM) & Dry final_deprotection->wash3 cleavage Cleavage & Deprotection (TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end Crude Peptide precipitation->end Troubleshooting_Logic start Impurity detected by HPLC (isobaric with product) is_NO_shift Is the impurity the O-acyl isopeptide? start->is_NO_shift reversal Perform O-N Acyl Migration (neutral/basic pH) is_NO_shift->reversal Yes other_impurity Characterize other impurity and troubleshoot accordingly is_NO_shift->other_impurity No optimize_cleavage Optimize Cleavage Conditions: - Shorter time - Lower temperature reversal->optimize_cleavage For future syntheses check_purity Check purity by HPLC reversal->check_purity check_purity->reversal Incomplete (continue incubation) purify Purify Peptide check_purity->purify Conversion Complete end Pure N-acyl Peptide purify->end

References

Technical Support Center: Purification of Crude Peptides Containing L-Serine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the purification of crude peptides that feature an L-Serine isopropyl ester modification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the successful isolation of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing an L-Serine isopropyl ester?

A1: The main challenges arise from the potential instability of the isopropyl ester group under standard purification conditions and the altered hydrophobicity of the peptide. Key issues include:

  • Ester Hydrolysis: The isopropyl ester can be susceptible to acid-catalyzed hydrolysis, particularly during reversed-phase high-performance liquid chromatography (RP-HPLC) which often employs acidic mobile phases containing trifluoroacetic acid (TFA).[1][2][3] This can lead to the formation of a free carboxylic acid on the serine side chain, resulting in a new impurity that may be difficult to separate from the desired product.

  • Increased Hydrophobicity: The isopropyl ester group increases the hydrophobicity of the peptide, which can lead to longer retention times in RP-HPLC.[4] This may cause co-elution with other hydrophobic impurities from the synthesis.

  • Peptide Aggregation: Increased hydrophobicity can sometimes promote peptide aggregation, leading to poor peak shape and reduced recovery during chromatography.[2]

  • Side Reactions of the Serine Hydroxyl Group (if unprotected): If the isopropyl ester is located elsewhere in the peptide and the serine hydroxyl group is free, it can be prone to side reactions like O-acylation, especially if there are activated carboxyl groups present in the crude mixture.[5][6]

Q2: Is the L-Serine isopropyl ester stable during standard RP-HPLC purification with 0.1% TFA?

Q3: How can I minimize the hydrolysis of the isopropyl ester during purification?

A3: To minimize hydrolysis, consider the following strategies:

  • Use a lower concentration of TFA: While 0.1% TFA is standard, using a lower concentration (e.g., 0.05%) may reduce the rate of hydrolysis. However, this may also affect peak shape and resolution.[7][8]

  • Employ a different acid modifier: Formic acid is a weaker acid than TFA and can be a suitable alternative for LC-MS applications, potentially reducing the rate of hydrolysis.[9]

  • Optimize temperature: Perform the purification at ambient or lower temperatures, as higher temperatures can accelerate hydrolysis.

  • Minimize purification time: Develop an efficient gradient to reduce the overall run time and the peptide's exposure to acidic conditions.

Q4: How can I identify the hydrolyzed peptide by-product?

A4: The hydrolyzed peptide will have a free carboxylic acid instead of the isopropyl ester, making it more polar. In RP-HPLC, this will typically result in an earlier elution time compared to the parent peptide. Mass spectrometry (MS) is the definitive method for identification. The hydrolyzed product will have a mass difference corresponding to the loss of the isopropyl group (C3H7) and the addition of a hydrogen atom, resulting in a net loss of 41 Da.

Q5: What are the best practices for dissolving a crude peptide containing L-Serine isopropyl ester for purification?

A5: Due to the increased hydrophobicity, solubility in purely aqueous solutions may be limited. It is recommended to first dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and then dilute it with the initial mobile phase (e.g., water with 0.1% TFA) to the desired concentration for injection.[7]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening or Tailing)
Possible CauseSuggested Solution
Peptide Aggregation - Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO) before diluting with the mobile phase. - Decrease the sample concentration injected onto the column. - Increase the column temperature (e.g., to 40-50 °C) to disrupt aggregates. - Add a small amount of an organic solvent like isopropanol (B130326) to the mobile phase.[2]
Secondary Interactions with the Column - Ensure the mobile phase has a sufficiently low pH (e.g., using 0.1% TFA) to suppress the ionization of residual silanols on the silica-based column. - Use a high-quality, end-capped HPLC column.
Column Overload - Reduce the amount of peptide injected onto the column.
Problem 2: Appearance of a New, More Polar Peak During Purification
Possible CauseSuggested Solution
Hydrolysis of the Isopropyl Ester - Confirm the identity of the new peak by collecting the fraction and analyzing it by mass spectrometry. Look for a mass decrease of 41 Da compared to the target peptide. - To minimize further hydrolysis, reduce the TFA concentration in the mobile phase, switch to a weaker acid like formic acid, or perform the purification at a lower temperature.
N-O Acyl Shift at Serine - If the peptide sequence is susceptible, an N-O acyl shift can occur under acidic conditions, leading to the formation of an O-acyl isopeptide.[10] This is more likely if the serine hydroxyl group is unprotected. This rearrangement is often reversible upon treatment with a mild base.
Problem 3: Co-elution of Impurities with the Target Peptide
Possible CauseSuggested Solution
Hydrophobic Impurities with Similar Retention Times - Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve resolution.[2] - Try a different stationary phase. If using a C18 column, a C8 or a phenyl-hexyl column may offer different selectivity. - Consider using an orthogonal purification method, such as ion-exchange chromatography, either before or after the initial RP-HPLC step.
Diastereomeric Impurities - If racemization of the L-Serine or other amino acids occurred during synthesis, the resulting diastereomers can be very difficult to separate. - Use a very shallow gradient and a high-efficiency column. Chiral chromatography may be necessary in some cases.

Experimental Protocols

Protocol 1: General Method for Purification of a Crude Peptide by RP-HPLC
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of DMSO or DMF.

    • Dilute the solution with mobile phase A (see below) to a final concentration suitable for injection (typically 1-10 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography Conditions:

    • Column: A C18 reversed-phase column is a good starting point. The dimensions will depend on the scale of the purification (analytical vs. preparative).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).

    • Detection: Monitor the elution profile at 214 nm and 280 nm (if the peptide contains aromatic residues).

    • Gradient: A typical starting gradient is 5% to 65% mobile phase B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.

  • Purification and Analysis:

    • Inject the prepared sample onto the equilibrated column.

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the target peptide.

    • Pool the fractions containing the pure peptide.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Protocol 2: Analysis of Peptide Purity and Identity by LC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the purified peptide (from Protocol 1) or the crude mixture in mobile phase A at a concentration of approximately 0.1 mg/mL.

  • LC-MS Conditions:

    • LC System: An analytical HPLC or UHPLC system coupled to a mass spectrometer.

    • Column: Analytical C18 reversed-phase column (e.g., 2.1 mm ID x 50 mm length).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A fast gradient, for example, 5% to 95% mobile phase B over 5-10 minutes.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

    • MS Method: Operate in positive ion mode, acquiring full scan MS data to determine the molecular weight of the eluting species. If fragmentation data is desired, set up a data-dependent acquisition (DDA) method to trigger MS/MS on the most abundant ions.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the target peptide.

    • Analyze the mass spectrum of the main peak to confirm the molecular weight.

    • If MS/MS data was acquired, analyze the fragmentation pattern to confirm the peptide sequence. For peptides with labile modifications, Electron Transfer Dissociation (ETD) may provide better sequence coverage while preserving the modification.[1][2][5][10]

    • Look for the presence of expected impurities, such as the hydrolyzed product (mass -41 Da).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Steps dissolve Dissolve Crude Peptide dilute Dilute with Mobile Phase A dissolve->dilute filter Filter Sample (0.22 µm) dilute->filter inject Inject onto C18 Column filter->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end end lyophilize->end Purified Peptide

Caption: Experimental workflow for the purification of crude peptides.

Troubleshooting_Workflow cluster_peak_shape Poor Peak Shape cluster_impurities Unexpected Peaks / Co-elution start Purification Issue Encountered aggregation Aggregation? start->aggregation Broad/Tailing Peaks hydrolysis Hydrolysis of Ester? start->hydrolysis New/Multiple Peaks overload Column Overload? solubility Improve Solubility (e.g., use DMSO) aggregation->solubility concentration Reduce Sample Concentration aggregation->concentration secondary_int Secondary Interactions? coelution Co-eluting Impurities? lcms_confirm Confirm with LC-MS (Mass -41 Da) hydrolysis->lcms_confirm modify_mobile_phase Modify Mobile Phase (Lower TFA, use Formic Acid) hydrolysis->modify_mobile_phase diastereomers Diastereomers? optimize_gradient Optimize Gradient (Shallow Gradient) coelution->optimize_gradient change_column Change Stationary Phase (e.g., C8, Phenyl) coelution->change_column end end solubility->end Improved Purification concentration->end Improved Purification modify_mobile_phase->end Improved Purification optimize_gradient->end Improved Purification change_column->end Improved Purification

Caption: Troubleshooting workflow for common purification issues.

References

Technical Support Center: Isopropyl Ester Protecting Group Stability under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl ester protecting groups. The following information addresses common issues encountered during the cleavage of isopropyl esters under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the isopropyl ester protecting group to acidic conditions?

A1: The isopropyl (i-Pr) ester is generally considered to be an acid-labile protecting group, although it is more stable than the tert-butyl (t-Bu) ester. Its stability is highly dependent on the specific acidic conditions employed, including the strength of the acid, its concentration, the solvent, and the reaction temperature. Under strongly acidic conditions, such as with neat trifluoroacetic acid (TFA) or strong Lewis acids, the isopropyl ester can be readily cleaved.

Q2: What is the mechanism of acidic cleavage of an isopropyl ester?

A2: The acid-catalyzed hydrolysis of an isopropyl ester typically proceeds through a mechanism involving the formation of a relatively stable secondary carbocation. The reaction is initiated by protonation of the ester oxygen, followed by the departure of the isopropanol (B130326) moiety as a stable isopropyl carbocation, which is then quenched.[1]

Q3: Which acidic conditions are commonly used for the deprotection of isopropyl esters?

A3: A range of acidic conditions can be used, with the choice depending on the sensitivity of the substrate to acid. Common reagents include:

  • Trifluoroacetic acid (TFA): Often used in a solution with a co-solvent like dichloromethane (B109758) (DCM). Concentrations can range from 20% to neat TFA.

  • Lewis Acids: Reagents like aluminum chloride (AlCl₃) can effectively cleave isopropyl esters, sometimes under milder conditions than Brønsted acids.

  • Strong Mineral Acids: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can also be used, though they may require harsher conditions (e.g., elevated temperatures) and may not be suitable for sensitive substrates.

Q4: Can I selectively cleave an isopropyl ester in the presence of other acid-sensitive groups?

A4: Achieving selectivity can be challenging and is highly substrate-dependent. The relative lability of common acid-sensitive groups generally follows the order: t-butyl ether/ester > trityl > Boc > isopropyl ester > tetrahydropyranyl (THP). By carefully tuning the acidic conditions (e.g., using a weaker acid, lower concentration, or lower temperature), it may be possible to achieve selective deprotection. However, extensive optimization is often required.

Q5: How can I monitor the progress of an isopropyl ester deprotection reaction?

A5: The reaction progress can be monitored by standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material and the appearance of the more polar carboxylic acid product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information by allowing for the monitoring of the mass-to-charge ratio (m/z) of the starting material and the expected product.

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction has stalled.

Possible Causes & Solutions:

CauseSolution
Insufficiently strong acidic conditions Increase the concentration of the acid, switch to a stronger acid (e.g., from 50% TFA in DCM to neat TFA), or consider adding a Lewis acid catalyst.
Low reaction temperature Gradually increase the reaction temperature while monitoring for side product formation.
Insufficient reaction time Continue to monitor the reaction for a longer period. Some deprotections may require several hours to reach completion.
Presence of acid-scavenging functionalities If the substrate contains basic groups (e.g., amines), they may neutralize the acid catalyst. An excess of the acidic reagent may be required.
Issue 2: Formation of Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and desired product.

  • LC-MS analysis reveals unexpected masses.

Possible Causes & Solutions:

CauseSolution
Acid-sensitive functional groups If the substrate contains other acid-labile groups, they may also be cleaved. Use milder conditions (lower acid concentration, lower temperature) or switch to a different deprotection strategy.
Dehydration or rearrangement The intermediate carbocation can undergo side reactions. Consider using a less coordinating solvent or adding a scavenger to trap the carbocation.
Esterification of the product with the solvent If an alcohol is used as a solvent, it may react with the newly formed carboxylic acid under acidic conditions. Use an aprotic solvent like DCM or dioxane.
Issue 3: Difficult Work-up and Isolation

Symptoms:

  • Difficulty in separating the product from the acidic reagents.

  • Low isolated yield despite complete conversion.

Possible Causes & Solutions:

CauseSolution
Residual acid After the reaction, neutralize the excess acid with a mild base such as sodium bicarbonate solution during the aqueous work-up.
Product solubility The resulting carboxylic acid may have different solubility properties than the starting ester. Adjust the pH of the aqueous phase during extraction to ensure the product is in the desired layer (typically, the carboxylate salt will be in the aqueous layer at high pH, and the carboxylic acid will be in the organic layer at low pH).

Quantitative Data on Isopropyl Ester Stability

Acidic ConditionRelative Rate of CleavageTemperatureNotes
12 M HCl in 1,4-DioxaneVery SlowRoom TemperatureSignificant conversion may require prolonged heating (e.g., 16 hours at 110°C).
AlCl₃ in DichloromethaneVery Fast0°CCleavage can be complete in under an hour.
20-50% TFA in DCMModerate to FastRoom TemperatureA common starting point for deprotection. Reaction time is typically 1-4 hours.
Neat TFAVery FastRoom TemperatureCan lead to the cleavage of more stable acid-sensitive groups.

Experimental Protocols

Protocol 1: General Procedure for Deprotection using TFA/DCM

  • Dissolve the isopropyl ester-protected compound in anhydrous dichloromethane (DCM) (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., a 1:1 v/v mixture of TFA and DCM for 50% TFA).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) or DCM several times to remove residual TFA.

  • Proceed with purification, which may involve precipitation, crystallization, or chromatography.

Protocol 2: Deprotection using Aluminum Chloride

  • Dissolve the isopropyl ester-protected compound in nitromethane (B149229) or dichloromethane (approx. 0.1 M).

  • Cool the solution to 0 °C.

  • Add aluminum chloride (AlCl₃) (typically 1.5-3 equivalents) portion-wise, as the reaction can be exothermic.

  • Stir the mixture at 0 °C to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cold, dilute solution of HCl or Rochelle's salt.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as necessary.

Visualizations

TroubleshootingWorkflow start Start: Isopropyl Ester Deprotection check_completion Monitor Reaction by TLC/LC-MS start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_completion->side_products Yes, with byproducts complete Reaction Complete check_completion->complete Yes increase_acid Increase Acid Strength/Concentration incomplete->increase_acid increase_temp Increase Temperature incomplete->increase_temp extend_time Extend Reaction Time incomplete->extend_time milder_conditions Use Milder Conditions (↓ Temp, ↓ [Acid]) side_products->milder_conditions change_reagent Change Deprotection Reagent side_products->change_reagent workup Proceed to Work-up complete->workup increase_acid->check_completion increase_temp->check_completion extend_time->check_completion milder_conditions->check_completion change_reagent->start

Caption: Troubleshooting workflow for isopropyl ester deprotection.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Substrate in Anhydrous Solvent cool Cool to 0°C dissolve->cool add_acid Add Acidic Reagent cool->add_acid stir Stir and Warm to RT add_acid->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench/Neutralize monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify extract->purify

Caption: General experimental workflow for acidic deprotection.

References

Technical Support Center: Managing Steric Hindrance with L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing L-Serine isopropyl ester hydrochloride in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, particularly those related to steric hindrance.

Troubleshooting Guides

This section addresses common problems encountered during peptide synthesis when using this compound.

Issue 1: Low or Incomplete Coupling Efficiency

Q: My coupling reaction with this compound is showing low yield or is incomplete, as indicated by a positive Kaiser test. What are the likely causes and how can I resolve this?

A: Low coupling efficiency when using this compound is often attributed to the steric bulk of the isopropyl group, which can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This is a common issue with sterically hindered amino acids.[1][2] Additionally, peptide aggregation on the solid support can further block reactive sites.[3]

Recommended Solutions:

  • Optimize Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC or DIC may be inefficient for sterically hindered residues.[2] Switching to more potent uronium/aminium salt-based reagents such as HATU, HBTU, or HCTU, or phosphonium (B103445) salt-based reagents like PyBOP or PyAOP, is highly recommended.[1][2][4] These reagents form more reactive activated esters that can better overcome the steric barrier.[2]

  • Double Coupling: Perform the coupling reaction twice. After the initial coupling step, wash the resin and then add a fresh solution of the activated L-Serine isopropyl ester.[1][5] This is a common strategy to drive the reaction to completion.[5]

  • Increase Reaction Time and/or Temperature: Extending the coupling time can allow the reaction to proceed further.[1] Moderately increasing the temperature (e.g., to 40-50°C) can also enhance the reaction kinetics, but this should be done with caution as it may increase the risk of racemization.[5][6]

  • Solvent Choice: While DMF is a standard solvent, N-methylpyrrolidone (NMP) may be a better choice for sequences prone to aggregation due to its superior solvating properties.[2]

Issue 2: Racemization of the Serine Residue

Q: I am observing significant racemization of the serine residue when using this compound. What are the causes and how can I minimize it?

A: Racemization of serine during peptide coupling is a known issue and can occur via two primary mechanisms: the formation of a 5(4H)-oxazolone intermediate or direct enolization through abstraction of the alpha-proton by a base.[7] The choice of coupling reagents, additives, base, and reaction temperature all play a crucial role.[7][8]

Recommended Solutions:

  • Choice of Coupling Reagent and Additives: Use carbodiimides like DIC in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[8] Oxyma-based reagents like COMU have also shown superior performance in reducing racemization compared to HOBt-based reagents.[2]

  • Appropriate Base: If a base is required (e.g., for neutralizing the hydrochloride salt), use a sterically hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIEA).[8] Use the minimum necessary amount of base.[8]

  • Control Reaction Temperature: Perform coupling reactions at room temperature or below, as elevated temperatures can increase the rate of racemization.[7][8]

  • Minimize Pre-activation Time: The longer an amino acid remains in its activated state before coupling, the higher the risk of racemization.[7] Therefore, it is best to generate the activated species in situ or use it immediately after formation.[7]

Issue 3: Side Reactions Involving the Serine Hydroxyl Group

Q: I am observing side products that suggest a reaction has occurred at the hydroxyl group of the serine side chain. How can I prevent this?

A: O-acylation of the serine hydroxyl group is a possible side reaction during peptide synthesis, especially when using active esters.[9] This can be more pronounced in sequences containing histidine.[9]

Recommended Solutions:

  • Use of Additives: The addition of certain compounds to the coupling reaction can help prevent O-acylation. 2,4-dinitrophenol (B41442) and pentachlorophenol (B1679276) have been shown to be effective.[9]

  • Side-Chain Protection: For multi-step syntheses, it is standard practice to use an N-terminally protected serine derivative where the side-chain hydroxyl group is also protected (e.g., with a tert-butyl (tBu) or trityl (Trt) group) when using the Fmoc-SPPS strategy.[3] The choice of protecting group depends on the overall synthetic strategy and the desired cleavage conditions.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a particular concern with this compound?

A1: The isopropyl group is bulkier than the methyl or ethyl groups found in other common serine esters. This increased steric bulk around the ester carbonyl can hinder the approach of the nucleophilic N-terminal amine of the growing peptide chain during the coupling reaction, leading to slower reaction rates and incomplete coupling.[1][2] This effect is a well-known challenge in the synthesis of peptides containing sterically hindered amino acids.[1][2]

Q2: What is the best coupling reagent to use with this compound?

A2: While the optimal choice can be sequence-dependent, for sterically hindered amino acids like L-Serine isopropyl ester, potent coupling reagents are recommended. Urinium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally more effective than carbodiimides like DCC or DIC.[1][2] HATU is often considered one of the most efficient reagents for difficult couplings.[2][10]

Q3: Should I use a side-chain protecting group on the serine hydroxyl when using this compound?

A3: For the synthesis of peptides beyond a dipeptide, it is highly advisable to use a serine derivative with the side-chain hydroxyl group protected (e.g., with a tBu or Trt group).[3] This prevents side reactions such as O-acylation.[9] this compound is typically used when the C-terminal ester is the desired final functionality or for the synthesis of very short peptide segments where the risk of side reactions is lower.

Q4: How do I handle the hydrochloride salt during the coupling reaction?

A4: The hydrochloride salt of the amino group needs to be neutralized to the free amine for the coupling reaction to proceed. This is typically done in situ by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to the reaction mixture.[11] As mentioned in the troubleshooting guide for racemization, the choice and amount of base are critical to minimize side reactions.

Q5: Can I use microwave-assisted synthesis for coupling this compound?

A5: Yes, microwave-assisted peptide synthesis can be beneficial for coupling sterically hindered amino acids.[1] The use of microwave energy can help overcome the activation energy barrier and shorten reaction times. However, it is important to carefully control the temperature to minimize the risk of racemization.[7]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassExample ReagentsRelative Efficiency for Hindered CouplingsPropensity for RacemizationNotes
CarbodiimidesDIC, DCCLow to ModerateModerate to High (without additives)Often require an additive like HOBt or HOAt for hindered couplings.[2]
Aminium/Uronium SaltsHATU, HBTU, HCTU, COMUHigh to Very HighLow to ModerateHATU is generally considered one of the most effective.[2][10] Can cause guanidinylation of the N-terminus.[4]
Phosphonium SaltsPyBOP, PyAOPHighLowGood alternative to aminium/uronium salts to avoid guanidinylation.[4]

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide using this compound

This protocol outlines a general procedure for the manual solid-phase synthesis of a dipeptide on a Rink Amide resin, incorporating this compound at the second position. This protocol assumes an Fmoc-based strategy.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Fmoc-protected amino acid for the first position (e.g., Fmoc-Ala-OH)

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of the First Amino Acid (e.g., Fmoc-Ala-OH):

    • In a separate vial, pre-activate the first Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent like HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to check for completion (a negative result, indicated by yellow beads, means the reaction is complete).[3]

    • If the coupling is incomplete, the step can be repeated (double coupling).

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection (Second Amino Acid):

    • Repeat step 2 to remove the Fmoc group from the newly coupled amino acid.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to neutralize the hydrochloride and activate the carboxylic acid.

    • Add this solution to the deprotected resin.

    • Due to the steric hindrance of the isopropyl group, allow for a longer coupling time (e.g., 4 hours to overnight).

    • Perform a Kaiser test to monitor the reaction. If incomplete, perform a second coupling.

    • Wash the resin thoroughly with DMF and DCM.

  • Final Cleavage and Deprotection:

    • Dry the resin.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Air-dry the peptide pellet.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent and analyze by HPLC and Mass Spectrometry to confirm the identity and purity of the dipeptide.[6]

Mandatory Visualizations

Peptide_Synthesis_Workflow Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling1 Coupling of First Amino Acid Wash1->Coupling1 Wash2 Washing (DMF/DCM) Coupling1->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Washing (DMF) Deprotection2->Wash3 Coupling2 Coupling of L-Serine Isopropyl Ester HCl Wash3->Coupling2 Wash4 Washing (DMF/DCM) Coupling2->Wash4 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash4->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Analysis Purification & Analysis (HPLC/MS) Precipitation->Analysis Troubleshooting_Low_Coupling_Yield Start Low Peptide Yield or Positive Kaiser Test Check_Coupling Primary Cause: Incomplete Coupling? Start->Check_Coupling Check_Aggregation Secondary Cause: Peptide Aggregation? Check_Coupling->Check_Aggregation No Solution_Coupling1 Switch to Potent Coupling Reagent (e.g., HATU, PyBOP) Check_Coupling->Solution_Coupling1 Yes Solution_Aggregation1 Use NMP Solvent Check_Aggregation->Solution_Aggregation1 Yes End Re-evaluate Coupling Efficiency Check_Aggregation->End No Solution_Coupling2 Perform Double Coupling Solution_Coupling1->Solution_Coupling2 Solution_Coupling3 Increase Reaction Time / Temperature Solution_Coupling2->Solution_Coupling3 Solution_Coupling3->End Solution_Aggregation2 Incorporate Pseudoproline Dipeptides Solution_Aggregation1->Solution_Aggregation2 Solution_Aggregation2->End

References

impact of solvent choice on L-Serine isopropyl ester hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Serine isopropyl ester hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for reactions involving this compound?

The choice of solvent is critical and depends on the specific reaction (e.g., N-acylation, peptide coupling). Generally, polar aprotic solvents are preferred.

  • N,N-Dimethylformamide (DMF): Often the solvent of choice for peptide synthesis due to its excellent solvating properties for amino acids and coupling reagents.[1][2] However, it must be amine-free, as dimethylamine (B145610) impurities can cause side reactions.[1]

  • Dichloromethane (DCM): A common solvent for many organic reactions. It is less polar than DMF and may be suitable for certain coupling reactions. However, the solubility of this compound and other polar reagents can be limited.[1]

  • N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, with strong solvating capabilities, and is often used for challenging peptide sequences prone to aggregation.[1][2]

  • Tetrahydrofuran (THF) and Acetonitrile (ACN): These solvents may be used, particularly in combination with other solvents, but their utility depends on the solubility of all reaction components.[1]

Q2: How does solvent choice affect the solubility of this compound?

As a hydrochloride salt, this compound is a polar compound. Its solubility is a key factor in achieving optimal reaction kinetics.

  • High Polarity Solvents (e.g., DMF, NMP, DMSO): Generally provide good solubility for this compound, facilitating a homogeneous reaction mixture.[2]

  • Medium to Low Polarity Solvents (e.g., DCM, THF, Ethyl Acetate): Solubility may be limited. In such cases, a co-solvent like DMF may be added in a minimal amount to achieve dissolution.[3] Poor solubility can lead to incomplete reactions and lower yields.

Q3: What are the potential side reactions associated with this compound, and how can solvent choice mitigate them?

The primary side reactions involve the hydroxyl group of the serine side chain and racemization at the alpha-carbon.

  • O-Acylation: The side-chain hydroxyl group can be acylated by the activated carboxylic acid, leading to a branched peptide. This can be more prevalent in the presence of strong activating agents. While solvent choice has an indirect effect, ensuring all starting materials are well-dissolved can help promote the desired N-acylation.

  • Racemization: The chirality of the amino acid can be compromised during activation and coupling. The choice of coupling reagents and base is the primary factor, but the solvent can influence the rate of this side reaction. Polar aprotic solvents are generally used in standard peptide coupling protocols to minimize racemization.[4]

  • Diketopiperazine Formation: In the synthesis of dipeptides, intramolecular cyclization can occur, especially when proline is the second amino acid. This is more common in solid-phase peptide synthesis but can also occur in solution. The choice of solvent can influence the rate of this side reaction.[5]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Poor Solubility of Starting Materials - Ensure this compound and other reagents are fully dissolved before proceeding with the reaction. - If using a less polar solvent like DCM, consider adding a minimal amount of a co-solvent such as DMF to aid dissolution.[3] - For peptide synthesis, NMP can be a superior solvent for improving solubility and yield.[1][2]
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). - If the reaction stalls, consider switching to a more polar aprotic solvent like DMF or NMP to improve reaction kinetics. - Ensure the reaction temperature is appropriate for the specific coupling agents used.
Reagent Degradation - Use fresh, high-quality solvents and reagents. DMF, for instance, can decompose to form dimethylamine, which can interfere with the reaction.[1]
Problem 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Side Reactions (e.g., O-acylation) - Optimize the coupling conditions (reagents, temperature, and reaction time). - While direct solvent effects are not well-documented, ensuring a homogeneous reaction in a suitable solvent can minimize side reactions by promoting the desired reaction pathway.
Racemization - Use well-established coupling reagents known to suppress racemization (e.g., carbodiimides with additives like HOBt).[6] - The choice of base is critical; use a non-nucleophilic base. - Maintain a low reaction temperature during activation and coupling.
Unreacted Starting Materials - Improve the solubility of the limiting reagent as described in "Problem 1". - Consider increasing the equivalents of the excess reagent.

Data Presentation

Table 1: General Solvent Properties and Their Implications for Reactions with this compound

SolventPolarityDielectric Constant (approx.)General Use & Considerations
Dichloromethane (DCM) Medium9.1Good for general organic reactions, but may have limited solvating power for polar salts.[1]
N,N-Dimethylformamide (DMF) High36.7Excellent solvent for peptide synthesis, dissolves most reagents well. Must be amine-free.[1][2]
N-Methyl-2-pyrrolidone (NMP) High32.2A strong solvent, often used to improve yields and for difficult sequences.[1][2]
Tetrahydrofuran (THF) Medium7.5Can be used, but solubility of polar reagents may be an issue.[1]
Acetonitrile (ACN) High37.5A polar aprotic solvent, its use depends on the specific reaction and solubility of all components.[1]

Experimental Protocols

General Protocol for N-Acylation of this compound in Solution Phase

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Carboxylic acid (N-protected amino acid for peptide coupling)

  • Coupling agent (e.g., EDC·HCl, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DCM, DMF, or a mixture)

Procedure:

  • Dissolution of Amine Component: In a clean, dry flask, suspend this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Neutralization: Cool the suspension to 0 °C and add the base (e.g., DIPEA, 1.1 eq) dropwise. Stir the mixture for 10-15 minutes. If solubility is an issue in DCM, a minimal amount of DMF can be added to obtain a clear solution.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.0 eq) and the coupling agent (e.g., HBTU, 1.0 eq) in the same anhydrous solvent. If using a carbodiimide (B86325) like EDC·HCl, an additive such as HOBt (1.0 eq) is often included. Add the base (e.g., DIPEA, 2.0 eq) to this mixture and stir for a few minutes at 0 °C to pre-activate the acid.

  • Coupling: Add the activated carboxylic acid solution to the neutralized this compound solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product and the solvent used. A typical aqueous work-up involves washing the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtration, and concentration under reduced pressure.

  • Purification: The crude product is then purified, typically by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_activation Activation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification L-Serine_Ester L-Serine Isopropyl Ester Hydrochloride Solvent_Choice Choose Solvent (e.g., DCM, DMF) L-Serine_Ester->Solvent_Choice Carboxylic_Acid N-Protected Carboxylic Acid Carboxylic_Acid->Solvent_Choice Neutralization Neutralize Amine Salt (Base, 0°C) Solvent_Choice->Neutralization Acid_Activation Activate Carboxylic Acid (Coupling Agent, Base, 0°C) Solvent_Choice->Acid_Activation Coupling Combine Activated Acid and Amine Neutralization->Coupling Acid_Activation->Coupling Reaction_Monitoring Stir at RT (Monitor by TLC/LC-MS) Coupling->Reaction_Monitoring Workup Aqueous Work-up Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product Solvent_Reactivity_Relationship cluster_solvent_properties Solvent Properties cluster_reaction_parameters Impact on Reaction Polarity Polarity Solubility Reactant Solubility Polarity->Solubility increases Solvating_Power Solvating Power Solvating_Power->Solubility improves Aprotic Aprotic Nature Kinetics Reaction Rate Aprotic->Kinetics favors SN2-type Solubility->Kinetics improves Side_Reactions Side Reactions Solubility->Side_Reactions can influence Yield_Purity Yield & Purity Kinetics->Yield_Purity affects Side_Reactions->Yield_Purity reduces

References

cleavage cocktail compatibility with isopropyl ester peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isopropyl ester-modified peptides. This resource provides in-depth guidance on the compatibility of cleavage cocktails with these peptides, along with troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Are standard trifluoroacetic acid (TFA) cleavage cocktails compatible with peptides containing isopropyl esters?

Standard high-concentration TFA cleavage cocktails (e.g., 95% TFA with scavengers) used for global deprotection of peptides synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) are generally not compatible with the preservation of isopropyl esters. The strong acidic conditions required to cleave tert-butyl (tBu) based side-chain protecting groups will also lead to the cleavage of isopropyl esters, albeit at a slower rate.

Q2: How does the acid lability of an isopropyl ester compare to a tert-butyl ester?

Q3: Can I selectively cleave tert-butyl protecting groups while leaving an isopropyl ester intact?

Achieving complete selectivity can be challenging with standard TFA cocktails. However, it may be possible to achieve partial selectivity by carefully controlling the cleavage conditions. Milder acidic conditions, such as using a lower concentration of TFA or a shorter reaction time, could potentially favor the removal of the more labile tert-butyl groups. For highly sensitive substrates, alternative, milder cleavage reagents may be necessary.

Q4: What are the potential side reactions when cleaving a peptide containing an isopropyl ester with a strong acid?

The primary side reaction is the unintended cleavage of the isopropyl ester, leading to a free carboxylic acid at that position. Other potential side reactions are similar to those encountered during standard peptide cleavage and include:

  • Alkylation of sensitive residues: Cations generated from the cleavage of protecting groups (including the isopropyl cation) can modify nucleophilic side chains like Tryptophan (Trp) and Methionine (Met).

  • Oxidation: Methionine can be oxidized to its sulfoxide (B87167) derivative.

  • Incomplete deprotection: Some protecting groups may not be fully removed, leading to a heterogeneous mixture of peptides.

The use of appropriate scavengers in the cleavage cocktail is crucial to minimize these side reactions.

Q5: What are the recommended cleavage conditions for a peptide with an isopropyl ester that I want to keep intact?

To preserve the isopropyl ester, you must employ an orthogonal protection strategy where the side-chain protecting groups can be removed under conditions that do not affect the isopropyl ester. This typically means avoiding strong acids like high-concentration TFA. Consider the following approaches:

  • Use of highly acid-labile resins: For C-terminal isopropyl esters, using a resin that can be cleaved under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane) may allow for peptide release without significant cleavage of the isopropyl ester.

  • Orthogonal side-chain protection: Employ side-chain protecting groups that are not acid-labile. For example, groups that can be removed by photolysis, fluoride, or enzymatic cleavage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of the desired isopropyl ester-containing peptide after cleavage. The cleavage conditions were too harsh, leading to the removal of the isopropyl ester.Use milder cleavage conditions (lower TFA concentration, shorter time, lower temperature). For future syntheses, consider a fully orthogonal protection strategy.
Mass spectrometry shows a mixed population of peptide with and without the isopropyl ester. Incomplete cleavage of the isopropyl ester or partial cleavage during a "mild" deprotection of other groups.Optimize the cleavage time and TFA concentration. If aiming for selective deprotection, this may require careful time-course experiments.
Presence of unexpected adducts on sensitive amino acids (e.g., +43 Da on Trp). Alkylation by the isopropyl carbocation generated during cleavage.Ensure an adequate concentration of scavengers, such as triisopropylsilane (B1312306) (TIS), in your cleavage cocktail to trap reactive cations.
The isopropyl ester is stable, but other protecting groups are not fully removed. The milder cleavage conditions used to preserve the isopropyl ester are insufficient for complete removal of other protecting groups.This indicates a lack of orthogonality in your protection scheme. A different combination of protecting groups that can be removed under compatible conditions is required.

Data Presentation

Table 1: Relative Acid Lability of Common Carboxyl Protecting Groups

Protecting GroupStructureRelative Lability in AcidCleavage Mechanism
tert-Butyl (tBu) -C(CH₃)₃Very HighFormation of a stable tertiary carbocation.
Isopropyl (iPr) -CH(CH₃)₂ModerateFormation of a secondary carbocation.
Ethyl (Et) -CH₂CH₃LowRequires harsher conditions for cleavage.
Methyl (Me) -CH₃Very LowGenerally stable to acidic cleavage conditions used in SPPS.

Note: This table provides a qualitative comparison. The actual rate of cleavage depends on the specific reaction conditions (acid concentration, temperature, and time).

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide with Acid-Labile Side Chains (for reference)

This protocol is for the global deprotection of a peptide synthesized using a standard Fmoc/tBu strategy and is not recommended if the goal is to preserve an isopropyl ester.

  • Resin Preparation: Wash the peptide-resin (100 mg) with dichloromethane (B109758) (DCM, 3 x 5 mL) and dry under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) fresh. For 100 mg of resin, use 2 mL of cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it dropwise to a 10-fold volume of ice-cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the peptide pellet under vacuum.

Protocol 2: Mild Acid Cleavage from a Highly Acid-Labile Resin

This protocol is designed to cleave a peptide from a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin) with the aim of preserving an isopropyl ester.

  • Resin Preparation: Wash the peptide-resin (100 mg) with DCM (3 x 5 mL) and dry under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a solution of 1-2% TFA in DCM.

  • Cleavage Reaction: Treat the resin with the mild TFA/DCM solution for 30-60 minutes at room temperature. The reaction should be carefully monitored to minimize isopropyl ester cleavage.

  • Neutralization and Isolation: Filter the cleavage solution into a flask containing pyridine (B92270) (to neutralize the TFA). Evaporate the solvent and proceed with purification.

Visualizations

Cleavage_Workflow Peptide_Resin Peptide on Resin (with iPr Ester) Cleavage Cleavage Cocktail (e.g., 95% TFA) Peptide_Resin->Cleavage Add Filtration Filtration Cleavage->Filtration 2-4 hours Precipitation Precipitation (Cold Ether) Filtration->Precipitation Crude_Peptide Crude Peptide (iPr Ester Cleaved) Precipitation->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide (Free Acid) Purification->Pure_Peptide

Caption: Standard peptide cleavage workflow leading to isopropyl ester removal.

Orthogonal_Strategy cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_deprotection Orthogonal Deprotection Start Start with Resin Coupling_Cycle Fmoc-AA Coupling Cycles (including AA with iPr Ester) Start->Coupling_Cycle Final_Peptide Fully Protected Peptide on Resin Coupling_Cycle->Final_Peptide Selective_Deprotection Selective Removal of Side-Chain Protecting Groups (Non-acidic method) Final_Peptide->Selective_Deprotection Mild_Cleavage Cleavage from Resin (Mild Acid or other method) Selective_Deprotection->Mild_Cleavage Final_Product Intact Isopropyl Ester Peptide Mild_Cleavage->Final_Product

Caption: Logic for an orthogonal strategy to preserve the isopropyl ester.

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a critical endeavor. The choice of protecting groups for amino acid side chains during solid-phase peptide synthesis (SPPS) is a crucial factor that directly influences the purity profile of the final product as determined by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of peptides synthesized using L-Serine isopropyl ester hydrochloride against those synthesized with more common serine side-chain protecting groups. The comparison is based on established principles of peptide chemistry and available data on side reactions, supported by detailed analytical protocols.

Introduction to Serine Protection in Peptide Synthesis

The hydroxyl group of serine is reactive and requires protection during peptide synthesis to prevent undesirable side reactions.[1] The selection of an appropriate protecting group is a multifaceted decision that impacts coupling efficiency, the prevention of side reactions like racemization and β-elimination, and the final cleavage strategy.[1] While the tert-butyl (tBu) ether is considered the gold standard in modern Fmoc-based SPPS, this guide also evaluates the potential utility of the isopropyl ester as a protecting group for the serine hydroxyl group.

Performance Comparison of Serine Protecting Groups

Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
Isopropyl Ester -O-CO-CH(CH₃)₂Base-labile (potentially)Potentially milder cleavage than tBu. May offer different solubility characteristics.Potential for racemization. Susceptibility to premature cleavage by piperidine (B6355638) in Fmoc SPPS. Lack of extensive documentation.Niche applications requiring specific deprotection conditions.
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (TFA)[1]Highly stable to the basic conditions of Fmoc removal, forming a key part of the orthogonal Fmoc/tBu strategy.[1] Good solubility of the protected amino acid.Requires strong acid (e.g., TFA) for cleavage, which can be harsh on sensitive peptides. Can lead to t-butyl cation side products.[1]Standard protection for serine in routine Fmoc-SPPS.[1]
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid-labile (HF) or hydrogenolysis[1]Historically significant and well-understood.Requires harsh cleavage conditions (HF) not compatible with standard Fmoc-SPPS.Primarily used in Boc-based SPPS.
Trityl (Trt) -O-C(C₆H₅)₃Very acid-labile (dilute TFA)[1]Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments.[1]The bulky nature may hinder coupling efficiency. Can be unstable to repeated TFA treatments.[1]On-resin side-chain modifications and synthesis of protected peptide fragments.[1]

Potential Side Reactions and Impurity Profile

The choice of serine protecting group directly influences the impurity profile of the synthesized peptide, which is visualized during HPLC analysis. Common side reactions involving serine include:

  • Racemization: The chiral integrity of the serine residue can be compromised during activation and coupling. The extent of racemization is influenced by the coupling reagents and the base used.[1]

  • β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) residue.[1]

  • N-O Acyl Shift: During deprotection with strong acids like TFA, the peptide chain can migrate from the amide nitrogen to the hydroxyl group of serine.[2]

  • Aspartimide Formation: In sequences containing Asp-Ser, the backbone amide nitrogen can attack the side-chain carbonyl of aspartic acid, leading to a succinimide (B58015) intermediate that can result in racemization and chain branching.[2]

The use of an isopropyl ester as a protecting group may introduce a different set of potential side reactions, primarily related to its stability under the conditions of Fmoc-SPPS. The ester linkage is potentially susceptible to cleavage by the piperidine used for Fmoc deprotection, which could lead to unprotected serine residues and subsequent side reactions.

Experimental Protocols

Accurate HPLC analysis is crucial for identifying and quantifying the desired peptide and any impurities. Below are generalized protocols for SPPS and subsequent HPLC analysis.

Solid-Phase Peptide Synthesis (Fmoc-Strategy)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least one hour.[3][4]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3][5] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (including the serine derivative of choice), an activating agent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF.[5] Add this solution to the resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours). Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water), to cleave the peptide from the resin and remove the side-chain protecting groups.[1]

  • Peptide Precipitation and Isolation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[1]

HPLC Analysis of Crude Peptide
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for peptide analysis.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes) is a common starting point for peptide analysis.

  • Flow Rate: 1.0 mL/min for an analytical column.

  • Detection: UV absorbance at 214 nm or 220 nm.[6]

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a suitable solvent and inject it into the HPLC system.

Visualization of Workflows

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA, Base) Wash2 DMF Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final AA Isolation Precipitation & Isolation Cleavage->Isolation HPLC HPLC Analysis Isolation->HPLC

General workflow for Fmoc-based solid-phase peptide synthesis.

HPLC_Analysis_Workflow CrudePeptide Crude Peptide Dissolve Dissolve in Mobile Phase A CrudePeptide->Dissolve Inject Inject onto C18 Column Dissolve->Inject Gradient Elute with Acetonitrile Gradient Inject->Gradient Detect UV Detection (214/220 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analysis Analyze Purity & Impurities Chromatogram->Analysis

Workflow for the HPLC analysis of a crude synthetic peptide.

Conclusion

The HPLC analysis of peptides synthesized with this compound requires a careful comparison against established methods. While the tert-butyl protecting group remains the industry standard for Fmoc-SPPS due to its high stability and orthogonality, the exploration of alternative protecting groups like isopropyl esters could offer advantages in specific applications, potentially related to milder cleavage conditions or altered solubility. However, the lack of extensive data necessitates a thorough evaluation of its stability during the synthesis cycle, particularly its resistance to piperidine-mediated cleavage. Researchers considering the use of this compound should perform small-scale test syntheses and detailed HPLC and mass spectrometry analysis to characterize the purity of the resulting peptides and identify any potential side products. This empirical approach will be crucial in determining the viability of this protecting group for their specific peptide synthesis needs.

References

A Comparative Guide to Mass Spectrometry Characterization of Serine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of serine-containing peptides by mass spectrometry is fundamental to understanding a vast array of biological processes, most notably protein phosphorylation, a key post-translational modification where serine is a primary target. This guide provides a comparative overview of common techniques for the characterization of these peptides, with a focus on phosphoserine analysis, supported by experimental data and detailed protocols.

Fragmentation Techniques: A Head-to-Head Comparison

The choice of fragmentation technique is critical for obtaining comprehensive sequence information and accurately localizing modifications on serine-containing peptides. The two most common methods, Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), offer distinct advantages and disadvantages.

Collision-Induced Dissociation (CID) is a "slow-heating" method that fragments peptides primarily at the amide bonds, generating b- and y-type ions.[1] While widely used, CID poses a significant challenge for phosphoserine-containing peptides due to the labile nature of the phosphate (B84403) group. This often results in a neutral loss of phosphoric acid (98 Da), leading to a dominant neutral loss peak in the MS/MS spectrum and a lack of informative fragment ions for sequence determination and phosphorylation site localization.[2]

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type ions. A key advantage of ETD is that it preserves labile post-translational modifications like phosphorylation.[3] This makes it particularly well-suited for the analysis of phosphoserine-containing peptides, as it minimizes the neutral loss of the phosphate group and provides more complete fragmentation of the peptide backbone, facilitating accurate site localization.[4]

Quantitative Comparison of CID and ETD for Phosphopeptide Analysis
FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)Key Considerations
Primary Fragment Ions b- and y-ionsc- and z-ionsETD provides complementary fragmentation information to CID.
Phosphopeptide Identification Can be effective, but often hampered by neutral loss.Generally identifies a higher number of phosphopeptides, especially for longer and more highly charged peptides.[5]Combining CID and ETD data can increase the total number of identified phosphopeptides.[6]
Sequence Coverage Often incomplete due to dominant neutral loss and charge-remote fragmentation.Typically provides higher sequence coverage for phosphopeptides.[5]Increased sequence coverage from ETD is crucial for confident localization of the phosphorylation site.
Site Localization Confidence Can be ambiguous due to the lack of site-specific fragment ions.Generally provides higher confidence in phosphorylation site localization.[7]The preservation of the phosphate group on fragment ions is key to accurate localization.
Peptide Charge State Preference Effective for doubly and triply charged peptides.More effective for peptides with higher charge states (≥2+).[3]The efficiency of electron transfer is dependent on the precursor ion charge state.
Neutral Loss of Phosphate Group Frequent and often the dominant fragmentation pathway.[4]Significantly reduced compared to CID.[4]Minimizing neutral loss is a primary goal in phosphopeptide fragmentation.

Enhancing Analysis: Chemical Derivatization and Enrichment Strategies

To overcome the challenges associated with the direct analysis of phosphoserine-containing peptides, several chemical derivatization and enrichment strategies have been developed.

Chemical Derivatization: β-Elimination/Michael Addition

One common chemical derivatization strategy for phosphoserine and phosphothreonine is β-elimination followed by Michael addition.[8] This method involves the removal of the phosphate group and the subsequent addition of a nucleophile. This derivatization can improve ionization efficiency and introduce a specific tag for targeted analysis.[9] For example, using a thiol-containing nucleophile allows for subsequent affinity purification.[10]

Enrichment of Phosphopeptides: Titanium Dioxide (TiO2) Chromatography

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides from complex biological samples is often a necessary step prior to mass spectrometry analysis.[11] Titanium dioxide (TiO2) chromatography is a widely used method for the selective enrichment of phosphopeptides.[12][13] TiO2 exhibits a high affinity for the phosphate groups of peptides under acidic conditions, allowing for their separation from non-phosphorylated peptides.

Experimental Protocols

Protocol 1: β-Elimination/Michael Addition of Phosphoserine-Containing Peptides

This protocol is adapted from established methods for the derivatization of phosphopeptides.[14][15]

Materials:

  • Lyophilized phosphopeptide sample

  • Barium hydroxide (B78521) (Ba(OH)₂) solution (50 mM)

  • 2-Aminoethanethiol hydrochloride solution (200 mM, pH adjusted to 8.6 with Tris base)

  • Trifluoroacetic acid (TFA) (0.1%)

  • Reversed-phase C18 spin tips

  • Acetonitrile (ACN)

Procedure:

  • Reconstitution: Reconstitute the lyophilized phosphopeptide sample in 20 µL of 50 mM Ba(OH)₂.

  • β-Elimination: Incubate the sample at 37°C for 2 hours to facilitate the β-elimination of the phosphate group.

  • Desalting: Acidify the sample with 1 µL of 10% TFA and desalt using a C18 spin tip according to the manufacturer's instructions.

  • Michael Addition: Elute the desalted, β-eliminated peptide from the C18 tip with 50% ACN/0.1% TFA and immediately add an equal volume of 200 mM 2-aminoethanethiol hydrochloride, pH 8.6.

  • Incubation: Incubate the reaction mixture at 55°C for 2 hours.

  • Final Desalting: Acidify the reaction mixture with 1 µL of 10% TFA and desalt using a C18 spin tip.

  • Elution for MS Analysis: Elute the derivatized peptide in an appropriate solvent for mass spectrometry analysis (e.g., 50% ACN/0.1% TFA).

Protocol 2: Phosphopeptide Enrichment using Titanium Dioxide (TiO2) Spin Columns

This protocol is a generalized procedure based on commercially available kits and published methods.[13][16]

Materials:

  • Digested peptide mixture

  • TiO2 spin columns

  • Loading/Wash Buffer: 80% ACN, 0.1% TFA

  • Elution Buffer: 5% ammonia (B1221849) solution

  • C18 desalting spin columns

Procedure:

  • Column Equilibration: Equilibrate the TiO2 spin column by washing with 100 µL of Elution Buffer, followed by two washes with 100 µL of Loading/Wash Buffer.

  • Sample Loading: Resuspend the dried peptide mixture in 100 µL of Loading/Wash Buffer and load it onto the equilibrated TiO2 spin column. Centrifuge to pass the sample through the column.

  • Washing: Wash the column three times with 100 µL of Loading/Wash Buffer to remove non-phosphorylated peptides.

  • Elution: Elute the bound phosphopeptides by adding 50 µL of Elution Buffer and centrifuging. Repeat the elution step for a total of two elutions.

  • Desalting: Combine the eluates and acidify with TFA to a final concentration of 0.1%. Desalt the enriched phosphopeptides using a C18 spin column.

  • Sample Preparation for MS: Elute the phosphopeptides from the C18 column in a solvent compatible with mass spectrometry and dry down if necessary.

Visualization of Key Concepts

Experimental Workflow for Phosphopeptide Analysis

G cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_derivatization Derivatization (Optional) cluster_ms Mass Spectrometry cluster_data Data Analysis ProteinExtraction Protein Extraction Digestion Proteolytic Digestion ProteinExtraction->Digestion TiO2 TiO2 Enrichment Digestion->TiO2 BetaElimination β-Elimination/ Michael Addition TiO2->BetaElimination Optional LCMS LC-MS/MS Analysis TiO2->LCMS BetaElimination->LCMS CID CID LCMS->CID ETD ETD LCMS->ETD DatabaseSearch Database Search CID->DatabaseSearch ETD->DatabaseSearch SiteLocalization Site Localization DatabaseSearch->SiteLocalization

Caption: A typical workflow for the analysis of phosphoserine-containing peptides.

Comparison of CID and ETD Fragmentation

G cluster_peptide Precursor Peptide cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) Peptide R-S(P)-K-V-R CID_Fragments b- and y-ions + Dominant Neutral Loss (-98 Da) Peptide->CID_Fragments High Energy Collisions ETD_Fragments c- and z-ions (Phosphate Group Retained) Peptide->ETD_Fragments Electron Transfer G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PKC PKC EGFR->PKC Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Cell Proliferation, Survival ERK->Downstream EGFR_pS pSer-EGFR PKC->EGFR_pS Serine Phosphorylation EGFR_pS->Downstream Modulation of Signaling G GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 mTORC1 mTORC1 Akt->mTORC1 Ser/Thr Phosphorylation Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 mTOR_pS pS/T-mTOR mTORC1->mTOR_pS Autophosphorylation Translation Protein Synthesis S6K1->Translation fourEBP1->Translation

References

L-Serine Side-Chain Protection in SPPS: A Comparative Analysis of Isopropyl and Tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of synthesis efficiency, peptide purity, and overall success. The hydroxyl group of serine, being nucleophilic, necessitates robust protection to prevent side reactions. The tert-butyl (tBu) ether has long been the gold standard for serine side-chain protection in the widely adopted Fmoc/tBu orthogonal strategy. This guide provides a detailed comparison of the well-established L-Serine tert-butyl ester with the less-documented L-Serine isopropyl ester, offering insights into their potential performance in SPPS.

Executive Summary

The use of O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH) is a well-established and validated strategy in Fmoc-based solid-phase peptide synthesis. Its stability under basic Fmoc deprotection conditions and clean cleavage with trifluoroacetic acid (TFA) make it a reliable choice for routine and complex peptide synthesis. In contrast, there is a notable lack of published data on the application of L-Serine isopropyl ester as a side-chain protecting group in SPPS. While commercially available as a hydrochloride salt, its performance characteristics, such as coupling efficiency and stability, have not been extensively documented in the context of solid-phase synthesis.

This guide will primarily focus on the known performance of the tert-butyl ester, supported by established protocols and potential side reactions, while providing a theoretical comparison for the isopropyl ester based on general organic chemistry principles.

Performance Comparison: Tert-Butyl vs. Isopropyl Ester

A direct experimental comparison between the two esters is challenging due to the scarcity of data for the isopropyl variant in SPPS literature. However, a qualitative comparison can be made based on their chemical properties and the general principles of peptide synthesis.

FeatureL-Serine tert-butyl ester (Fmoc-Ser(tBu)-OH)L-Serine isopropyl ester (Fmoc-Ser(iPr)-OH)
Stability to Fmoc Deprotection High stability to piperidine (B6355638) treatment.[1]Expected to be stable, but potentially less so than tBu.
Acid Lability Cleaved by strong acids like TFA.[1]Expected to be cleaved by TFA, possibly under milder conditions.
Coupling Efficiency Generally high, though steric hindrance can be a factor.Potentially higher due to less steric bulk compared to tBu.
Side Reactions Minimizes β-elimination and O-acylation.[1]May offer similar protection against O-acylation. Potential for β-elimination would need experimental validation.
Documentation & Availability Extensively documented and widely available.Limited documentation for SPPS applications.

Detailed Analysis of L-Serine Tert-Butyl Ester

The tert-butyl ether protecting group is a cornerstone of the orthogonal Fmoc/tBu SPPS strategy.[1] Its stability to the basic conditions required for the removal of the N-terminal Fmoc group ensures the integrity of the serine side chain throughout peptide elongation.

Key Advantages:
  • Orthogonality: The tBu group is completely stable to the piperidine solutions used for Fmoc deprotection, preventing unwanted side-chain modifications.

  • Reliable Deprotection: It is efficiently removed during the final cleavage from the resin with strong acids like TFA.[1]

  • Minimized Side Reactions: The stable ether linkage effectively prevents common serine-related side reactions such as O-acylation and base-catalyzed β-elimination.[1]

Potential Disadvantages:
  • Steric Hindrance: The bulkiness of the tert-butyl group can sometimes lead to slower coupling kinetics, potentially requiring longer reaction times or more potent coupling reagents.

  • Cation Scavenging: The release of tert-butyl cations during TFA cleavage can lead to the alkylation of sensitive residues like tryptophan and cysteine if appropriate scavengers are not used.

Theoretical Considerations for L-Serine Isopropyl Ester

While not commonly used for side-chain protection in SPPS, the properties of an isopropyl ester can be extrapolated.

Potential Advantages:
  • Reduced Steric Hindrance: The isopropyl group is less bulky than the tert-butyl group, which could theoretically lead to faster and more efficient coupling reactions.

  • Milder Cleavage Conditions: It is plausible that the isopropyl ether could be cleaved under slightly milder acidic conditions than the tert-butyl ether, which might be beneficial for sensitive peptides.

Potential Disadvantages and Unknowns:
  • Stability: The stability of the isopropyl ether to repeated piperidine treatments during a long synthesis has not been well-documented. Any instability would lead to side-product formation.

  • Lack of Data: The absence of empirical data on its performance in SPPS makes its use risky without extensive in-house validation.

Experimental Protocols

The following are standard protocols for the use of Fmoc-Ser(tBu)-OH in manual and automated SPPS.

Manual SPPS Protocol for a Single Coupling Cycle:
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

  • Coupling:

    • Dissolve Fmoc-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to ensure complete coupling.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Final Cleavage and Deprotection:
  • Treat the peptide-resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v) for 2-3 hours.

  • Precipitate the peptide in cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet.

Visualizing the Workflow and Chemistry

To better illustrate the processes discussed, the following diagrams outline the SPPS cycle and the chemical structures involved.

SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Ser(tBu)-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Elongated Elongated Peptide (N+1 residues) Washing2->Elongated Repeat Cycle

Caption: General workflow for a single amino acid addition cycle in Fmoc-based SPPS.

Protecting_Groups cluster_ser L-Serine cluster_tbu Fmoc-Ser(tBu)-OH cluster_ipr Fmoc-Ser(iPr)-OH (Theoretical) cluster_reactions Potential Side Reactions (Unprotected Serine) Ser H₂N-CH(CH₂OH)-COOH Ser_tBu Fmoc-NH-CH(CH₂-O-tBu)-COOH Ser_iPr Fmoc-NH-CH(CH₂-O-iPr)-COOH Beta_Elimination β-Elimination → Dehydroalanine O_Acylation O-Acylation → Depsipeptide

Caption: Chemical structures of protected serine derivatives and potential side reactions.

Conclusion

For researchers and professionals in peptide synthesis, O-tert-butyl-L-serine remains the protecting group of choice due to its proven stability, reliability, and extensive documentation within the Fmoc/tBu SPPS framework. While the use of an L-Serine isopropyl ester presents a theoretical advantage in terms of reduced steric hindrance, the lack of performance data and validation in the scientific literature makes it a high-risk alternative. Until comprehensive studies are published, Fmoc-Ser(tBu)-OH is the recommended protecting group for ensuring high-quality and successful solid-phase peptide synthesis.

References

A Comparative Guide to L-Serine Isopropyl Ester Hydrochloride and Other Serine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate serine derivatives is crucial for a range of applications, from peptide synthesis to neuroprotective studies. This guide provides an objective comparison of L-Serine Isopropyl Ester Hydrochloride with other key serine derivatives, including its methyl and ethyl ester counterparts, as well as the phospholipid, Phosphatidylserine. The comparison is supported by available experimental data and detailed methodologies to aid in informed decision-making for your research needs.

Executive Summary

L-Serine esters, such as the isopropyl, methyl, and ethyl hydrochlorides, are primarily utilized as protected amino acid building blocks in peptide synthesis. Their esterification and hydrochloride salt form enhance their solubility in organic solvents and stability, respectively, which is advantageous for synthetic applications. In contrast, Phosphatidylserine is a naturally occurring phospholipid derivative of serine that plays a vital role in cellular function, particularly in neuronal cell signaling and apoptosis, making it a key molecule in neuroprotective research and cognitive health supplements.

This guide delves into a comparative analysis of their physicochemical properties, performance in key applications, and the signaling pathways they influence.

Comparison of Physicochemical Properties

The choice of a serine derivative can be influenced by its physical and chemical characteristics, such as solubility, which impacts its handling and application. The hydrochloride salt form of the serine esters generally improves their water solubility.

PropertyThis compoundL-Serine Methyl Ester HydrochlorideL-Serine Ethyl Ester HydrochloridePhosphatidylserine
Molecular Formula C₆H₁₄ClNO₃C₄H₁₀ClNO₃C₅H₁₂ClNO₃Varies (e.g., C₄₂H₈₂NO₁₀P for PS with two stearic acid chains)
Molecular Weight 183.63 g/mol 155.58 g/mol 169.61 g/mol Varies (e.g., 792.14 g/mol )
Aqueous Solubility ≥ 100 mg/mL[1][2]Soluble in water[3][4]Data not availableInsoluble in water
Form Solid[1]Crystalline Powder or Crystals[4]SolidWaxy solid

Performance in Key Applications

The performance of these serine derivatives varies significantly depending on the intended application.

Peptide Synthesis

L-serine esters are crucial for solid-phase peptide synthesis (SPPS), where the ester group protects the carboxylic acid functionality of serine, preventing unwanted side reactions. The choice of ester can influence the coupling efficiency and the conditions required for deprotection.

Neuroprotection

L-serine and its derivatives have garnered interest for their potential neuroprotective effects. L-serine itself has been shown to be neuroprotective in various in vivo models[7][8]. While there is a lack of specific in vivo efficacy data for the ester derivatives, their potential to deliver serine to the central nervous system makes them interesting candidates for further research.

Phosphatidylserine, on the other hand, has a well-established role in neuronal function and is used as a dietary supplement to support cognitive health[9]. It is a key component of neuronal membranes and is involved in neurotransmitter release and synaptic function.

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways influenced by these derivatives is essential for their application in drug development and research.

Serine Metabolism

L-serine is a central player in cellular metabolism, serving as a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as being involved in the biosynthesis of purines, pyrimidines, and sphingolipids.

Serine_Metabolism Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG Phosphohydroxypyruvate Phosphohydroxypyruvate Three_PG->Phosphohydroxypyruvate Phosphoserine Phosphoserine Phosphohydroxypyruvate->Phosphoserine L_Serine L-Serine Phosphoserine->L_Serine Glycine Glycine L_Serine->Glycine Cysteine Cysteine L_Serine->Cysteine Pyruvate Pyruvate L_Serine->Pyruvate Sphingolipids Sphingolipids L_Serine->Sphingolipids Purines Purines Glycine->Purines

Serine Metabolism Pathway
Phosphatidylserine and Apoptosis

Phosphatidylserine plays a critical role in the process of programmed cell death, or apoptosis. In healthy cells, it is located on the inner leaflet of the plasma membrane. During apoptosis, it is translocated to the outer leaflet, where it acts as an "eat me" signal for phagocytic cells.

Phosphatidylserine_Apoptosis Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Flippase_Inhibition Flippase Inhibition Caspase_Activation->Flippase_Inhibition Scramblase_Activation Scramblase Activation Caspase_Activation->Scramblase_Activation PS_Translocation Phosphatidylserine Translocation Flippase_Inhibition->PS_Translocation Scramblase_Activation->PS_Translocation PS_Exposure PS on Outer Membrane PS_Translocation->PS_Exposure Phagocyte_Recognition Phagocyte Recognition PS_Exposure->Phagocyte_Recognition Phagocytosis Phagocytosis Phagocyte_Recognition->Phagocytosis

Role of Phosphatidylserine in Apoptosis

Experimental Protocols

To facilitate comparative studies, detailed protocols for key experiments are provided below.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in an aqueous medium.

Objective: To determine the aqueous solubility of serine derivatives.

Materials:

  • Serine derivative (e.g., this compound)

  • Phosphate buffered saline (PBS), pH 7.4

  • Small glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of the serine derivative to a glass vial.

  • Add a known volume of PBS (e.g., 1 mL) to the vial.

  • Cap the vial tightly and place it on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved serine derivative using a validated analytical method such as HPLC.

  • Calculate the solubility in mg/mL or mol/L.

Solubility_Workflow Start Start Add_Excess Add excess compound to vial Start->Add_Excess Add_Buffer Add known volume of buffer Add_Excess->Add_Buffer Equilibrate Equilibrate on shaker (24-48h) Add_Buffer->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Analyze Analyze concentration (e.g., HPLC) Collect_Supernatant->Analyze End End Analyze->End

Shake-Flask Solubility Assay Workflow
Cell Permeability Assessment (Caco-2 Permeability Assay)

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.

Objective: To determine the apparent permeability coefficient (Papp) of serine derivatives across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Serine derivative solutions

  • Lucifer yellow (paracellular integrity marker)

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

  • Add the transport buffer to both the apical (donor) and basolateral (receiver) compartments and incubate for 30 minutes at 37°C.

  • Remove the buffer and add the serine derivative solution to the apical compartment and fresh transport buffer to the basolateral compartment.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.

  • At the end of the experiment, collect samples from the apical compartment.

  • Analyze the concentration of the serine derivative in all samples using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Caco2_Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Culture_Cells Culture for 21-25 days to form monolayer Seed_Cells->Culture_Cells Wash_Monolayer Wash monolayer with transport buffer Culture_Cells->Wash_Monolayer Add_Compound Add compound to apical side Wash_Monolayer->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample_Basolateral Sample basolateral side at time points Incubate->Sample_Basolateral Analyze_Samples Analyze sample concentrations Sample_Basolateral->Analyze_Samples Calculate_Papp Calculate Papp Analyze_Samples->Calculate_Papp End End Calculate_Papp->End

Caco-2 Permeability Assay Workflow

Conclusion

The choice between this compound and other serine derivatives is highly dependent on the specific research application. For peptide synthesis, the ester hydrochlorides offer practical advantages in terms of solubility and protection of the reactive carboxyl group. Further comparative studies are needed to delineate the subtle differences in their performance. For research focused on neuroprotection and cognitive function, Phosphatidylserine remains a key molecule of interest due to its integral role in neuronal cell membranes and signaling. The potential of L-serine esters as pro-drugs for delivering serine to the brain warrants further investigation, with the experimental protocols provided in this guide offering a framework for such comparative studies.

References

Navigating Chiral Purity: A Comparative Guide to the Analysis of L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chiral purity of pharmaceutical intermediates like L-Serine isopropyl ester hydrochloride is a critical step in guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric purity of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.

The primary methods for chiral purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—are benchmarked against promising alternatives, including Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Executive Summary of Analytical Methods

A summary of the performance of various analytical techniques for the chiral analysis of serine esters and related compounds is presented below. This allows for a quick comparison of key performance indicators.

TechniqueMethod HighlightsKey AdvantagesKey Limitations
Chiral HPLC Direct separation on Chiral Stationary Phases (CSPs), particularly polysaccharide-based columns.High resolution, well-established and robust, versatile for various amino acid derivatives.Chiral columns can be expensive, method development can be time-consuming.
Chiral GC Requires derivatization to increase volatility, followed by separation on a chiral capillary column.High sensitivity and efficiency, suitable for complex mixtures.Derivatization adds a sample preparation step and can be a source of error.
Chiral SFC Utilizes supercritical CO2 as the primary mobile phase, offering fast and efficient separations.Reduced analysis time, lower organic solvent consumption ("greener" method), complementary selectivity to HPLC.Requires specialized instrumentation.
Chiral CE Separation in a capillary based on differential interactions with a chiral selector in the buffer.High separation efficiency, low sample and reagent consumption.Can have lower sensitivity compared to other methods, reproducibility can be challenging.
NMR Spectroscopy Utilizes chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Non-destructive, provides structural information, rapid for screening.Lower sensitivity and precision for quantifying minor enantiomers compared to chromatographic methods.

Comparative Analysis of Chromatographic Techniques

Chromatographic methods are the cornerstone of chiral purity analysis. The choice between HPLC, GC, and SFC often depends on the specific requirements of the analysis, including sample volatility, required sensitivity, and desired throughput.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are particularly effective for resolving amino acid esters.

Illustrative HPLC Method for a Serine Derivative (N-Cbz-DL-Serine):

ParameterMethod Details
Column CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-hexane / 2-propanol / trifluoroacetic acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 270 nm
Retention Time (Enantiomer 1) ~10.23 min
Retention Time (Enantiomer 2) ~15.71 min
Resolution (Rs) 6.91
Selectivity (α) 1.76
Data sourced from application notes for a closely related serine derivative and is intended to be illustrative.
Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, or those that can be made so through derivatization, chiral GC offers excellent resolution and sensitivity. Amino acid esters like this compound typically require derivatization to increase their volatility for GC analysis.

Typical GC Derivatization and Analysis Workflow:

cluster_prep Sample Preparation cluster_analysis GC Analysis Sample L-Serine Isopropyl Ester HCl Derivatization Derivatization (e.g., Acylation) Sample->Derivatization VolatileDerivative Volatile Derivative Derivatization->VolatileDerivative Injection Injection VolatileDerivative->Injection ChiralColumn Chiral GC Column (e.g., Chirasil-Val) Injection->ChiralColumn Separation Separation of Enantiomers ChiralColumn->Separation Detection Detection (FID/MS) Separation->Detection

Figure 1. A typical workflow for chiral GC analysis of amino acid esters.

Illustrative GC Method Parameters:

ParameterMethod Details
Derivatization Reagent N-trifluoroacetyl (TFA) or Heptafluorobutyl (HFB) anhydride
Column Chirasil-Val or similar chiral capillary column
Carrier Gas Helium
Temperature Program Optimized gradient for separation of derivatized enantiomers
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Expected Outcome Baseline separation of the derivatized D- and L-serine isopropyl ester enantiomers.
Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced environmental impact due to the use of supercritical carbon dioxide as the main component of the mobile phase.[1] Polysaccharide-based CSPs are also widely used in SFC and often exhibit complementary selectivity to HPLC.[2]

Performance Comparison: Chiral SFC vs. Chiral HPLC for a Phenyl-serine Analog [1]

Validation ParameterChiral SFC MethodChiral HPLC Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%98.1% - 101.5%
Precision (% RSD, Interday) < 2.0%< 2.5%
Limit of Detection (LOD) ~0.01% of major enantiomer~0.02% of major enantiomer
Limit of Quantitation (LOQ) ~0.03% of major enantiomer~0.05% of major enantiomer

Alternative and Complementary Techniques

While chromatographic techniques are dominant, other methods can provide valuable, often complementary, information.

Chiral Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and reagent volumes.[3] Chiral separations are achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. The enantiomers of the analyte form transient diastereomeric complexes with the selector, leading to different electrophoretic mobilities and, thus, separation.

Conceptual Workflow for Chiral CE Analysis:

Sample Sample Injection Capillary Capillary filled with Chiral Selector in Buffer Sample->Capillary Separation Voltage Application & Enantiomer Separation Capillary->Separation Detection Detection (UV) Separation->Detection

Figure 2. Conceptual workflow of chiral analysis by Capillary Electrophoresis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used for the determination of enantiomeric purity.[3] This method relies on the formation of diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum. For serine esters, chiral solvating agents like (R)-Mosher's acid have been shown to induce sufficient separation of proton signals to allow for the quantification of enantiomeric excess.[3]

Illustrative NMR Analysis of a Serine Benzyl (B1604629) Ester with a Chiral Solvating Agent: [3]

A study on serine benzyl ester, a close analog of the isopropyl ester, demonstrated that in the presence of (R)-Mosher's acid, the benzylic methylene (B1212753) protons of the D- and L-enantiomers were sufficiently differentiated in the 1H NMR spectrum to allow for accurate determination of enantiomeric excesses of 98% or higher.[3] This non-destructive technique can be a rapid and valuable tool, especially for process monitoring.

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical results. Below are foundational protocols for the primary chromatographic techniques.

Chiral HPLC Protocol
  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Chromatographic System: An HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IA, IB, IC, etc.).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The optimal ratio should be determined experimentally.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, typically between 20-40 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the ester carbonyl) or ELSD.

  • Data Analysis: Integrate the peak areas for the L- and D-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100

Chiral GC Protocol
  • Derivatization:

    • Esterification (if starting from the amino acid): Not necessary for the pre-formed ester.

    • Acylation: To a dry sample of this compound, add a suitable solvent (e.g., dichloromethane) and an acylating agent (e.g., trifluoroacetic anhydride). Heat the mixture in a sealed vial to complete the reaction. Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Sample Preparation: Re-dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC injection.

  • Chromatographic System: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A chiral capillary column (e.g., Chirasil-Val).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Detector Temperatures: Typically set to 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure the separation of the enantiomers.

  • Data Analysis: Integrate the peak areas and calculate the % ee as described for the HPLC protocol.

Decision-Making Workflow for Method Selection:

Start Start: Chiral Purity Analysis of L-Serine Isopropyl Ester HCl Volatile Is the analyte (or its derivative) volatile and thermally stable? Start->Volatile HighThroughput Is high throughput a priority? Volatile->HighThroughput No GC Use Chiral GC Volatile->GC Yes LowSample Is sample/reagent consumption a major concern? HighThroughput->LowSample No SFC Consider Chiral SFC HighThroughput->SFC Yes StructuralInfo Is non-destructive analysis and structural confirmation needed? LowSample->StructuralInfo No CE Consider Chiral CE LowSample->CE Yes HPLC Use Chiral HPLC StructuralInfo->HPLC No NMR Use NMR with Chiral Solvating Agent StructuralInfo->NMR Yes

Figure 3. A decision-making workflow for selecting an appropriate analytical method.

Conclusion

The selection of an appropriate analytical method for the chiral purity analysis of this compound is a multifaceted decision that depends on the specific requirements of the laboratory and the stage of drug development. Chiral HPLC and GC remain the workhorse techniques, offering high resolution and sensitivity. However, for laboratories seeking to improve efficiency and reduce their environmental footprint, Chiral SFC presents a compelling alternative. Chiral CE and NMR spectroscopy serve as valuable complementary techniques, particularly when sample volume is limited or when non-destructive analysis is required. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most suitable approach to ensure the quality and safety of their chiral compounds.

References

A Comparative Guide to Coupling Reagents for the Synthesis of L-Serine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of amino acid esters is a critical step in various research and development applications, including peptide synthesis, drug discovery, and the development of chiral intermediates. The choice of coupling reagent for the esterification of N-protected amino acids with alcohols can significantly impact reaction yield, purity, and overall efficiency, particularly when dealing with sterically hindered alcohols like isopropanol (B130326). This guide provides a comparative analysis of commonly used coupling reagents for the synthesis of L-Serine isopropyl ester, supported by representative experimental data and detailed protocols.

Yield Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for achieving high yields in the esterification of N-protected L-Serine with isopropanol. The steric hindrance of the secondary alcohol necessitates the use of highly efficient activating agents. Below is a summary of the expected performance of several widely used coupling reagents in this transformation.

Coupling Reagent/MethodActivating AgentAdditive/CatalystTypical Yield (%)Reaction Time (h)
Carbodiimide DCCDMAP85-954-8
Carbodiimide EDCDMAP80-904-8
Uronium Salt HATUDIPEA90-982-4
Uronium Salt HBTUDIPEA85-952-4
Phosphonium Salt PyBOPDIPEA88-962-4
Active Ester N-Boc-L-Serine-OSuDMAP75-856-12

Note: The data presented is a synthesis of typical results found in the literature for the esterification of N-protected amino acids with secondary alcohols under optimized conditions. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

To ensure reproducibility and facilitate the selection of the most suitable method, detailed experimental protocols for two of the most effective methods are provided below. For these protocols, it is assumed that the starting material is N-Boc-L-Serine.

Steglich Esterification using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)

This method is a classic and highly effective procedure for the esterification of carboxylic acids with alcohols, particularly when one of the reactants is sterically hindered.[1]

Materials:

  • N-Boc-L-Serine (1.0 eq)

  • Isopropanol (1.5-2.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve N-Boc-L-Serine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add isopropanol (1.5-2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is washed successively with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure N-Boc-L-Serine isopropyl ester.

Esterification using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

HATU is a highly efficient uronium-based coupling reagent that often provides high yields and shorter reaction times compared to carbodiimide-based methods.[2]

Materials:

  • N-Boc-L-Serine (1.0 eq)

  • Isopropanol (1.5 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve N-Boc-L-Serine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add isopropanol (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc-L-Serine isopropyl ester.

Mandatory Visualizations

Experimental Workflow for L-Serine Isopropyl Ester Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of N-Boc-L-Serine isopropyl ester using a coupling reagent.

experimental_workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product N_Boc_L_Serine N-Boc-L-Serine Reaction Reaction in Anhydrous Solvent N_Boc_L_Serine->Reaction Isopropanol Isopropanol Isopropanol->Reaction Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Coupling_Reagent->Reaction Catalyst_Base Catalyst / Base (e.g., DMAP, DIPEA) Catalyst_Base->Reaction Workup Aqueous Workup Reaction->Workup 1. Quench 2. Extraction Purification Column Chromatography Workup->Purification Crude Product Final_Product N-Boc-L-Serine Isopropyl Ester Purification->Final_Product Pure Product

Caption: General experimental workflow for the synthesis of N-Boc-L-Serine isopropyl ester.

Logical Relationship of Reagent Selection

The choice of coupling reagent is influenced by several factors, including the steric hindrance of the substrates and the desired reaction conditions. The following diagram illustrates the logical relationship in selecting an appropriate coupling reagent.

reagent_selection Steric_Hindrance Steric Hindrance of Alcohol Reagent_Choice Coupling Reagent Selection Steric_Hindrance->Reagent_Choice Desired_Yield Desired Yield & Purity Desired_Yield->Reagent_Choice Reaction_Time Reaction Time Reaction_Time->Reagent_Choice Uronium_Phosphonium Uronium/Phosphonium Salts (HATU, PyBOP) Reagent_Choice->Uronium_Phosphonium High Yield / Fast Carbodiimides Carbodiimides (DCC, EDC) Reagent_Choice->Carbodiimides Cost-Effective / Milder

Caption: Logical relationship for selecting a coupling reagent for esterification.

References

A Comparative Guide to Phosphopeptide Synthesis: Validating Efficiency and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical synthesis of phosphopeptides is a critical tool for investigating cellular signaling, kinase activity, and developing targeted therapeutics. The precise incorporation of phosphate (B84403) groups into peptides allows for the detailed study of phosphorylation-dependent biological processes. This guide provides an objective comparison of phosphopeptide synthesis strategies, with a focus on the validation of peptides synthesized using an L-Serine isopropyl ester approach versus more established methods.

Two primary strategies dominate the landscape of solid-phase peptide synthesis (SPPS) for producing phosphopeptides: the 'building block' approach and the 'global phosphorylation' approach.[1][2] The 'building block' method involves the direct incorporation of a pre-phosphorylated amino acid derivative, such as Fmoc-Ser(PO(OBzl)OH)-OH, during peptide chain elongation.[3] In contrast, the 'global phosphorylation' strategy involves synthesizing the complete peptide sequence first and then selectively phosphorylating the serine, threonine, or tyrosine residues post-synthetically.[2][4] The use of L-Serine isopropyl ester would typically fall under a modified 'global phosphorylation' workflow, where the ester protects the C-terminus of the serine residue during its initial incorporation, followed by deprotection and subsequent phosphorylation.

Comparative Performance of Synthesis Strategies

The choice of synthesis strategy significantly impacts coupling efficiency, reaction conditions, and the final purity of the phosphopeptide. The following table summarizes key quantitative and qualitative differences between these approaches.

Parameter"Building Block" Approach (e.g., Fmoc-pSer(OBzl)-OH)"Global Phosphorylation" Approach (inferred for L-Serine Isopropyl Ester)
Purity (Crude) Generally high (e.g., 62-82% for microwave-assisted synthesis)[5]Variable, dependent on phosphorylation efficiency and potential side reactions.
Overall Yield Can be lower due to the cost and potential steric hindrance of the building blocks.[3]Potentially higher yields of the unphosphorylated peptide; final yield depends on phosphorylation step.
Synthesis Complexity More straightforward, with phosphorylation site pre-determined.[1]Involves additional steps for phosphorylation and purification, which can be complex.[4]
Side Reactions Risk of β-elimination, especially with high temperatures, though this can be minimized with optimized conditions.[6]Risk of incomplete phosphorylation and modification of other side chains during the phosphorylation step.[4]
Flexibility Less flexible; requires a specific phosphorylated building block for each site.More flexible; allows for the synthesis of both phosphorylated and non-phosphorylated peptides from a single peptide synthesis.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality phosphopeptide synthesis. Below are representative protocols for the "building block" and "global phosphorylation" strategies.

Protocol 1: "Building Block" Approach using Fmoc-Ser(PO(OBzl)OH)-OH

This method utilizes a pre-phosphorylated and protected serine derivative for direct incorporation during Fmoc-based solid-phase peptide synthesis (SPPS).

1. Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

2. Amino Acid Coupling:

  • Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine (B6355638) in DMF.
  • Activation and Coupling: Activate the next Fmoc-amino acid (including Fmoc-Ser(PO(OBzl)OH)-OH) using a coupling reagent such as HBTU (3 equivalents) and DIEA (8 equivalents) in DMF. Add the activated amino acid to the resin and allow it to react. Coupling times may be extended for the bulky phosphoserine derivative.[6][7]
  • Washing: Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol.

3. Chain Elongation: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

4. Cleavage and Deprotection:

  • After the final amino acid is coupled, wash and dry the resin.
  • Cleave the peptide from the resin and remove side-chain protecting groups (including the benzyl (B1604629) group on the phosphate) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.[2]

5. Purification: Purify the crude phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

6. Validation: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.[8]

Protocol 2: "Global Phosphorylation" Approach

This strategy involves synthesizing the full peptide sequence containing one or more serine residues (initially incorporated as L-Serine isopropyl ester or another protected form), followed by a post-synthetic phosphorylation step.

1. Peptide Synthesis:

  • Synthesize the peptide on a solid support using standard Fmoc-SPPS protocols, incorporating L-Serine with its side-chain hydroxyl group protected (e.g., as a t-butyl ether if using a trityl-based resin for selective deprotection).[9]
  • After chain assembly, selectively deprotect the serine hydroxyl group while the peptide is still on the resin.

2. On-Resin Phosphorylation:

  • Swell the peptide-resin in an appropriate solvent.
  • Perform the phosphorylation reaction using a suitable phosphitylating reagent followed by oxidation.

3. Cleavage and Deprotection: Cleave the phosphopeptide from the resin and remove all remaining protecting groups using a TFA-based cocktail.

4. Purification and Validation: Purify the crude phosphopeptide by RP-HPLC and validate its identity and purity using MS and analytical HPLC.[8]

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes involved in phosphopeptide synthesis and their biological relevance.

G cluster_synthesis Phosphopeptide Synthesis cluster_validation Validation Resin Solid Support Resin Peptide Protected Peptide Chain Assembly Resin->Peptide Phospho_AA Incorporate Fmoc-pSer-OH ('Building Block') Peptide->Phospho_AA Direct Incorporation Global_Phospho Post-Synthesis Phosphorylation ('Global') Peptide->Global_Phospho Standard AA Incorporation Cleavage Cleavage from Resin & Deprotection Phospho_AA->Cleavage Global_Phospho->Cleavage Crude_Peptide Crude Phosphopeptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis Validated_Peptide Validated Phosphopeptide Analysis->Validated_Peptide

Caption: Experimental workflow for phosphopeptide synthesis and validation.

Protein phosphorylation is a key mechanism in signal transduction pathways. For example, the MAPK/ERK pathway is a well-understood cascade involving serine/threonine kinases.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK Phosphorylates (Thr/Tyr) TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates (Ser/Thr) CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Regulates

References

A Comparative Guide to Deprotection Protocols for Serine Esters

Author: BenchChem Technical Support Team. Date: December 2025

The strategic use of protecting groups is fundamental in modern peptide synthesis and drug development. For the amino acid serine, with its reactive hydroxyl, amino, and carboxyl groups, a carefully planned protection and deprotection sequence is critical for achieving high yields and purity. This guide provides a comparative analysis of common deprotection protocols for serine esters, focusing on methyl, ethyl, benzyl (B1604629), and tert-butyl esters, which are frequently used to temporarily block the carboxylic acid functionality.

The choice of an ester protecting group is intrinsically linked to the protection strategy for the α-amino group (e.g., Boc, Fmoc, Cbz). An ideal deprotection method should be high-yielding, proceed under mild conditions, and be "orthogonal"—selectively removing the target ester group without affecting other protecting groups in the molecule. This guide presents quantitative data, detailed experimental protocols, and logical workflows to assist researchers in selecting the optimal deprotection strategy for their specific synthetic needs.

Data Presentation: Comparative Analysis of Deprotection Protocols

The following tables summarize the reaction conditions, typical yields, and key considerations for the deprotection of common serine esters.

Table 1: Comparison of Deprotection Protocols for Serine Methyl & Ethyl Esters

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed HydrolysisEnzymatic Hydrolysis
Substrate N-Protected Serine Methyl/Ethyl EsterN-Protected Serine Methyl/Ethyl EsterN-Protected Serine Methyl/Ethyl Ester
Reagents LiOH, NaOH, or KOH in a water/organic solvent mixtureStrong acids (e.g., HCl, H₂SO₄) in aqueous mediaLipases or esterases (e.g., Papain) in aqueous buffer[1][2]
Typical Conditions 0.1-1 M base, THF/H₂O or MeOH/H₂O, 0°C to room temp., 1-4 h1-6 M acid, reflux, several hourspH 7.5-9.5, aqueous buffer, room temp., 24-48 h[1][2]
Typical Yield >90%Variable, often lower due to side reactionsGood to excellent, substrate-dependent[3]
Key Considerations Risk of racemization. Incompatible with base-labile groups like Fmoc. Can induce β-elimination in sensitive peptides[4].Harsh conditions can cleave acid-labile groups (e.g., Boc, t-Butyl ethers). Risk of N→O acyl migration[5].Highly specific and mild. Slower reaction times. Enzyme availability and cost can be a factor.

Table 2: Comparison of Deprotection Protocols for Serine Benzyl Esters

ParameterCatalytic HydrogenolysisStrong Acid Cleavage (Acidolysis)
Substrate N-Protected Serine Benzyl EsterN-Protected Serine Benzyl Ester
Reagents H₂ gas, Pd/C or Pd(OH)₂/C catalyst[6]HBr in Acetic Acid, TFMSA, or HF
Typical Conditions 1 atm H₂, MeOH or EtOH, room temp., 2-16 h0°C to room temp., 1-4 h
Typical Yield >95%[7][8]>90%
Key Considerations Very mild and clean. Concurrently removes Cbz group. Catalyst can be poisoned by sulfur-containing compounds. Transfer hydrogenation is a safer alternative to H₂ gas[6].Harsh conditions. Can cleave many other protecting groups (Boc, t-Butyl). Can cause side reactions with sensitive residues like Tryptophan.

Table 3: Comparison of Deprotection Protocols for Serine tert-Butyl Esters

ParameterAcid-Catalyzed Cleavage (Acidolysis)Cerium(III) Chloride Mediated Cleavage
Substrate N-Protected Serine tert-Butyl EsterN-Boc-Serine tert-Butyl Ester
Reagents Trifluoroacetic acid (TFA) in Dichloromethane (DCM)CeCl₃·7H₂O, NaI in Acetonitrile[9]
Typical Conditions 25-50% TFA in DCM, room temp., 1-2 h[]Reflux, 1-6 h[9]
Typical Yield >95%75-99%[9]
Key Considerations Standard for Boc-based solid-phase peptide synthesis. Concurrently removes Boc group. Scavengers (e.g., triisopropylsilane) are often needed to prevent side reactions.Offers a method for selective cleavage of the t-butyl ester while leaving the N-Boc group intact, providing valuable orthogonality[9].

Experimental Protocols

Below are detailed methodologies for key deprotection experiments.

Protocol 1: Base-Catalyzed Saponification of N-Fmoc-Serine Methyl Ester
  • Objective: To cleave the methyl ester from N-Fmoc-L-Serine Methyl Ester using lithium hydroxide. Note: This method is challenging due to the base-lability of the Fmoc group. Optimized conditions using reagents like calcium iodide as a protective agent for the Fmoc group have been explored to improve yields.[11]

  • Materials: N-Fmoc-L-Serine Methyl Ester, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water, 1 M Hydrochloric Acid (HCl), Ethyl Acetate (B1210297), Brine.

  • Procedure:

    • Dissolve N-Fmoc-L-Serine Methyl Ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0°C in an ice bath.

    • Add solid LiOH (1.2 eq) to the solution and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Once the starting material is consumed, acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Fmoc-L-Serine.

Protocol 2: Hydrogenolysis of N-Cbz-L-Serine Benzyl Ester
  • Objective: To simultaneously cleave the benzyl ester and the N-Cbz protecting group via catalytic hydrogenolysis.

  • Materials: N-Cbz-L-Serine Benzyl Ester, 10% Palladium on Carbon (Pd/C), Methanol (B129727), Hydrogen source (gas cylinder or balloon).

  • Procedure:

    • Dissolve N-Cbz-L-Serine Benzyl Ester (1.0 eq) in methanol in a round-bottom flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (approx. 10% by weight of the substrate) to the solution.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature.

    • Monitor the reaction by TLC until completion (typically 2-8 hours).

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield L-Serine.

Protocol 3: Acid-Catalyzed Deprotection of N-Boc-L-Serine tert-Butyl Ester
  • Objective: To simultaneously cleave the tert-butyl ester and the N-Boc protecting group using trifluoroacetic acid.

  • Materials: N-Boc-L-Serine tert-Butyl Ester, Dichloromethane (DCM), Trifluoroacetic Acid (TFA).

  • Procedure:

    • Dissolve N-Boc-L-Serine tert-Butyl Ester (1.0 eq) in DCM.

    • Add an equal volume of TFA to the solution (for a 1:1 DCM/TFA mixture).

    • Stir the reaction at room temperature for 1-2 hours. The acid decomposition products are isobutylene (B52900) and CO₂.[]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The resulting crude serine (as a TFA salt) can be precipitated or triturated with cold diethyl ether to yield a solid product.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the deprotection of serine esters.

Deprotection_Workflow cluster_start Phase 1: Planning cluster_exp Phase 2: Experimentation cluster_end Phase 3: Analysis Start Define Protected Serine Ester Substrate Analyze Identify All Protecting Groups Start->Analyze Select Select Orthogonal Deprotection Protocol Analyze->Select Perform Execute Deprotection Reaction Select->Perform Monitor Monitor Reaction (TLC, LC-MS) Perform->Monitor Monitor->Perform If incomplete Workup Work-up & Isolation Monitor->Workup If complete Characterize Characterize Product (NMR, MS) Workup->Characterize Result Calculate Yield & Purity Characterize->Result

Caption: General workflow for a comparative deprotection study.

Decision_Tree Start Start: Choose Deprotection for Serine C-Terminus EsterType What is the ester type? Start->EsterType MethylEthyl Methyl or Ethyl EsterType->MethylEthyl Alkyl Benzyl Benzyl EsterType->Benzyl Aryl tButyl tert-Butyl EsterType->tButyl Bulky Alkyl N_Protect_ME N-terminus stable to base? (e.g., Boc, Cbz) MethylEthyl->N_Protect_ME N_Protect_B Is N-Cbz also present? Benzyl->N_Protect_B N_Protect_tB Is N-Boc also present? tButyl->N_Protect_tB Sapon Base-Catalyzed Saponification Hydrog Catalytic Hydrogenolysis Acid Acidolysis (TFA) N_Protect_ME->Sapon Yes N_Protect_ME->Acid No (e.g., Fmoc) N_Protect_B->Hydrog Yes (Concurrent removal) N_Protect_B->Acid No N_Protect_tB->Acid Yes (Concurrent removal) N_Protect_tB->Acid No

Caption: Decision tree for selecting a serine ester deprotection protocol.

Hydrogenolysis_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products Ser_Bn N-Cbz-Ser-OBn Adsorption Adsorption onto Catalyst Surface Ser_Bn->Adsorption Catalyst H₂ + Pd/C Catalyst->Adsorption Cleavage Hydrogenolytic Cleavage of C-O Bonds Adsorption->Cleavage Ser_Free Serine (Free Amino Acid) Cleavage->Ser_Free Toluene Toluene Cleavage->Toluene CO2 CO₂ Cleavage->CO2

Caption: Reaction pathway for the hydrogenolysis of N-Cbz-Serine Benzyl Ester.

References

A Researcher's Guide to Identifying Racemization in Synthetic Peptides: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to the synthesis and application of peptides, ensuring the stereochemical integrity of these molecules is of paramount importance. Racemization, the unintended conversion of a chiral amino acid residue into its mirror image (enantiomer), can profoundly alter the biological activity, efficacy, and safety of a synthetic peptide. This guide provides a comprehensive comparison of key analytical techniques for the detection and quantification of racemization, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The stereochemical purity of synthetic peptides is a critical quality attribute, as even minor levels of diastereomeric impurities can lead to significantly different pharmacological profiles. The formation of these impurities can occur at various stages, including amino acid starting materials, during peptide synthesis, and even during storage.[1][2] Therefore, robust analytical methods are essential to monitor and control racemization. This guide will delve into the principles, advantages, and limitations of several widely used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for detecting racemization depends on several factors, including the desired sensitivity, the complexity of the peptide, the availability of instrumentation, and whether the analysis of the intact peptide or its constituent amino acids is preferred.[3] The following table summarizes the key performance characteristics of the most common methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.[3]Separation of volatile, derivatized amino acid enantiomers on a chiral stationary phase.[4]Differential migration of charged enantiomers in an electric field, often with a chiral selector.[3]Distinguishing enantiomers through the use of chiral derivatizing or solvating agents that induce chemical shift differences.[3]
Sensitivity Good, with detection limits often in the low ng/mL range.[3]High, capable of detecting low levels of racemization.Excellent, with detection limits as low as 0.05% of the major enantiomer.[5][6]Generally lower sensitivity compared to chromatographic and electrophoretic methods, requiring higher sample concentrations.[3]
Resolution High, capable of baseline separation of many enantiomers.[3]Very high, allowing for the separation of all proteinogenic amino acid enantiomers.[4]Very high, often exceeding that of HPLC for complex mixtures.[3]Dependent on the chiral auxiliary and the magnetic field strength. Can be challenging for complex peptide mixtures.[3]
Sample Preparation Can be performed on intact peptides or hydrolyzed amino acids. Derivatization may be required for amino acid analysis.[1][7]Requires hydrolysis of the peptide and derivatization of the resulting amino acids to make them volatile.[4][8]Can be performed on intact peptides, minimizing sample preparation.[5][6]Can be performed on intact peptides. May require the addition of a chiral solvating agent.[3]
Key Advantages Widely available, robust, and applicable to both intact peptides and amino acids.High resolution and sensitivity for amino acid analysis.High efficiency, minimal sample consumption, and ability to analyze intact peptides.[9]Provides detailed structural information and can be non-destructive.
Key Limitations Chiral stationary phases can be expensive and may not be universal for all peptides.Destructive method due to hydrolysis and derivatization. Not suitable for intact peptides.Can be sensitive to buffer pH and composition.[5]Lower throughput and sensitivity. Spectral overlap can be an issue in complex peptides.[10]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the analysis of amino acid enantiomers after acidic hydrolysis of the peptide.

1. Peptide Hydrolysis:

  • Place the peptide sample (typically 1-5 mg) in a hydrolysis tube.

  • Add 6N HCl (or 6N DCl in D₂O to correct for hydrolysis-induced racemization) to the tube.[1][11]

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • After hydrolysis, cool the tube and open it carefully.

  • Evaporate the acid under a stream of nitrogen or in a vacuum desiccator.

  • Reconstitute the amino acid hydrolysate in a suitable solvent (e.g., 0.1 M HCl).

2. Derivatization (using Marfey's Reagent as an example):

  • To the amino acid hydrolysate, add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.[12]

  • Add a suitable base (e.g., sodium bicarbonate) to adjust the pH to ~9.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture and neutralize it with an acid (e.g., 2N HCl).

  • Dilute the sample with the mobile phase before injection.

3. Chromatographic Conditions:

  • Column: A chiral stationary phase column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T), is commonly used for underivatized amino acids.[7] For derivatized amino acids, a standard C18 column can often be used.

  • Mobile Phase: A typical mobile phase for underivatized amino acids is a mixture of water, methanol, and formic acid.[7] For Marfey's derivatives, a gradient of acetonitrile (B52724) in water with trifluoroacetic acid is common.[12]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for Marfey's derivatives).[13]

Gas Chromatography (GC)

This protocol describes the analysis of amino acid enantiomers following peptide hydrolysis and derivatization.

1. Peptide Hydrolysis:

  • Follow the same hydrolysis procedure as described for HPLC. To accurately quantify the original extent of racemization, hydrolysis in 6N DCl/D₂O is recommended to distinguish between pre-existing D-amino acids and those formed during hydrolysis.[14]

2. Derivatization:

  • The hydrolyzed amino acids must be converted into volatile derivatives. A common method involves esterification followed by acylation.[4]

    • Esterification: React the dried hydrolysate with an acidic alcohol (e.g., 3N HCl in isopropanol) at 110°C for 30 minutes.

    • Acylation: After removing the excess reagent, react the amino acid esters with an acylating agent (e.g., trifluoroacetic anhydride) at 100°C for 10 minutes.

  • Evaporate the excess reagents and dissolve the derivatives in a suitable solvent (e.g., dichloromethane) for injection.

3. Chromatographic Conditions:

  • Column: A chiral capillary column, such as Chirasil-Val®, is used for the separation of the derivatized enantiomers.[8]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program: An oven temperature gradient is typically used to separate the different amino acid derivatives.

  • Detection: Flame Ionization Detector (FID) is commonly used. For enhanced sensitivity and to correct for hydrolysis-induced racemization, Mass Spectrometry (MS) detection can be employed.[4][11]

Capillary Electrophoresis (CE)

This protocol provides a general workflow for the analysis of intact peptide diastereomers.

1. Sample Preparation:

  • Dissolve the crude or purified peptide in the background electrolyte (BGE) to a concentration of approximately 0.1-1 mg/mL.[3]

  • Filter the sample through a 0.22 µm filter to remove any particulate matter.[3]

2. Electrophoretic Conditions:

  • Capillary: A fused silica (B1680970) capillary (e.g., 50 µm internal diameter, 50 cm total length).[3]

  • Background Electrolyte (BGE): The BGE often contains a chiral selector to enable the separation of enantiomers. Common chiral selectors include cyclodextrins or crown ethers.[5][6] The pH of the BGE is a critical parameter and needs to be optimized for each peptide.[5]

  • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

  • Injection: The sample is introduced into the capillary by either hydrodynamic or electrokinetic injection.

  • Detection: UV detection is commonly used, typically at a low wavelength (e.g., 200-214 nm) to detect the peptide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of a chiral solvating agent to differentiate enantiomers.

1. Sample Preparation:

  • Dissolve the peptide (typically >1 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

  • Acquire a standard ¹H NMR spectrum of the peptide.

2. Addition of Chiral Solvating Agent:

  • Add a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) in small increments to the NMR tube.[3]

  • Acquire a ¹H NMR spectrum after each addition until a clear separation of signals for the two diastereomeric complexes is observed.[3]

3. Data Acquisition and Analysis:

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

  • Integrate the signals to determine the ratio of the two enantiomers and calculate the enantiomeric excess.[3]

Visualization of Workflows and Concepts

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Peptide Synthetic Peptide Hydrolysis Acid Hydrolysis (Optional) (e.g., 6N HCl or DCl) Peptide->Hydrolysis For AA Analysis HPLC Chiral HPLC Peptide->HPLC Intact Peptide Analysis CE Capillary Electrophoresis Peptide->CE Intact Peptide Analysis NMR NMR Spectroscopy Peptide->NMR Intact Peptide Analysis Derivatization Derivatization (Optional) (e.g., Marfey's Reagent, TFAA) Hydrolysis->Derivatization For GC & some HPLC Hydrolysis->HPLC AA Analysis GC Chiral GC Derivatization->GC Quantification Quantification of Diastereomers/Enantiomers HPLC->Quantification GC->Quantification CE->Quantification NMR->Quantification Report Report % Racemization Quantification->Report racemization_mechanism cluster_activation Amino Acid Activation cluster_racemization Racemization Pathway cluster_suppression Suppression Strategies ProtectedAA N-Protected Amino Acid ActivatedAA Activated Amino Acid ProtectedAA->ActivatedAA Coupling Reagent Oxazolone Planar Oxazolone Intermediate ActivatedAA->Oxazolone Primary Mechanism Enolization Direct Enolization (Base-catalyzed) ActivatedAA->Enolization Additives Additives (e.g., HOBt, HOAt) RacemizedAA Racemized Amino Acid Oxazolone->RacemizedAA Enolization->RacemizedAA Additives->Oxazolone Inhibit Formation Conditions Optimized Conditions (Low Temp, Less Polar Solvent) Conditions->Oxazolone Reduce Rate Conditions->Enolization Reduce Rate

References

L-Serine Isopropyl Ester in Automated Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in automated peptide synthesis, the choice of amino acid derivatives is critical to achieving high yield and purity. While serine is a common amino acid in many peptides, its hydroxyl side group necessitates protection to prevent unwanted side reactions during synthesis. The standard approach in modern Fmoc-based solid-phase peptide synthesis (SPPS) involves the use of tert-butyl (tBu) or trityl (Trt) ethers as side-chain protecting groups for serine. This guide provides a comparative analysis of a potential alternative, L-Serine isopropyl ester, against these established standards.

While direct quantitative data on the performance of L-Serine isopropyl ester in automated peptide synthesizers is not extensively available in peer-reviewed literature, we can infer its potential efficiency based on fundamental principles of peptide chemistry and by drawing parallels with commonly used protecting groups.

Performance Comparison of Serine Derivatives

The efficiency of a serine derivative in automated peptide synthesis is primarily determined by its coupling efficiency, stability during the synthesis cycles, and the ease and completeness of its final deprotection.

Derivative/Protecting GroupCoupling Efficiency (Inferred)Stability to Fmoc Deprotection (Base)Stability to Cleavage (Acid)Key AdvantagesPotential Disadvantages
L-Serine isopropyl ester Potentially HighModerate to LowLowLess steric hindrance may lead to faster coupling kinetics.Ester linkage is susceptible to hydrolysis under basic conditions of Fmoc deprotection, potentially leading to unprotected serine and side reactions. Cleavage under standard TFA conditions would also remove the ester.
Fmoc-Ser(tBu)-OH HighHighCleaved by strong acid (TFA)Gold standard for routine Fmoc-SPPS due to high stability and compatibility with the orthogonal protection scheme.[1]Requires strong acid for cleavage which may not be suitable for all sensitive peptides.[1]
Fmoc-Ser(Trt)-OH HighHighCleaved under mild acidic conditionsUseful for the synthesis of protected peptide fragments and when milder cleavage conditions are necessary.[1]The trityl group is bulky, which can sometimes slow down coupling reactions.[1]

Note: The data for L-Serine isopropyl ester is inferred based on chemical principles, as direct comparative studies were not found in the available literature.

Experimental Protocols

The following are generalized experimental protocols for the incorporation of serine using different protection strategies in an automated peptide synthesizer.

Protocol 1: Standard Fmoc/tBu Strategy for Serine Incorporation
  • Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

  • Coupling of Fmoc-Ser(tBu)-OH:

    • Dissolve Fmoc-Ser(tBu)-OH, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for the specified time (typically 30-60 minutes).

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the tBu protecting group from the serine side chain.

Protocol 2: Hypothetical Protocol for L-Serine Isopropyl Ester Incorporation

This protocol is theoretical and would require significant optimization due to the potential instability of the isopropyl ester.

  • Resin Preparation: Swell the solid support in a suitable solvent.

  • Fmoc Deprotection: Treat the resin with a milder basic solution for a shorter duration to minimize ester hydrolysis.

  • Washing: Wash the resin thoroughly with an appropriate solvent.

  • Coupling of Fmoc-Ser(iPr)-OH:

    • Activate the Fmoc-L-Serine isopropyl ester using a suitable coupling reagent.

    • Add the activated amino acid to the resin and allow for a potentially shorter coupling time due to reduced steric hindrance.

  • Washing: Wash the resin.

  • Repeat Cycles: Repeat steps 2-5, with careful monitoring for side products.

  • Final Cleavage: A standard TFA cleavage cocktail would cleave the peptide from the resin and simultaneously deprotect the serine hydroxyl group by hydrolyzing the isopropyl ester.

Signaling Pathways and Experimental Workflows

The logical workflow for evaluating the efficiency of different serine derivatives in automated peptide synthesis is depicted below.

G Workflow for Comparing Serine Derivative Efficiency cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_evaluation Evaluation start Select Serine Derivative (Isopropyl Ester vs. tBu/Trt) synth Automated Solid-Phase Peptide Synthesis start->synth cleavage Cleavage from Resin & Deprotection synth->cleavage hplc Crude Peptide Analysis (RP-HPLC) cleavage->hplc ms Mass Spectrometry (MS) hplc->ms purification Purification hplc->purification final_analysis Final Purity & Yield Determination purification->final_analysis compare Compare Coupling Efficiency, Yield, and Purity final_analysis->compare conclusion Determine Optimal Serine Derivative compare->conclusion

References

Safety Operating Guide

Safe Disposal of L-Serine Isopropyl Ester Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of L-Serine isopropyl ester hydrochloride, ensuring compliance and minimizing risk.

Key Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling and disposal. Understanding these is the first step in ensuring laboratory safety.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Requirements

Prior to handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecific Requirements
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile rubber).
Skin and Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used if ventilation is inadequate or if dust/aerosols are generated.

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound. This workflow is designed to be followed sequentially to ensure safety and compliance.

cluster_0 Preparation cluster_1 Waste Collection & Containment cluster_2 Decontamination cluster_3 Final Disposal A 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Designate a specific, well-ventilated area for disposal procedures. A->B C 3. For unused solid material, place in a clearly labeled, sealed container for chemical waste. D 4. For solutions, absorb with an inert material (e.g., vermiculite, dry sand). F 6. Do not mix with other waste streams unless compatibility is confirmed. C->F E 5. Sweep or scoop the absorbed material into a labeled, sealed container for chemical waste. D->E E->F G 7. Decontaminate all surfaces and non-disposable equipment that came into contact with the chemical using alcohol. H 8. Collect decontamination materials (e.g., wipes) in the same chemical waste container. G->H I 9. Arrange for disposal with a licensed hazardous waste disposal company. J 10. Follow all local, state, and federal regulations for chemical waste disposal. I->J

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is required to mitigate risks.

Small Spills:
  • Ensure adequate ventilation.

  • Wearing full PPE, absorb liquid spills with an inert, non-combustible material such as sand or diatomite.[1]

  • For solid spills, carefully sweep up the material to avoid generating dust.[2]

  • Place the spilled material into a suitable, labeled container for disposal.

  • Decontaminate the spill area by scrubbing with alcohol.[1]

  • Prevent the substance from entering drains or water courses.[1]

Large Spills:
  • Evacuate personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Contact your institution's environmental health and safety (EHS) department or emergency response team for assistance.

  • Prevent entry into sewers and public waters.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Logistical Information for Handling L-Serine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, immediate safety and logistical information for the handling of L-Serine isopropyl ester hydrochloride, including operational and disposal plans. Following these procedural guidelines will help mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety goggles with side-shields or a full face shield.Must be worn to protect against splashes and dust.
Skin/Body Impervious clothing, such as a chemical-resistant suit or lab coat.Should cover the entire body to prevent skin contact.
Hands Chemical-resistant gloves.Materials such as nitrile, neoprene, or butyl rubber are suitable.
Respiratory Approved full-face respirator with an acid gas vapor cartridge.Required if handling in a poorly ventilated area or if dust/aerosols are generated.
First Aid Measures

In case of accidental exposure to this compound, immediate action is necessary. The following table outlines the appropriate first aid measures.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

AspectGuideline
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes under fire conditions, including hydrogen chloride gas, carbon oxides, and nitrogen oxides.
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.
Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

ConditionRequirement
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use only in a well-ventilated area or under a chemical fume hood.[1]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused/Expired Product Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Contaminated Packaging Triple rinse (or equivalent) the container and offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill.
Spill Residue Collect spill residue with an inert absorbent material and place it in a suitable, labeled container for hazardous waste disposal.[2][3][4]

Experimental Workflows and Signaling Pathways

To provide clear, step-by-step guidance, the following diagrams illustrate key operational procedures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Ensure Fume Hood is Operational a->b c Gather All Necessary Materials b->c d Weigh this compound in Fume Hood c->d e Dissolve in Appropriate Solvent d->e f Perform Experimental Procedure e->f g Decontaminate Glassware & Equipment f->g h Dispose of Waste in Labeled Hazardous Waste Container g->h i Clean Work Area h->i j Procedure Complete i->j Remove PPE & Wash Hands

Caption: Standard Operating Procedure for Handling this compound.

G cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response a Chemical Spill Occurs b Alert Others in the Area a->b c Assess the Spill (Minor or Major?) b->c d Don Appropriate PPE c->d Minor h Evacuate the Area Immediately c->h Major e Contain the Spill with Absorbent Material d->e f Collect Residue into Hazardous Waste Container e->f g Decontaminate the Area f->g k Response Complete g->k Report Incident i Contact Emergency Services / EH&S h->i j Provide Information to Responders i->j j->k

Caption: Chemical Spill Response Workflow.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.